molecular formula C9H12N2O B012084 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one CAS No. 103686-53-9

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Cat. No.: B012084
CAS No.: 103686-53-9
M. Wt: 164.2 g/mol
InChI Key: GXMMBUXEXIWEIJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethyl-1-pyrimidin-5-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-4-10-6-11-5-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMMBUXEXIWEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545797
Record name 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103686-53-9
Record name 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Acylpyrimidine Derivatives: A Framework for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the chemical class of 5-acylpyrimidine derivatives. The specific compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one (CAS Number: 103686-53-9) , is used as a representative example within this class. However, detailed experimental data and biological characterization for this specific molecule are not extensively available in the public domain. Therefore, this guide provides a comprehensive framework based on established knowledge of related pyrimidine derivatives to inform research and development activities.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its inherent drug-like properties and versatile synthetic accessibility have established it as a privileged scaffold in drug discovery.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of an acyl group at the C5 position of the pyrimidine ring, creating 5-acylpyrimidines, offers a key vector for modifying the electronic and steric properties of the molecule, thereby influencing its biological target interactions and pharmacokinetic profile. This guide provides a technical overview of the synthesis, characterization, and potential biological significance of 5-acylpyrimidines, with a focus on providing actionable insights for researchers in the field.

Molecular Profile: this compound

While specific experimental data is limited, the fundamental properties of our representative molecule can be defined.

PropertyValueSource
CAS Number 103686-53-9[3]
Molecular Formula C₉H₁₂N₂O[3]
Molecular Weight 164.207 g/mol [3]
IUPAC Name This compound-
Synonyms 5-pivaloylpyrimidine-

Synthesis of 5-Acylpyrimidines: A Strategic Overview

The synthesis of 5-acylpyrimidines can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the pyrimidine ring.

General Synthetic Strategy: Grignard Reaction with a Halogenated Pyrimidine

A common and effective method for the synthesis of pyrimidinyl ketones involves the Grignard reaction.[4] This approach typically utilizes a halogenated pyrimidine, such as 5-bromopyrimidine, which can be reacted with an appropriate Grignard reagent. For the synthesis of this compound, the logical Grignard reagent would be tert-butylmagnesium halide.

G cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction Grignard Reaction 5-Bromopyrimidine 5-Bromopyrimidine Intermediate Intermediate 5-Bromopyrimidine->Intermediate + t-BuMgBr (in dry THF) Mg Magnesium (Mg) tBuBr tert-Butyl Bromide (t-BuBr) tBuMgBr tert-Butylmagnesium Bromide (t-BuMgBr) tBuBr->tBuMgBr + Mg (in dry ether) Product This compound Intermediate->Product Acidic Workup

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol (General):

Causality: The use of anhydrous solvents (e.g., diethyl ether, THF) is critical as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of tert-butyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically stirred and may require gentle heating to maintain a steady reflux.

  • Grignard Reaction: The prepared tert-butylmagnesium bromide solution is then added dropwise to a solution of 5-bromopyrimidine in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) to control the exothermic reaction. The reaction mixture is stirred for a specified period to ensure complete conversion.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 5-acylpyrimidine.

Physicochemical and Spectroscopic Characterization

Thorough characterization of a novel compound is essential for confirming its identity, purity, and for understanding its physical properties, which are critical for formulation and further development.

Predicted Physicochemical Properties:
ParameterPredicted ValueSignificance in Drug Development
LogP ~1.5 - 2.5Indicates the lipophilicity of the compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) ~40 - 50 ŲRelates to the compound's ability to permeate cell membranes.
Hydrogen Bond Donors 0Influences solubility and binding to biological targets.
Hydrogen Bond Acceptors 3 (2 pyrimidine nitrogens, 1 carbonyl oxygen)Influences solubility and binding to biological targets.
Rotatable Bonds 2Affects conformational flexibility and binding entropy.
Spectroscopic Analysis (Hypothetical Data):

The following represents the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet integrating to 9 protons around δ 1.4 ppm, corresponding to the tert-butyl group.

    • A singlet at approximately δ 9.2 ppm for the H2 proton of the pyrimidine ring.

    • A singlet at approximately δ 9.0 ppm for the H4 and H6 protons of the pyrimidine ring. The exact chemical shifts would be dependent on the solvent used.[5]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the quaternary carbon of the tert-butyl group around δ 45 ppm.

    • A signal for the methyl carbons of the tert-butyl group around δ 28 ppm.

    • Signals for the pyrimidine ring carbons in the aromatic region (δ 150-160 ppm).

    • A signal for the carbonyl carbon around δ 200 ppm.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

    • Bands in the 1550-1600 cm⁻¹ region due to C=C and C=N stretching of the pyrimidine ring.

    • C-H stretching vibrations for the tert-butyl group around 2960 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak (M⁺) would be observed at m/z = 164.

    • A prominent fragment ion would be expected at m/z = 107, corresponding to the loss of the tert-butyl group ([M-57]⁺).

    • A base peak might be observed at m/z = 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).

Potential Biological Activity and Applications in Drug Development

The 5-acylpyrimidine scaffold is a versatile starting point for the development of new therapeutic agents. The ketone functionality serves as a handle for further chemical modification, allowing for the exploration of a wide chemical space.

Hypothesized Signaling Pathway Involvement:

Given the prevalence of pyrimidine derivatives as kinase inhibitors, a plausible mechanism of action for a 5-acylpyrimidine derivative could involve the inhibition of a protein kinase.[6] The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of many kinases, while the 5-acyl group can be modified to achieve selectivity and potency.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Binds Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibitor 5-Acylpyrimidine Derivative Inhibitor->Kinase Competitively Inhibits ATP Binding

Caption: A hypothetical mechanism of action for a 5-acylpyrimidine derivative as a competitive ATP inhibitor of a protein kinase.

Protocol for a Kinase Inhibition Assay (General):

Trustworthiness: This protocol includes positive and negative controls to validate the assay results. Staurosporine is a well-known broad-spectrum kinase inhibitor, and DMSO serves as the vehicle control.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Kinase buffer

    • Test compound (5-acylpyrimidine derivative)

    • Positive control (e.g., Staurosporine)

    • Negative control (e.g., DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • Add the kinase, substrate, and buffer to the wells of a 384-well plate.

    • Add the diluted test compound, positive control, or negative control to the appropriate wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Conclusion and Future Directions

While specific data for this compound remains elusive, the broader class of 5-acylpyrimidines holds significant promise for the development of novel therapeutics. The synthetic accessibility and the potential for diverse biological activities make this scaffold an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic synthesis and biological evaluation of a library of 5-acylpyrimidine derivatives to elucidate structure-activity relationships and identify lead compounds for further optimization. The framework provided in this guide offers a comprehensive approach to the characterization and development of this important class of molecules.

References

  • Asghar, U., Witkiewicz, A.K., Turner, N.C., & Knudsen, E.S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. Available from: [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2021). ResearchGate. Available from: [Link]

  • 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. PubChem. Available from: [Link]

  • 2,2-Dimethyl-1-propanamine | C5H13N. ATB. Available from: [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2025). ResearchGate. Available from: [Link]

  • Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. (2020). PMC. Available from: [Link]

  • 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • FTIR spectrum of (2-thiazolyl)iminopropadienone 28 and ketenimine 29 in... ResearchGate. Available from: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. (2022). MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. (2021). PMC. Available from: [Link]

  • Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. (2026). RSC Publishing. Available from: [Link]

  • FTIR detection of unstable molecules: Infrared spectrum of 2-azabutadiene. ScienceDirect. Available from: [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. (2021). MDPI. Available from: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. OSU Chemistry. Available from: [Link]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics. ACS Publications. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. EPFL. Available from: [Link]

  • Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. (2013). ACS Publications. Available from: [Link]

  • Design, synthesis and evaluation of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors. (2022). PubMed. Available from: [Link]

  • Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of chalcone-linked pyrazolo[1,5- a]pyrimidines as potential anticancer agents. (2018). PubMed. Available from: [Link]

  • mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. Available from: [Link]

  • This compound ,103686-53-9. ChemCD. Available from: [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Preamble: The Imperative of Physicochemical Profiling in Modern Drug Discovery

In the trajectory of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Central to this process is the comprehensive characterization of a molecule's physicochemical properties. These intrinsic attributes—such as solubility, lipophilicity, and ionization state—are not mere data points; they are the fundamental determinants of a drug's behavior in a biological system. They govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET), thereby profoundly influencing its efficacy and safety profile.[1][2][3][4][5]

This guide focuses on 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one , a novel heterocyclic ketone. While extensive experimental data for this specific entity is not yet prevalent in public literature, its structural motifs—a pyrimidine core and a ketone linkage—suggest potential biological relevance, as pyrimidine scaffolds are integral to numerous therapeutic agents.[6]

Therefore, this document serves a dual purpose. It collates the available predicted data for this compound and, more critically, provides a robust framework of authoritative, field-proven experimental protocols for its complete physicochemical characterization. The methodologies detailed herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in a research and development setting.

Molecular Identity and Predicted Physicochemical Landscape

A precise understanding of a compound's structure and its predicted properties provides the foundational context for all subsequent experimental work.

Chemical Structure and Identifiers
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₂N₂O

  • Molecular Weight: 164.21 g/mol

  • Canonical SMILES: CC(C)(C)C(=O)C1=CN=CN=C1

Figure 1: 2D Structure of this compound

Summary of Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters as predicted by computational algorithms. These in silico values are invaluable for guiding initial experimental design but must be confirmed empirically.

PropertyPredicted ValueSignificance in Drug Development
logP (Octanol-Water Partition Coefficient) 1.3 - 1.7Governs membrane permeability, protein binding, and metabolic clearance.[5][7]
Aqueous Solubility (logS) -2.5 to -3.0Directly impacts bioavailability and formulation possibilities.
pKa (Basic) 1.5 - 2.5Determines the ionization state at physiological pH, affecting solubility and receptor interaction.[8]
Topological Polar Surface Area (TPSA) 49.9 ŲCorrelates with passive molecular transport across membranes.
Hydrogen Bond Donors 0Influences solubility and target binding affinity.
Hydrogen Bond Acceptors 3Influences solubility and target binding affinity.

Experimental Determination of Core Properties

The following sections detail the authoritative experimental protocols for verifying the predicted properties. The rationale behind methodological choices is explained to provide a deeper understanding of the data generation process.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: Developability Assessment A Novel Compound Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, >95%) B->C D Melting Point Determination (Purity & Stability Indicator) C->D E Aqueous Solubility (Kinetic & Thermodynamic) C->E F Lipophilicity (logP) (Shake-Flask Method) C->F G pKa Determination (Potentiometric/Spectrophotometric) C->G H Chemical Stability (Forced Degradation Study) D->H E->H F->H G->H I Data Integration & Candidate Selection H->I

Figure 2: Experimental Workflow for Physicochemical Characterization.

Melting Point (MP)
  • Significance: The melting point is a critical indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of the melting range.[9][10] It also provides information on the compound's lattice energy and thermal stability.

  • Causality Behind Experimental Choice: The capillary melting point method is the standard for its simplicity, small sample requirement, and accuracy. The protocol relies on the precise visual detection of the phase transition from solid to liquid under controlled heating.

  • Self-Validating Protocol for Melting Point Determination:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube (sealed at one end) and compact the sample by tapping or dropping it through a long glass tube.[9]

    • Apparatus: Utilize a calibrated digital melting point apparatus (e.g., Mel-Temp or similar).

    • Rapid Approximation (Optional): If the MP is unknown, perform a rapid heating run (10-20 °C/min) to get an approximate range.[9]

    • Accurate Determination: Prepare a fresh sample. Heat the apparatus rapidly to about 20 °C below the approximate MP.[11]

    • Slow Heating: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[11][12]

    • Record the Range:

      • T1: The temperature at which the first droplet of liquid appears.[11]

      • T2: The temperature at which the entire sample becomes a clear liquid.

    • Reporting: Report the result as a range (T1 - T2). For a pure compound, this range should ideally be ≤ 2 °C.

    • Validation: Perform the measurement in triplicate. Calibrate the apparatus periodically using certified reference standards (e.g., caffeine, vanillin).

Aqueous Solubility
  • Significance: Aqueous solubility is a master variable in drug development, directly influencing dissolution rate and, consequently, oral bioavailability. Poor solubility is a primary cause of compound attrition.[4]

  • Causality Behind Experimental Choice: A tiered approach is most efficient. A qualitative test first establishes the compound's general solubility class. This is followed by a quantitative "shake-flask" method, which is the gold standard for determining thermodynamic solubility by allowing the solid-state to reach equilibrium with the solution.

  • Self-Validating Protocol for Solubility Determination:

    • Qualitative Assessment:

      • To ~25 mg of the compound in a test tube, add 0.75 mL of the solvent (e.g., water, 5% HCl, 5% NaOH) in portions, shaking vigorously after each addition.[13]

      • Observe for dissolution. Solubility in 5% HCl suggests a basic moiety (the pyrimidine nitrogens), while solubility in 5% NaOH would indicate an acidic functional group.[13][14]

    • Quantitative Thermodynamic Solubility (Shake-Flask Method):

      • Preparation: Add an excess amount of the solid compound to a known volume of buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The excess solid ensures that equilibrium is reached.

      • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is achieved.

      • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

      • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS.

      • Validation: A standard calibration curve must be generated with known concentrations of the compound to ensure accurate quantification. The experiment should be run in at least triplicate.

Lipophilicity (logP)
  • Significance: Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is quantified by the partition coefficient (logP). It is a key determinant of a drug's ability to cross biological membranes, its binding to plasma proteins and metabolic enzymes, and its potential for toxicity.[2][7]

  • Causality Behind Experimental Choice: The shake-flask method using an n-octanol/water system is the universally accepted standard for logP determination.[15] n-Octanol is chosen as it is a good surrogate for the lipid bilayers of cell membranes.

  • Self-Validating Protocol for logP Determination:

    • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous buffer (pH 7.4) with n-octanol for at least 24 hours to ensure thermodynamic equilibrium between the two phases.[16]

    • Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

    • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely, often aided by centrifugation.

    • Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV or LC-MS/MS method.[15][16]

    • Calculation: Calculate logP using the formula: logP = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

    • Validation: The total amount of compound recovered from both phases should be close to the initial amount added (mass balance). The experiment should span at least three different initial concentrations and be performed in triplicate.

Acidity Constant (pKa)
  • Significance: The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. Since the pyrimidine ring contains basic nitrogen atoms, understanding its pKa is crucial.[17] The ionization state dictates solubility, permeability, and the ability to form ionic bonds with a biological target.[8]

  • Causality Behind Experimental Choice: Potentiometric titration is a direct and highly accurate method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.

  • Self-Validating Protocol for pKa Determination:

    • Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Apparatus: Use a calibrated pH meter with a high-precision electrode and an automated titrator for accurate delivery of the titrant (e.g., 0.1 M HCl).

    • Titration: Titrate the solution with the standardized acid, recording the pH after each incremental addition.

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point occurs.

    • Validation: The system should be calibrated with at least two standard pH buffers before each experiment. The concentration of the titrant must be accurately known. For pyrimidine derivatives, computational methods can also provide a good theoretical estimate to compare against the experimental value.[18][19]

Preliminary Chemical Stability Assessment

  • Significance: Evaluating a compound's stability is essential for determining its shelf-life, identifying potential degradation products, and establishing proper storage conditions.[20][21] Early-stage stability testing helps to de-risk a compound for further development.[22]

  • Causality Behind Experimental Choice: Forced degradation (or stress testing) is an accelerated study designed to predict long-term stability.[23] By subjecting the compound to harsh conditions (heat, light, humidity, acid, base, oxidation), potential degradation pathways can be identified quickly.

  • Protocol for Forced Degradation Study:

    • Stock Solution: Prepare a stock solution of the compound in a suitable solvent.

    • Stress Conditions: Aliquot the stock solution and subject it to the following conditions for a defined period (e.g., 24-72 hours):

      • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

      • Base Hydrolysis: 0.1 M NaOH at elevated temperature.

      • Oxidation: 3% H₂O₂ at room temperature.

      • Thermal Stress: Incubate the solid compound and a solution at high temperature (e.g., 70 °C).

      • Photostability: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

    • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, alongside an unstressed control, by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from its degradants).

    • Reporting: Quantify the percentage of the parent compound remaining and note the appearance of any new peaks in the chromatogram, which represent degradation products. This data is crucial for developing a robust formulation and defining a re-test period for the drug substance.[24]

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Review Article.
  • Stability Testing of Pharmaceutical Products. (2012). IntechOpen.
  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. (2019).
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.
  • Step-by-Step Procedures for Melting Point Determin
  • Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. (n.d.).
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Experiment 1 - Melting Points. (n.d.). University of Missouri-St. Louis.
  • Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022). ACS Omega.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Cengage.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. (n.d.). PubChem.
  • experiment (1) determination of melting points. (2021). SlideShare.
  • Pyrimidine. (n.d.). Wikipedia.
  • Physicochemical properties. (n.d.). Fiveable.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (n.d.). PubMed.
  • Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).
  • LogP and logD calcul
  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters.
  • 1-(Pyrimidin-2-YL)propan-1-one. (n.d.). PubChem - NIH.
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  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.
  • Measuring the Melting Point. (2023). Westlab.
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  • Physical Properties in Drug Design. (2025).
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  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). PMC - PubMed Central.
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An In-Depth Technical Guide to the Predicted NMR and Mass Spectrometry Data of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed predictive analysis and outlines a robust experimental framework for the structural elucidation of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one using Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). As no public spectral data for this specific compound is currently available, this document serves as a foundational resource, applying first principles of spectroscopy to forecast expected data and establish a rigorous methodology for its empirical validation.

Introduction: The Imperative for Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step. Techniques like NMR and mass spectrometry are the cornerstones of this process, providing a detailed molecular fingerprint that confirms identity, purity, and stability.[1][2][3] this compound, a molecule featuring a heterocyclic pyrimidine ring and a ketone functionality, presents a unique spectroscopic challenge. The pyrimidine core is a common scaffold in pharmacologically active compounds, making a thorough understanding of its derivatives essential.

This document moves beyond a simple listing of data. It explains the causality behind the predicted spectral features, offering insights grounded in established principles of chemical structure and magnetic resonance. Furthermore, it provides self-validating experimental protocols designed to generate high-quality, reproducible data.

Predicted Spectroscopic Data

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is the first step in predicting its spectral characteristics. The structure and atom numbering scheme used for the predictions below are illustrated in the following diagram.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the three unique proton environments in the molecule.

  • Expertise & Experience: The chemical shifts (δ) are predicted based on the electronic environment of the protons. Protons on the pyrimidine ring are significantly deshielded (shifted downfield) due to the aromatic ring current and the electron-withdrawing effect of the two nitrogen atoms.[4][5] The protons of the tert-butyl group are in an aliphatic environment and are expected to appear far upfield.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Signal A9.2 - 9.4Singlet1HH2'Highly deshielded proton between two nitrogen atoms.
Signal B8.8 - 9.0Singlet2HH4', H6'Deshielded aromatic protons, equivalent due to symmetry.
Signal C1.3 - 1.5Singlet9H-C(CH₃)₃Aliphatic protons of the tert-butyl group.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six signals, corresponding to the six unique carbon environments.

  • Expertise & Experience: The carbonyl carbon (C=O) is characteristically found at the far downfield end of the spectrum (>190 ppm).[6] Aromatic carbons of the pyrimidine ring appear in the 120-160 ppm region, with those directly attached to nitrogen being further downfield.[7][8] The aliphatic carbons of the tert-butyl group will be the most upfield signals.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
Signal 1> 200C=OKetone carbonyl carbon, highly deshielded.
Signal 2158 - 162C2'Aromatic carbon between two nitrogen atoms.
Signal 3155 - 158C4', C6'Equivalent aromatic carbons adjacent to nitrogen.
Signal 4130 - 135C5'Aromatic carbon attached to the carbonyl group.
Signal 540 - 45C q(CH₃)₃Quaternary carbon of the tert-butyl group.
Signal 625 - 30-C(C H₃)₃Methyl carbons of the tert-butyl group.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm).

Predicted High-Resolution Mass Spectrum (HRMS)

HRMS is crucial for confirming the elemental composition of the molecule.[9][10] The primary fragmentation pathway for ketones under electron ionization (EI) is typically alpha-cleavage.[11][12][13][14][15]

  • Molecular Formula: C₉H₁₂N₂O

  • Calculated Exact Mass: 164.09496 u

Predicted Fragmentation:

The most probable fragmentation is the cleavage of the bond between the carbonyl carbon and the quaternary carbon of the tert-butyl group (an alpha-cleavage event). This is because it results in the formation of a stable tert-butyl radical and a resonance-stabilized pyrimidinyl-acylium ion.

G cluster_0 Molecular Ion cluster_1 Fragmentation MolIon [C₉H₁₂N₂O]⁺ m/z = 164.0950 Fragment1 [C₅H₃N₂O]⁺ m/z = 107.0245 MolIon->Fragment1 α-cleavage - C(CH₃)₃ Fragment2 [C₄H₉]• (Neutral Radical) MolIon->Fragment2

Caption: Predicted EI-MS fragmentation pathway for the title compound.

m/z (Predicted)FormulaIdentityRationale
164.0950[C₉H₁₂N₂O]⁺Molecular Ion (M⁺)The intact molecule after ionization.
107.0245[C₅H₃N₂O]⁺[M - C(CH₃)₃]⁺Major fragment from alpha-cleavage, loss of the tert-butyl group.
57.0704[C₄H₉]⁺[C(CH₃)₃]⁺tert-Butyl cation (less likely to be the primary charge carrier but may be observed).

Table 3: Predicted Key Fragments in Mass Spectrometry.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure the acquisition of high-fidelity data. The trustworthiness of the results is established by including appropriate standards, system suitability checks, and orthogonal analytical techniques.

Overall Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Validation Prep Weigh Compound (~5-10 mg for NMR, ~1 mg for MS) Solv Dissolve in CDCl₃ (NMR) or MeOH/H₂O (MS) Prep->Solv Std Add TMS (NMR Standard) Solv->Std MS_Acq HRMS Analysis (e.g., ESI-TOF) Solv->MS_Acq NMR_Acq NMR Spectroscopy (¹H, ¹³C, 2D) Std->NMR_Acq Proc Process Spectra (Phasing, Baseline Correction, Calibration) NMR_Acq->Proc MS_Acq->Proc Assign Assign Signals (Compare to Predictions) Proc->Assign Confirm Confirm Structure (2D NMR, Exact Mass) Assign->Confirm Report Generate Report Confirm->Report

Caption: Comprehensive workflow for spectroscopic analysis.

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add 10 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃ as an internal reference standard.[16]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 3-5 seconds, >1024 scans (due to the low natural abundance of ¹³C).

    • Process and calibrate the spectrum using the TMS signal at 0.00 ppm.

  • 2D NMR (for Unambiguous Assignment):

    • Trustworthiness: To definitively link proton and carbon signals, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates directly bonded ¹H and ¹³C nuclei, providing irrefutable assignments for protonated carbons.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Create a dilute working solution (e.g., 1-10 µg/mL) using a suitable solvent system like 50:50 acetonitrile:water with 0.1% formic acid (for ESI+).

  • Instrumentation (e.g., ESI-TOF):

    • Calibrate the mass spectrometer using a known calibration standard across the desired mass range (e.g., m/z 50-500).

    • Set the ionization source to positive electrospray ionization (ESI+). The pyrimidine nitrogens are basic and will readily accept a proton.

  • Data Acquisition:

    • Infuse the sample solution directly or via a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum.

    • Key Parameters: Mass range m/z 100-300, high resolution mode (>10,000 FWHM).

    • Acquire a tandem MS (MS/MS) spectrum by selecting the predicted molecular ion (m/z 165.1022 for [M+H]⁺) as the precursor and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.[10]

    • Analyze the MS/MS spectrum to confirm the fragmentation patterns predicted in Table 3.

Conclusion

This guide provides a predictive, first-principles-based framework for the comprehensive spectroscopic analysis of this compound. By detailing the expected ¹H NMR, ¹³C NMR, and HRMS data, and coupling this with robust, self-validating experimental protocols, this document equips researchers with the necessary tools to confidently elucidate and confirm the structure of this and similar molecules. The emphasis on the causality behind spectral features and the inclusion of validation steps like 2D NMR and accurate mass measurement ensures a high degree of scientific integrity and trustworthiness in the final structural assignment.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Magnetic Resonance in Chemistry, 45(10), 865–896. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5003. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Scientific Reports, 6, 29502. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Retrieved from [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13C and 15N NMR spectra (b) and its resulting 3D-SDAR fingerprint (c). Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

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  • JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. Retrieved from [Link]

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A Comprehensive Technical Guide to the Purity Assessment of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive framework for the purity assessment of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, a key heterocyclic ketone intermediate in pharmaceutical development. Moving beyond a generic checklist of analytical techniques, this document, under full editorial control, delves into the causal relationships between the probable synthetic routes and the potential impurity profile. By adopting the mindset of a Senior Application Scientist, this guide emphasizes the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) to deliver a self-validating system for purity analysis. Detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are presented, alongside a thorough examination of forced degradation studies to establish a holistic stability profile. This guide is designed to empower researchers and drug development professionals with the knowledge to implement a robust and scientifically sound purity control strategy for this critical pharmaceutical building block.

Introduction: The Significance of Purity for this compound

This compound (CAS No. 103686-53-9) is a heterocyclic ketone with a molecular formula of C₉H₁₂N₂O and a molecular weight of 164.207 g/mol .[1] Its structural features, combining a pyrimidine ring with a bulky pivaloyl group, make it a valuable intermediate in the synthesis of a variety of biologically active molecules. In the context of drug development, the purity of such an intermediate is not merely a quality control metric; it is a critical determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

The presence of impurities, even in trace amounts, can have significant consequences, including:

  • Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to off-target effects or antagonism of the desired therapeutic action.

  • Toxicity: Certain impurities can be toxic, posing a direct risk to patient safety.

  • Reduced Stability: Impurities can catalyze the degradation of the API, shortening the product's shelf life.

  • Manufacturing Challenges: Inconsistent impurity profiles can lead to variability in downstream processing and final product quality.

Therefore, a rigorous and well-designed purity assessment strategy is paramount. This guide will provide the scientific rationale and practical methodologies to achieve this.

Postulated Synthetic Pathway and Potential Impurity Profile

A critical first step in designing a purity assessment strategy is to understand the potential sources of impurities, which are often intrinsically linked to the synthetic route. While specific proprietary synthesis methods may vary, a chemically plausible and efficient route for the synthesis of this compound involves a Grignard reaction.

One likely approach is the reaction of a pyrimidine-5-yl Grignard reagent with pivaloyl chloride. This can be achieved by first preparing the Grignard reagent from 5-bromopyrimidine and magnesium, followed by acylation.[2]

Synthetic_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 5-bromopyrimidine 5-Bromopyrimidine Grignard 5-Pyrimidinylmagnesium bromide (Grignard Reagent) 5-bromopyrimidine->Grignard Mg, THF Mg Magnesium (Mg) Pivaloyl_chloride Pivaloyl Chloride Product This compound Pivaloyl_chloride->Product Grignard->Product

Figure 1: Postulated Grignard reaction pathway for the synthesis of the target compound.

Based on this postulated pathway, we can anticipate several classes of potential impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual 5-bromopyrimidine and pivalic acid (from the hydrolysis of pivaloyl chloride).[3]

    • Grignard Reagent Byproducts: Bipyrimidine (from the coupling of two Grignard reagent molecules) and products of reaction with atmospheric moisture or carbon dioxide.

    • Side-Reaction Products: Formation of a tertiary alcohol through the addition of a second equivalent of the Grignard reagent to the ketone product is a possibility, though sterically hindered.

  • Reagent-Related Impurities:

    • Impurities present in the starting materials, such as isomers of bromopyrimidine.

    • Byproducts from the synthesis of pivaloyl chloride, which is often prepared from pivalic acid and a chlorinating agent like thionyl chloride.[3]

  • Degradation Products:

    • The pyrimidine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Oxidative degradation products may form upon exposure to air and light.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A robust purity assessment relies on the use of multiple, orthogonal analytical techniques that provide complementary information. For this compound, a combination of HPLC, GC, and qNMR is recommended.

Analytical_Workflow Sample This compound (Bulk Material) HPLC HPLC-UV/DAD (Purity, Related Substances) Sample->HPLC GC Headspace GC-FID/MS (Residual Solvents) Sample->GC qNMR ¹H-qNMR (Absolute Purity, Structural Confirmation) Sample->qNMR Forced_Degradation Forced Degradation Studies (Stability Indicating Method Development) HPLC->Forced_Degradation Characterization Impurity Identification & Quantification HPLC->Characterization qNMR->Characterization

Figure 2: Integrated analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Related Substances

Reverse-phase HPLC with UV detection is the primary technique for determining the purity of the main component and quantifying related substances.[4] A stability-indicating method must be developed and validated to ensure that all potential degradation products are separated from the main peak and from each other.[5]

3.1.1. Rationale for Method Development

  • Column Chemistry: A C18 column is a good starting point for the separation of moderately polar compounds like pyrimidine derivatives.[4]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. The buffer's pH should be chosen to ensure the analyte is in a single ionic form and to optimize peak shape. Given the basic nature of the pyrimidine ring, a slightly acidic mobile phase (e.g., using formic acid or phosphate buffer) is often beneficial.

  • Detection: A photodiode array (PDA) detector is highly recommended as it provides spectral information that can help in peak tracking during method development and in assessing peak purity. The detection wavelength should be set at the absorption maximum of the analyte.

3.1.2. Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical starting gradient could be 95% A to 5% A over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detection at the absorption maximum (to be determined, likely around 225-270 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[6]

3.1.3. Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3] The bulk drug substance should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by the developed HPLC method to ensure that any degradation products are well-resolved from the parent peak.

Gas Chromatography (GC): A Crucial Tool for Residual Solvent Analysis

Residual solvents are a common class of impurities in pharmaceutical intermediates, originating from the synthesis and purification steps. Headspace GC with flame ionization detection (FID) is the standard method for their determination, as outlined in USP <467>.[7]

3.2.1. Rationale for Method Selection

Headspace sampling is preferred as it avoids dissolution of the non-volatile sample matrix, which can contaminate the GC system. FID provides a sensitive and near-universal response for organic solvents. For identification of unknown peaks, mass spectrometry (MS) can be used as a detector.[8]

3.2.2. Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation: GC system with a headspace autosampler and an FID detector.

  • Chromatographic Conditions:

    • Column: A non-polar column (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is typically used for general solvent screening.

    • Carrier Gas: Helium or Nitrogen.

    • Oven Temperature Program: A suitable temperature program to separate common solvents (e.g., start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min).

    • Injector and Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-120 °C.

    • Vial Equilibration Time: 15-30 minutes.

    • Loop Temperature: 90-130 °C.

    • Transfer Line Temperature: 100-140 °C.

  • Sample Preparation:

    • Accurately weigh about 100 mg of the sample into a headspace vial.

    • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.

    • Spike with a known concentration of a standard mixture of expected residual solvents for quantification.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination

Quantitative ¹H-NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of a substance without the need for a reference standard of the same compound.[9][10] It provides structural confirmation and can quantify impurities that may not have a chromophore for UV detection in HPLC.[11]

3.3.1. The Principle of qNMR

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[12]

3.3.2. Experimental Protocol: ¹H-qNMR for Absolute Purity

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and the internal standard are fully soluble.

    • Transfer an aliquot of the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters optimized for quantification, including a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full signal recovery.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[12]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a known signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

3.3.3. Causality in qNMR Experimental Choices

The choice of internal standard is critical for the accuracy of the qNMR experiment. It must be stable, non-volatile, have a simple spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity. The relaxation delay is crucial because if it is too short, signals with longer T₁ relaxation times will be saturated, leading to an underestimation of their integrals and inaccurate quantification.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: HPLC Purity and Impurity Profile

Peak No.Retention Time (min)Relative Retention TimeArea (%)
112.50.830.15
Main15.01.0099.70
218.21.210.10
321.51.430.05
Total 100.0

Table 2: Residual Solvent Analysis by GC

SolventRetention Time (min)Concentration (ppm)Limit (ppm)
Methanol3.2503000
Tetrahydrofuran5.8100720
Toluene8.125890

Table 3: qNMR Purity Determination

ParameterAnalyteInternal Standard
CompoundThis compoundMaleic Acid
Mass (mg)15.2510.50
Molecular Weight ( g/mol )164.21116.07
Signal (ppm)9.2 (s, 1H)6.3 (s, 2H)
Integral1.001.45
Calculated Purity (%) 99.6 99.9 (Certified)

Conclusion: A Self-Validating Approach to Purity Assessment

The purity assessment of this compound is a multifaceted process that requires a deep understanding of its chemical properties and potential synthetic impurities. The integrated, orthogonal approach outlined in this guide, combining a stability-indicating HPLC method, GC for residual solvents, and qNMR for absolute purity, provides a robust and self-validating system. By grounding the analytical strategy in a plausible synthetic pathway and employing forced degradation studies, researchers and drug development professionals can confidently establish a comprehensive purity profile. This ensures the quality, safety, and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Chemcd. (n.d.). This compound, 103686-53-9. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • Moiseev, D. V., Marchenko, S. I., Moiseeva, A. M., Trukhacheva, T. V., Petrov, P. T., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Singh, R., & Singh, S. (2014). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 7(1), 101-111.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2024).
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Tidke, K. J., & Solanki, P. R. (2018).
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  • Sravani, G., & Rao, G. V. (2020). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
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The Pyrimidine Scaffold: A Privileged Motif for Diverse Biological Targets

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the realm of medicinal chemistry.[1][2] Its fundamental role as a building block of nucleic acids (cytosine, thymine, and uracil) has made it an intrinsic component of biological systems.[1] This inherent biocompatibility, coupled with its synthetic tractability and versatile physicochemical properties, has rendered the pyrimidine scaffold a "privileged structure" in drug discovery. Its ability to engage in various non-covalent interactions, particularly hydrogen bonding, and to serve as a bioisostere for other aromatic systems like the phenyl ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating efficacy against a multitude of diseases including cancer, infectious diseases, and inflammatory conditions.[1][3][4][5][6] This guide provides an in-depth exploration of the key biological targets of pyrimidine derivatives, offering insights into their mechanisms of action and the experimental methodologies used to validate these interactions.

I. Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating a vast array of cellular processes, including growth, differentiation, and apoptosis.[7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrimidine core has proven to be an exceptionally effective scaffold for the design of kinase inhibitors, with numerous FDA-approved drugs based on this motif.[8]

A. Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[1] Overexpression or activating mutations of EGFR are common drivers of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][9] Pyrimidine-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.

Mechanism of Action: Many pyrimidine-based EGFR inhibitors, such as gefitinib and erlotinib, function as ATP-competitive inhibitors. The pyrimidine core typically forms one or more hydrogen bonds with the "hinge" region of the kinase domain, a critical interaction for anchoring the inhibitor in the active site. Substituents on the pyrimidine ring are then strategically positioned to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Signaling Pathway of EGFR and its Inhibition

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling cascade and the point of intervention by pyrimidine-based inhibitors.

B. Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[1] The aberrant activity of CDKs, often due to the overexpression of their cyclin partners, is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrimidine derivatives have been developed as potent inhibitors of various CDKs, particularly CDK4/6.

Mechanism of Action: Similar to EGFR inhibitors, pyrimidine-based CDK inhibitors are ATP-competitive. They bind to the ATP-binding pocket of the CDK, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S transition, and subsequent inhibition of tumor growth.

II. Dihydrofolate Reductase (DHFR): A Target in Infectious Diseases and Cancer

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[10][11] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for cell proliferation and survival.[10][11] The structural differences between microbial and human DHFR have been exploited to develop selective inhibitors as antimicrobial agents.

A. Bacterial and Protozoal DHFR

In bacteria and protozoa, DHFR is a validated target for antimicrobial therapy.[10][12] Pyrimidine-based drugs like trimethoprim are highly selective for bacterial DHFR over the human enzyme.[11]

Mechanism of Action: Trimethoprim and other 2,4-diaminopyrimidine derivatives act as competitive inhibitors of DHFR. The diaminopyrimidine moiety mimics the pteridine ring of the natural substrate, dihydrofolate, and forms key hydrogen bonds within the active site of the enzyme. This potent and selective inhibition deprives the pathogen of essential building blocks for DNA synthesis, leading to a bacteriostatic or bactericidal effect.

Experimental Protocol: DHFR Enzyme Inhibition Assay

  • Reagents and Buffers:

    • Recombinant DHFR (bacterial or human)

    • Dihydrofolate (DHF)

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 1 mM DTT)

    • Test compounds (pyrimidine derivatives) dissolved in DMSO

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding the DHFR enzyme.

    • Immediately add the substrate, DHF, to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

    • Calculate the initial reaction rates for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

III. Viral Polymerases: Halting Viral Replication

Viral polymerases are essential enzymes for the replication of viral genomes, making them attractive targets for antiviral drug development.[13] Pyrimidine derivatives have been successfully developed as inhibitors of various viral polymerases, including reverse transcriptases and RNA-dependent RNA polymerases.

A. HIV Reverse Transcriptase (RT)

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its activity.[1] Several pyrimidine-based NNRTIs have been developed.

Mechanism of Action: Pyrimidine-based NNRTIs are not incorporated into the growing DNA chain. Instead, they bind to a hydrophobic pocket near the active site of HIV-1 RT. This binding event locks the enzyme in an inactive conformation, preventing the polymerization of viral DNA.

B. Influenza Virus RNA-Dependent RNA Polymerase (RdRp)

The influenza virus utilizes an RNA-dependent RNA polymerase (RdRp) to replicate its RNA genome.[14] This enzyme is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2.[14] Disrupting the assembly or function of this complex is a promising strategy for developing new anti-influenza agents.[14]

Experimental Workflow: Identification of RdRp Inhibitors

RdRp_workflow Start Compound Library (Pyrimidine Derivatives) Assay In vitro RdRp Inhibition Assay Start->Assay CellAssay Cell-based Antiviral Assay Assay->CellAssay Tox Cytotoxicity Assay CellAssay->Tox Lead Lead Compound Identification Tox->Lead Optimization Lead Optimization (SAR Studies) Lead->Optimization InVivo In vivo Efficacy (Animal Models) Optimization->InVivo Candidate Drug Candidate InVivo->Candidate

Caption: A typical workflow for the discovery of pyrimidine-based influenza RdRp inhibitors.

IV. Microtubules: Disrupting the Cytoskeleton in Cancer

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton.[1] They play a critical role in cell division, intracellular transport, and the maintenance of cell shape.[1] Microtubule-targeting agents (MTAs) are a class of anticancer drugs that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Mechanism of Action: Some pyrimidine derivatives have been shown to act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.

Summary of Key Pyrimidine Derivatives and Their Biological Targets

Drug/Compound Class Biological Target Therapeutic Area Mechanism of Action Reference
Gefitinib, ErlotinibEGFR Tyrosine KinaseCancer (NSCLC)ATP-competitive inhibition[1][9]
Palbociclib, RibociclibCDK4/6Cancer (Breast)ATP-competitive inhibition[1]
TrimethoprimDihydrofolate Reductase (DHFR)Bacterial InfectionsCompetitive inhibition[11]
Rilpivirine, EtravirineHIV-1 Reverse TranscriptaseHIV/AIDSAllosteric inhibition[1]
Pyrimidine-based NNRTIsInfluenza RdRpInfluenzaInhibition of polymerase activity[1][14]
Osimertinib-ABI HybridsMicrotubulesCancerInhibition of tubulin polymerization[1]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility allows for the targeting of a wide range of biological molecules with high potency and selectivity. Future research in this area will likely focus on the development of novel pyrimidine derivatives with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome drug resistance. The combination of rational drug design, high-throughput screening, and a deeper understanding of the structural biology of target proteins will undoubtedly lead to the discovery of the next generation of pyrimidine-based drugs.

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A Technical Guide to the Preliminary Toxicity Screening of Novel Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold and the Necessity of Early Interrogation

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2] Its versatile structure has made it a "privileged scaffold," frequently appearing in drugs with anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4] However, this same chemical reactivity and biological ubiquity necessitate a rigorous and early assessment of potential toxicity. Late-stage failures in drug development are exorbitantly costly, and a significant portion of these failures can be attributed to unforeseen toxicity.[5][6]

This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro and in silico toxicity screening of novel pyrimidine derivatives. It is designed for drug discovery and development scientists to establish a robust, tiered approach to de-risk promising compounds. By integrating computational prediction with foundational cell-based assays, this workflow enables early, data-driven decisions, prioritizing resource allocation towards candidates with the highest potential for safety and efficacy. The core philosophy is to "fail early, fail cheap," identifying liabilities before significant investment is made.[5]

Chapter 1: The Foundational Step — In Silico Profiling

Before committing to resource-intensive wet-lab experiments, a preliminary risk assessment using computational toxicology tools is an indispensable first step.[5] These in silico methods use a compound's chemical structure to predict its potential for various toxic effects based on vast datasets of known toxicants.[7] This approach allows for the rapid, cost-effective screening of entire virtual libraries, flagging potential issues like mutagenicity, carcinogenicity, and hepatotoxicity.[7]

Causality Behind the Choice: Why Start with Computers?
  • Resource Conservation: It eliminates the need to synthesize compounds that have a high probability of being toxic.

  • Early Hazard Identification: It guides the design of subsequent in vitro studies by highlighting specific potential liabilities.

  • Regulatory Alignment: Regulatory bodies like the ICH (International Council for Harmonisation) recommend in silico analysis for assessing mutagenic impurities (ICH M7 guideline), establishing a precedent for its use.[8][9]

Recommended In Silico Workflow & Tools

A best-practice approach involves using two complementary (Q)SAR (Quantitative Structure-Activity Relationship) models: one expert rule-based and one statistical-based.[8][10] This dual methodology increases the confidence of the predictions.

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems contain a knowledge base of structural alerts—molecular substructures known to be associated with specific toxicities.[10][11] The software identifies these alerts within the query pyrimidine structure.

  • Statistical-Based Systems (e.g., Sarah Nexus®): These platforms use machine learning algorithms trained on large datasets to derive statistical correlations between structural features and toxicity endpoints, such as the Ames test for mutagenicity.[11][12]

Key Endpoints for Prediction:

  • Mutagenicity (Ames Test): A critical indicator of carcinogenic potential.

  • Carcinogenicity: Prediction of tumor-forming potential.

  • Hepatotoxicity (Liver Toxicity): A common reason for drug withdrawal.[13]

  • Cardiotoxicity (hERG channel inhibition): Assesses the risk of cardiac arrhythmias.

Data Interpretation and Validation

The output from these programs is a prediction of risk. It is crucial to have an expert review these predictions, especially when the two model types disagree.[10] The results should not be seen as definitive but as a guide to prioritize compounds for synthesis and subsequent in vitro testing.

Parameter Description Recommended Tools Interpretation
MutagenicityPredicts the outcome of a bacterial reverse mutation assay (Ames test).Derek Nexus, Sarah NexusA positive hit flags a significant potential liability that must be experimentally confirmed.
HepatotoxicityPredicts potential for drug-induced liver injury (DILI).DILIrank, AC_DILIA high-risk prediction prioritizes the compound for liver-specific in vitro assays.
CardiotoxicityPredicts blockade of the hERG potassium channel, a key cardiac risk.hERGCentral, Pred-hERGPositive hits warrant experimental follow-up with specific cardiac ion channel assays.

Chapter 2: Primary In Vitro Cytotoxicity Assessment — The Gatekeeper Assay

The first wet-lab experiment should be a broad assessment of general cytotoxicity. This "gatekeeper" assay determines the concentration at which a novel pyrimidine derivative causes overt cell death, providing a quantitative measure known as the IC50 (Inhibitory Concentration 50%).[14]

The Logic of the Approach: Measuring Metabolic Health

The MTT assay is a widely adopted, robust, and cost-effective colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[15][16][17] The principle is based on the reduction of the yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[15][18] The amount of formazan produced is directly proportional to the number of viable cells.[18]

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system, incorporating controls for the vehicle (solvent), untreated cells, and a positive control toxicant.

Materials:

  • Human cell line (e.g., HepG2 - human liver carcinoma, as it's relevant to metabolism and hepatotoxicity).[17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Novel pyrimidine compounds, dissolved in DMSO to create a concentrated stock.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[16]

  • Solubilization solution (e.g., 10% SDS in 0.01M HCl).

  • 96-well flat-bottom plates.

  • Positive control (e.g., Doxorubicin).

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Preparation: Perform a serial dilution of the novel pyrimidine compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[19]

  • Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C, 5% CO₂.[19]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[20] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Data Analysis and Interpretation

The primary output is the IC50 value, the concentration of the compound that reduces cell viability by 50%.[14] This is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[21]

  • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

IC50 Value Interpretation Next Step
< 1 µMHighly CytotoxicInvestigate mechanism (Chapter 3). Consider for oncology applications but may be too toxic for other indications.
1 - 10 µMModerately CytotoxicInvestigate mechanism. May be optimizable through medicinal chemistry.
10 - 50 µMWeakly CytotoxicGenerally considered a good profile for non-oncology indications. Proceed with caution.
> 50 µMNot Significantly CytotoxicExcellent preliminary profile. Proceed to more specific toxicity and efficacy models.

Chapter 3: Mechanistic Insights — Probing the 'Why' of Cytotoxicity

If a pyrimidine derivative demonstrates significant cytotoxicity in the primary screen (e.g., IC50 < 10 µM), the next critical step is to understand the underlying mechanism of cell death. Two of the most common pathways for drug-induced toxicity are the induction of apoptosis and mitochondrial dysfunction.[6]

Apoptosis Induction: The Caspase-Glo® 3/7 Assay

Causality: Apoptosis, or programmed cell death, is a tightly regulated process. Its inappropriate activation is a common mechanism of toxicity. The key executioners of apoptosis are caspases 3 and 7. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent assay that directly measures the activity of these two enzymes.[22] It uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7, releasing a substrate for luciferase that generates light.[22][23]

Detailed Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white-walled plate (for luminescence) as described in the MTT protocol. Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[24]

  • Assay Execution: After the desired treatment time (e.g., 6, 12, or 24 hours), add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well.[23]

  • Incubation and Measurement: Mix the plate on a shaker for 5 minutes at 300-500 rpm, then incubate at room temperature for 1 to 3 hours.[23] Measure the luminescence using a plate-reading luminometer.

Mitochondrial Health Assessment

Causality: Mitochondria are the powerhouses of the cell, and their dysfunction is a major contributor to drug-induced toxicity.[6][25] A compound can disrupt mitochondrial function by inhibiting the electron transport chain, collapsing the membrane potential, or inducing oxidative stress.[25] Assays that measure these parameters can provide direct evidence of mitochondrial toxicity.[25]

A common approach is to use cell culture media where glucose is replaced with galactose. Cells grown in galactose medium are forced to rely on mitochondrial oxidative phosphorylation for ATP production. This makes them highly sensitive to mitochondrial toxicants. A comparison of cytotoxicity (via MTT assay) in both glucose and galactose media (the "Glu/Gal" assay) can serve as a robust screen for mitochondrial liabilities.[26]

Experimental Workflow:

  • Run two parallel MTT cytotoxicity assays as described in Chapter 2.

  • In one set of plates, use standard high-glucose culture medium.

  • In the second set, use medium where glucose has been replaced with galactose (e.g., 10 mM galactose).

  • Calculate the IC50 value for the pyrimidine compound in both conditions.

  • Interpretation: A significant potency shift (e.g., >5-fold decrease in IC50 in galactose medium compared to glucose medium) strongly suggests that the compound's toxicity is mediated through mitochondrial dysfunction.

Chapter 4: A Tiered Approach to Data Interpretation and Decision Making

The data generated from this three-tiered screening approach (in silico, primary cytotoxicity, mechanistic) provides a holistic preliminary toxicity profile. This allows for a structured, evidence-based decision on the future of each novel pyrimidine derivative.

Visualizing the Workflow

The entire screening cascade can be visualized as a decision-making funnel, designed to efficiently eliminate compounds with unfavorable toxicity profiles.

ToxicityScreeningWorkflow Start Library of Novel Pyrimidines (Virtual or Synthesized) InSilico Chapter 1: In Silico Screening (Mutagenicity, Hepatotox, etc.) Start->InSilico InSilicoReview Review In Silico Data Flag Structural Alerts? InSilico->InSilicoReview Stop1 STOP: High Unmitigable Risk (e.g., Strong Mutagenicity) InSilicoReview->Stop1 Yes Proceed1 Proceed to Synthesis & In Vitro Testing InSilicoReview->Proceed1 No / Low Risk MTT Chapter 2: Primary Cytotoxicity MTT Assay (e.g., HepG2 cells) Proceed1->MTT MTTReview Review IC50 Data Is IC50 < 10 µM? MTT->MTTReview GoodProfile Good Profile: Advance to Efficacy Models MTTReview->GoodProfile No Mechanistic Chapter 3: Mechanistic Assays (Apoptosis, Mito-Tox) MTTReview->Mechanistic Yes Stop2 STOP: Excessively Cytotoxic MechanisticReview Review Mechanistic Data Is Toxicity Mechanism Clear? Mechanistic->MechanisticReview MechanisticReview->Stop2 Yes, and Off-Target MechanisticReview->GoodProfile No significant mechanism found Optimize Optimize Scaffold: Mitigate Toxicity MechanisticReview->Optimize Yes, and On-Target

Caption: Tiered workflow for preliminary toxicity screening of novel pyrimidines.

Decision Matrix

This matrix provides a framework for classifying compounds based on the integrated data.

In Silico Profile Cytotoxicity (IC50) Mechanism Decision Rationale
Clean> 50 µMN/AAdvance: High PriorityCompound shows no predicted or observed general toxicity at high concentrations.
Structural Alerts> 10 µMN/AAdvance: Medium PriorityWhile alerts exist, the lack of in vitro cytotoxicity suggests they may not be relevant in this scaffold. Requires further specific testing.
Clean1-10 µMApoptosis or Mito-Tox PositiveOptimize or Hold: The toxicity is significant. Medicinal chemistry efforts should focus on removing the toxic liability while retaining efficacy.
Structural Alerts< 1 µMApoptosis or Mito-Tox PositiveDeprioritize / Stop: The compound has both predicted and confirmed toxicity, indicating a high-risk profile.

Conclusion

The preliminary toxicity screening of novel pyrimidines is not a single experiment but a strategic, multi-faceted investigation. By beginning with cost-effective in silico predictions and progressing through a tiered series of mechanistically informative in vitro assays, researchers can build a robust safety profile for their lead candidates. This guide provides the technical protocols and, more importantly, the scientific rationale to empower drug development professionals to make informed, early-stage decisions. This "fail early" approach is fundamental to navigating the complexities of drug discovery, ensuring that resources are focused on developing pyrimidine-based therapeutics that are not only effective but also safe. The preliminary toxicity assessment is a critical first step on the long path to clinical success.[27]

References

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A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the design, synthesis, and evaluation of structural analogs based on the 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one scaffold. While the lead molecule itself is not extensively characterized in public literature, its constituent fragments—a pyrimidine ring, a carbonyl linker, and a tert-butyl group—represent common pharmacophoric elements in medicinal chemistry.[1] This document serves as a practical, experience-driven manual for researchers, outlining a systematic approach to analog development. It covers strategic molecular modifications, robust synthetic methodologies, and a tiered in vitro screening cascade to identify promising candidates for further development. The protocols and strategies herein are grounded in established scientific principles and supported by authoritative references, ensuring a self-validating and scientifically rigorous approach to lead optimization.

Introduction: Deconstructing the Core Scaffold

The starting point for any analog design program is a thorough analysis of the lead compound. This compound (a hypothetical lead) can be dissected into three key regions, each offering distinct opportunities for modification to modulate potency, selectivity, physicochemical properties, and pharmacokinetic profiles.

  • The Pyrimidine Ring: As a nitrogen-containing heterocycle, the pyrimidine ring is a "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1][2] Its primary roles are likely as a hydrogen bond acceptor (via the nitrogen atoms) and as a scaffold to orient the other substituents. Modifications can alter basicity, solubility, and metabolic stability.

  • The Carbonyl Linker: The ketone group serves as a rigid linker connecting the aromatic ring to the aliphatic group. It is a potent hydrogen bond acceptor and its polar nature significantly influences the molecule's overall properties. However, carbonyl groups can be susceptible to metabolic reduction.

  • The tert-Butyl Group: This bulky, lipophilic group serves as a steric anchor, potentially fitting into a hydrophobic pocket of a target protein. Its size and shape can be critical for selectivity, but it can also impact solubility and metabolic stability.

The logical flow of an analog design program based on this scaffold is to systematically modify each of these three regions.

G cluster_0 PART 1: Analog Design Strategy cluster_1 PART 2: Synthesis & Evaluation Lead_Scaffold 2,2-Dimethyl-1- (pyrimidin-5-yl)propan-1-one Region_A A: Pyrimidine Ring (Scaffold, H-Bond Acceptor) Lead_Scaffold->Region_A Region_B B: Carbonyl Linker (H-Bond Acceptor, Spacer) Lead_Scaffold->Region_B Region_C C: tert-Butyl Group (Lipophilic Pocket Filler) Lead_Scaffold->Region_C Synthesis Chemical Synthesis of Analog Libraries Region_A->Synthesis Modify Region_B->Synthesis Modify Region_C->Synthesis Modify Screening In Vitro Screening Cascade (Potency, ADME/Tox) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Region_A Iterate Design

Caption: High-level workflow for analog development.

Strategic Design of Analogs

The core principle of analog design is to make discrete, well-reasoned changes to the molecule to improve its drug-like properties. This is achieved through several established medicinal chemistry strategies.

Pyrimidine Ring Modifications: Bioisosteric Replacement and Substitution

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[3] Replacing the pyrimidine ring can fundamentally alter the core geometry, electronic distribution, and interaction profile of the compound series.

  • Classical Bioisosteres: Other six-membered heteroaromatic rings like pyridazine and pyridine can be explored.[4] These replacements maintain the aromatic character but alter the position and number of hydrogen bond acceptors.

  • Non-Classical Bioisosteres: Saturated rings or bicyclic systems can improve physicochemical properties like solubility.[3] For example, replacing an aromatic ring with a bicyclo[1.1.1]pentane (BCP) core is a popular strategy to improve metabolic stability.[3]

  • Substitution: Adding small substituents (e.g., methyl, chloro, amino) to the unoccupied positions of the pyrimidine ring can probe for additional binding interactions, block metabolic sites, or modulate the ring's electronics. For instance, adding an amino group can introduce a new hydrogen bond donor.

Table 1: Proposed Bioisosteric Replacements for the Pyrimidine Ring

Original FragmentProposed ReplacementRationale
PyrimidinePyridineReduces H-bond acceptor count; alters dipole moment.
PyrimidinePyridazineRelocates H-bond acceptors; may alter vector alignment.[4]
PyrimidinePhenylRemoves H-bond acceptors; increases lipophilicity.
PyrimidineThiophene5-membered ring; alters geometry and electronics.
Carbonyl Linker Modifications

The ketone linker can be a liability for metabolic reduction to the corresponding alcohol, which may have different activity or clearance properties.

  • Reduction to Alcohol: The simplest modification is reduction to a secondary alcohol. This introduces a hydrogen bond donor and a chiral center, which must be resolved and tested separately.

  • Isosteric Replacement: Replacing the carbonyl with more stable groups like a sulfone (-SO2-), an oxetane, or a gem-difluoro group (-CF2-) can block metabolism and alter polarity.

  • Homologation: Inserting a methylene group (-CH2-) between the carbonyl and the ring can increase flexibility and probe for deeper binding pockets.

tert-Butyl Group Modifications

The bulky t-butyl group provides significant lipophilicity. Modifications in this region aim to fine-tune the fit within a hydrophobic pocket and improve properties like solubility.

  • Size Modulation: Replacing the t-butyl group with smaller (isopropyl, cyclopropyl) or larger (cyclohexyl, adamantyl) lipophilic groups can optimize van der Waals interactions.

  • Polarity Introduction: Introducing polarity can improve solubility. Examples include replacing a methyl group with a hydroxymethyl (-CH2OH) or a fluoromethyl (-CH2F) group.

  • Cyclization: Constraining the aliphatic portion into a ring system, such as a cyclobutyl or cyclopentyl group, reduces conformational flexibility, which can improve binding affinity and selectivity.

Synthetic Methodologies

A robust and flexible synthetic plan is crucial for generating a diverse library of analogs. The key disconnection for the parent scaffold is between the pyrimidine ring and the carbonyl group.

General Synthesis of Pyrimidine-5-yl Ketones

A common and versatile approach involves the reaction of an organometallic reagent with an activated pyrimidine derivative.

G Start Pyrimidine-5- carboxylic acid Intermediate1 Pyrimidine-5- carbonyl chloride Start->Intermediate1 SOCl₂ or (COCl)₂ Intermediate2 Weinreb Amide Intermediate1->Intermediate2 HN(Me)OMe•HCl, Base Product Target Ketone Intermediate2->Product t-BuLi or t-BuMgCl

Caption: Weinreb amide route to pyrimidine-5-yl ketones.

Protocol 1: Synthesis via Weinreb Amide

This protocol provides a controlled method for ketone synthesis that avoids over-addition, a common issue with more reactive organometallics and acid chlorides.

  • Acid Chloride Formation: To a solution of pyrimidine-5-carboxylic acid (1.0 eq) in dichloromethane (DCM) with a catalytic amount of DMF, add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours until gas evolution ceases. Remove solvent under reduced pressure.

  • Weinreb Amide Formation: Dissolve the crude acid chloride in DCM and add to a pre-cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO3 solution and brine. Dry over Na2SO4, filter, and concentrate to yield the crude Weinreb amide.

  • Grignard/Organolithium Addition: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. Add tert-butyllithium or tert-butylmagnesium chloride (1.2 eq) dropwise. Stir at this temperature for 1 hour.

  • Final Quench and Purification: Quench the reaction by adding saturated NH4Cl solution. Extract with ethyl acetate, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield the final ketone.

This modular approach allows for the synthesis of a wide range of analogs by simply changing the Grignard/organolithium reagent in the final step. Synthesis of substituted pyrimidine-5-carboxylic acids can be achieved through various literature methods.[5][6]

In Vitro Evaluation Cascade

Once analogs are synthesized, they must be evaluated in a systematic and efficient manner. A tiered screening cascade allows for rapid elimination of undesirable compounds and prioritization of promising candidates.[7]

G Tier1 Tier 1: Primary Screening (High-Throughput) - Target Binding (e.g., Kinase Panel) - Cell Viability (e.g., MTT Assay) Tier2 Tier 2: Secondary Screening (Medium-Throughput) - Functional Assays (e.g., cAMP, Ca²⁺ flux) - Preliminary ADME (Solubility, Permeability) Tier1->Tier2 Active Hits NoGo Terminate or Redesign Tier1->NoGo Inactive Tier3 Tier 3: Lead Optimization (Low-Throughput) - Full ADME Profile (Metabolic Stability, Plasma Protein Binding, CYP Inhibition) - Selectivity Profiling Tier2->Tier3 Confirmed Hits with Good Properties Tier2->NoGo Poor Profile Go Candidate for In Vivo Studies Tier3->Go Tier3->NoGo Poor Profile

Caption: A tiered in vitro screening cascade.

Tier 1: Primary Screening

The goal of Tier 1 is to quickly identify compounds that show any desired biological activity. Since the target of the parent scaffold is unknown, a broad screening approach is warranted.

  • Broad Target Screening: Screen the library against a panel of common drug targets, such as a representative kinase panel (e.g., KinomeScan) or a panel of G-protein coupled receptors (GPCRs). Pyrimidine scaffolds are known to be active against a wide range of targets, including kinases and various enzymes.[2][8]

  • Cell Viability/Cytotoxicity: A general cell viability assay (e.g., MTT or CellTiter-Glo®) using a relevant cancer cell line (e.g., PANC-1 for pancreatic cancer) can identify compounds with anti-proliferative effects.[9][10]

Tier 2: Secondary Screening and Preliminary ADME

Hits from Tier 1 are advanced to more specific assays and initial pharmacokinetic profiling.[7][11]

  • Functional Assays: Based on the primary screening results, appropriate functional assays are employed. For a confirmed kinase hit, this would be an enzymatic assay to determine the IC50. For a GPCR hit, it could be a cAMP or calcium flux assay.[9]

  • Aqueous Solubility: Thermodynamic or kinetic solubility assays are critical, as poor solubility can terminate a compound's development.

  • Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell assay can predict intestinal absorption.

Protocol 2: Kinetic Aqueous Solubility Assay (High-Throughput)

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Seal the plate and shake vigorously for 2 hours at room temperature.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.

  • Carefully transfer an aliquot of the supernatant to a new 96-well plate.

  • Determine the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy, comparing against a standard curve prepared in 1% DMSO/PBS.

Tier 3: Comprehensive ADME/Tox Profiling

The most promising compounds undergo a full in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology assessment to ensure they have the properties required for in vivo testing.[12][13][14]

Table 2: Key In Vitro ADME Assays for Lead Optimization

AssayPurposeExperimental System
Metabolic Stability Predict in vivo clearance rate.Human Liver Microsomes (HLM) or Hepatocytes.
CYP450 Inhibition Assess potential for drug-drug interactions.Recombinant CYP enzymes (e.g., 3A4, 2D6, 2C9).[14]
Plasma Protein Binding Determine the fraction of free (active) drug.[13]Equilibrium Dialysis or Ultracentrifugation.
Hepatotoxicity Assess potential for liver damage.Cultured hepatocytes (e.g., HepG2 cells).

These in vitro ADME assays are crucial for building a comprehensive profile of a drug candidate before committing to expensive and time-consuming in vivo studies.[7][12]

Conclusion and Future Directions

This guide presents a disciplined, multi-parameter approach to the design and evaluation of novel structural analogs based on the this compound core. By systematically modifying the pyrimidine, carbonyl, and tert-butyl moieties, researchers can explore a vast chemical space to optimize for potency, selectivity, and pharmacokinetic properties. The integration of flexible synthetic strategies with a tiered evaluation cascade provides a robust framework for identifying high-quality drug candidates. The principles and protocols outlined here are broadly applicable and serve as a foundational template for any lead optimization campaign originating from a novel chemical scaffold.

References

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An In-Depth Technical Guide to Freedom to Operate (FTO) Analysis for Novel Chemical Entities: A Case Study of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting a Freedom to Operate (FTO) search, a critical step in de-risking the commercialization of a new chemical entity. We will use the novel compound 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one (CAS No. 103686-53-9) as a practical case study to illustrate the principles and methodologies that underpin a robust FTO analysis.

The Imperative of Freedom to Operate in Drug Development

In the pharmaceutical and biotechnology sectors, the path from discovery to market is fraught with scientific, regulatory, and commercial hurdles. Among the most critical is navigating the complex landscape of intellectual property. A Freedom to Operate (FTO) analysis is the diligent process of determining whether a planned commercial activity, such as manufacturing, using, or selling a product, can proceed without infringing upon the valid and enforceable intellectual property rights of a third party.[1][2]

Conducting an FTO search is not merely a legal formality but a strategic necessity.[3] Overlooking this step can lead to costly patent infringement lawsuits, potentially resulting in injunctions that halt product launch, substantial damages, and the invalidation of years of research and development investment.[4][5] It is crucial to distinguish an FTO analysis from a patentability search; the former assesses if you can commercialize your invention, while the latter determines if you can obtain a patent for it.[4] A novel, patentable invention can still infringe upon existing patents.

This guide establishes a systematic, multi-layered methodology to assess the FTO landscape for our target molecule, this compound.

The Strategic Framework for a Chemical FTO Search

A thorough FTO analysis for a chemical entity cannot rely on a single search method. It requires a multi-pronged strategy that encompasses the molecule's structure, its potential applications, and the processes for its synthesis. The causality behind this approach is to create overlapping search volumes that capture patents drafted with varying language, structural representations, and claim strategies.

Our approach is divided into four distinct phases:

  • Foundational Analysis: Deconstructing the molecule to define its core search parameters.

  • Comprehensive Patent Searching: Employing a suite of specialized search techniques to identify potentially relevant patents.

  • In-Depth Analysis and Risk Assessment: Meticulously evaluating patent claims to determine the likelihood of infringement.

The logical flow of this comprehensive FTO workflow is visualized below.

FTO_Workflow cluster_Phase1 Phase 1: Foundational Analysis cluster_Phase2 Phase 2: Comprehensive Patent Searching cluster_Phase3 Phase 3: Analysis & Risk Assessment cluster_Phase4 Phase 4: Synthesis & Opinion P1_Define Define Invention: This compound P1_Deconstruct Deconstruct Molecule: - Core Scaffolds (Pyrimidine) - Key Fragments - Synonyms & CAS No. P1_Define->P1_Deconstruct P2_Structure Structure Search (Exact, Substructure, Similarity) P1_Deconstruct->P2_Structure P2_Keyword Keyword & Classification Search (IPC/CPC) P1_Deconstruct->P2_Keyword P2_Application Application-Based Search (Method-of-Use) P1_Deconstruct->P2_Application P3_Screen Screen Results (Jurisdiction, Legal Status) P2_Structure->P3_Screen P2_Keyword->P3_Screen P2_Application->P3_Screen P3_Claims Detailed Claim Analysis P3_Screen->P3_Claims P4_Synthesize Synthesize Findings P3_Claims->P4_Synthesize P4_Opinion Formulate FTO Position (Consult Legal Counsel) P4_Synthesize->P4_Opinion

Caption: High-level workflow for a Freedom to Operate analysis of a chemical entity.

Phase 1: Foundational Search & Analysis

The objective of this initial phase is to precisely define the invention and its essential characteristics to build a robust search strategy.

Protocol 1: Deconstructing the Target Molecule

Before initiating any patent database search, a thorough analysis of the target molecule is paramount. This step ensures that all potential identifiers and structural motifs are captured.

Step-by-Step Methodology:

  • Identify Core Scaffolds: The target molecule, this compound, is composed of two key moieties:

    • A pyrimidine ring : A foundational heterocyclic scaffold in medicinal chemistry.

    • A 2,2-dimethylpropan-1-one (pivaloyl) group: A bulky ketone fragment.

  • Determine Chemical Identifiers: Collect all known names and registry numbers. A preliminary search in chemical databases is essential.

    • IUPAC Name: this compound

    • CAS Number: 103686-53-9

    • Molecular Formula: C9H12N2O

  • Identify Key Searchable Fragments: For broader substructure searches, break the molecule into logical fragments. This is crucial because patents may claim a genus of compounds encompassing your specific molecule.[6] Relevant fragments include the pyrimidine core and the tert-butyl ketone side chain.

  • Consider Potential Synonyms and Related Terms: Brainstorm alternative nomenclature that might be used in patent literature.[7]

    • "pivaloyl pyrimidine"

    • "tert-butyl pyrimidinyl ketone"

Phase 2: Comprehensive Patent Searching

This phase utilizes the parameters defined in Phase 1 to query global patent databases. The goal is to identify a broad set of potentially relevant patents that must then be narrowed for detailed analysis.

Protocol 2: Chemical Structure Searching

For any new chemical entity, searching by its structure is the most definitive method, as it is language-independent and overcomes the limitations of keyword searching.[7][8]

Step-by-Step Methodology:

  • Select Appropriate Databases: Utilize databases with robust chemical structure search capabilities.

    • Commercial Databases: CAS SciFinder® and STN® are the industry standards, offering extensive chemical registry data linked to patents.

    • Public Databases: WIPO PATENTSCOPE, PubChem, and Google Patents offer free-to-use structure search functionalities.[9][10][11]

  • Execute Search Types:

    • Exact Structure Search: Retrieves documents that disclose the precise molecule of interest.

    • Substructure Search: This is arguably the most critical search. It identifies patents claiming a broader genus of compounds that includes your target molecule. For our case study, a substructure search would be performed on the pyrimidine ring substituted with a ketone.

    • Similarity Search: Identifies compounds with similar structural features, which can help uncover patents in the same technological space.

Protocol 3: Keyword and Classification Searching

This method complements structure searching by identifying patents that describe the invention's class or application without necessarily depicting the exact structure.

Step-by-Step Methodology:

  • Develop a Keyword Strategy: Combine the terms generated in Protocol 1 using Boolean operators (AND, OR, NOT) to construct precise search queries.[7]

  • Identify Relevant Patent Classifications: Use the Cooperative Patent Classification (CPC) and International Patent Classification (IPC) systems to find patents in relevant technological areas, regardless of the specific keywords used.[1][12] This is a powerful way to uncover conceptually similar inventions.

Search AspectKeywordsCPC/IPC Codes
Core Structure pyrimidine, diazine, heterocyclicC07D 239/00 (Pyrimidines), A61K 31/505
Side Chain ketone, pivaloyl, tert-butyl, dimethylpropanoneC07C 49/00 (Ketones)
Potential Synthesis acylation, Grignard reaction, organometallicC07B 49/00 (Formation of C-C bonds)
Potential Use kinase inhibitor, anti-inflammatory, antiviral, anti-cancerA61P 35/00 (Antineoplastic agents), A61P 31/12 (Antivirals)

Caption: Table of exemplary keywords and patent classifications for FTO searching.

Protocol 4: Application-Based Searching

It is critical to search for patents related to the intended use of the molecule, as "method-of-use" patents can block commercialization even if the compound itself is not patented.[8] Furthermore, one must search for other plausible therapeutic applications, as a patent for the use of the compound in treating one disease could prevent its use in treating another.

Phase 3: Analysis and Risk Assessment

The search results from Phase 2 can be extensive. This phase focuses on systematically screening these results and conducting a detailed legal analysis of the most relevant patents.

Protocol 5: Patent Triage and Claim Analysis

The core of FTO analysis lies in meticulously dissecting the claims of potentially blocking patents.[13] The claims define the legal scope of the patent owner's exclusive rights.[14]

Step-by-Step Methodology:

  • Screening for Relevance: Filter the search results based on:

    • Jurisdiction: Is the patent in force in your target markets (e.g., US, EP, JP, CN)?[15] Patent rights are territorial.

    • Legal Status: Is the patent granted and active? Have maintenance fees been paid? Pending applications must also be analyzed as they could grant in the future.

  • Focus on Independent Claims: Begin by analyzing the independent claims, as they have the broadest scope. Dependent claims narrow the scope of the independent claim they refer to.[14]

  • Claim Construction: For each element of a claim, define its meaning based on the patent's specification and prosecution history.

  • Feature Mapping: Create a claim chart to map the features of your product or process against the elements of the patent claim. Infringement occurs only if every single element of a claim is present in your product (literal infringement) or an equivalent is present (doctrine of equivalents).

The logical process of analyzing a patent claim is illustrated below.

Claim_Analysis Start Select Relevant Independent Claim Deconstruct Deconstruct Claim into Individual Elements/Limitations Start->Deconstruct Map Map Product Features to Each Claim Element Deconstruct->Map Decision Is EVERY Element Present in the Product? Map->Decision Infringement Potential Infringement (High Risk) Decision->Infringement Yes NoInfringement No Literal Infringement (Lower Risk) Decision->NoInfringement No NextClaim Analyze Next Relevant Claim Infringement->NextClaim NoInfringement->NextClaim

Caption: Logical flow for analyzing a patent claim for infringement risk.

Phase 4: Synthesis and Strategic Opinion

The final phase involves consolidating all findings to build a comprehensive picture of the IP landscape. The outcome of the FTO analysis will fall into one of three categories:

  • Clear FTO: No significant patent barriers were identified in the target jurisdictions.

  • Potential Roadblocks Identified: One or more patents were found that may pose a risk. Strategic options include:

    • Licensing: Negotiating a license with the patent holder.

    • Patent Invalidation: Attempting to invalidate the blocking patent based on prior art not considered by the patent office.

    • Designing Around: Modifying the product or process to avoid infringing the patent claims.

  • High Risk of Infringement: A valid, enforceable patent directly covering the product or its use is identified, and design-around options are not feasible.

It is imperative to understand that this guide provides a framework for the technical search and analysis. The final determination of infringement risk and the formulation of a business strategy must be done in consultation with a qualified patent attorney who can provide a formal legal opinion.[16]

References

  • Baxter IP. (2024, February 6). Navigating the Complex World of Freedom-to-Operate Searches. IP Front™ News. [Link]

  • Parola Analytics. (2024, March 16). Freedom to Operate Search: A Short Guide. [Link]

  • Patsnap Team. (2025, November 6). Freedom to Operate Analysis: Complete FTO Search Guide 2025. Patsnap. [Link]

  • DrugPatentWatch. (n.d.). How to Conduct a Drug Patent FTO Search: A Strategic and Tactical Guide to Pharmaceutical Freedom to Operate (FTO) Analysis. [Link]

  • Patsnap Team. (2025, November 13). FTO Search for Pharmaceutical Patents: 2025 Guide. Patsnap. [Link]

  • World Intellectual Property Organization (WIPO). (n.d.). Tool 5 Freedom to Operate. [Link]

  • Teixeira Antunes, L., & Hansen, C. (2024, December 4). Freedom-to-operate search tips from IP experts. CAS. [Link]

  • Cypris.ai. (2025, November 19). How to Conduct a Freedom-to-Operate (FTO) Analysis: Complete Guide for R&D Teams. [Link]

  • Bold Patents. (2021, January 22). Freedom to Operate Ultimate Guide. [Link]

  • Dehns. (2020, August 20). WEBINAR: An introduction to IP - Freedom to Operate (FTO). YouTube. [Link]

  • PatentPC. (2026, January 1). How to Conduct a Patent Search for Chemical Inventions. [Link]

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  • Google Patents. (n.d.). US5577239A - Chemical structure storage, searching and retrieval system.
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  • D Young & Co. (2017, December 14). Free chemical structure searching in patent documents. [Link]

  • Effectual Services. (n.d.). Chemical Structure Search. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. [Link]

  • Miller, D. (2024, September 27). How does the USPTO handle searches for chemical compounds and structures? BlueIron. [Link]

  • Intellectual Property Office. (2024, October 11). Examining patent applications relating to chemical inventions. GOV.UK. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Patents. [Link]

  • United States Patent and Trademark Office. (n.d.). Tips and tricks for patent searching including a six-step process. [Link]

  • McNeely, Hare & War LLP. (n.d.). Examination of Chemical Patents and Biotechnology Patents. [Link]

  • United States Patent and Trademark Office. (n.d.). Advanced Search overview QRG - Patent Public Search. [Link]

  • American Chemical Society. (n.d.). What Every Chemist Should Know About Patents. [Link]

  • National Library of Medicine. (2024, August 26). Finding Chemical Information in PubChem. YouTube. [Link]

  • TT Consultants. (2023, September 6). The Road to Freedom to Operate: FTO Search Best Practices. [Link]

  • Bio <-> Chem. (2019, August 27). Structure searching in Google patents. [Link]

  • CAS. (2025, October 9). Finding substances in patents claims using CAS SciFinder®. YouTube. [Link]

  • InQuartik. (2020, January 30). FTO: Understanding a Freedom to Operate Search. [Link]

  • PatentPC. (2025, December 30). How to Draft Patent Claims for Chemical Inventions. [Link]

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review of pyrimidine-containing small molecules in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

Abstract

The pyrimidine nucleus stands as a "privileged scaffold" in medicinal chemistry, forming the structural basis of life as a key component of DNA and RNA and serving as the backbone for a multitude of therapeutic agents.[1][2][3] Its synthetic versatility and ability to form crucial hydrogen bonds have made it a focal point for drug design, leading to the development of numerous FDA-approved drugs.[4][5][6][7] This guide provides an in-depth exploration of pyrimidine-containing small molecules, intended for researchers, scientists, and drug development professionals. We will dissect the core principles of pyrimidine chemistry, detail robust synthetic methodologies, analyze its application in oncology and infectious diseases through the lens of key signaling pathways, and provide field-proven experimental protocols.

Part 1: The Enduring Legacy of the Pyrimidine Core in Medicinal Chemistry

The Privileged Scaffold: Why Pyrimidine Excels in Drug Design

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, possesses a unique combination of physicochemical properties that make it exceptionally valuable in drug discovery.[2] Its aromatic nature, combined with the electron-withdrawing character of the nitrogen atoms, creates a distinct electronic profile. This allows the scaffold to act as a bioisostere for other aromatic systems, like the phenyl ring, while often improving pharmacokinetic properties.[3]

Crucially, the nitrogen atoms are excellent hydrogen bond acceptors. This characteristic is fundamental to its success as a "hinge-binding" motif in many kinase inhibitors, where it anchors the small molecule to the ATP-binding pocket of the enzyme, a recurring theme we will explore in Part 3.[6][7] The synthetic tractability of the pyrimidine core allows for precise, multi-positional modifications, enabling medicinal chemists to fine-tune a compound's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[4]

Historical Perspective: From Nucleobases to Marketed Drugs

The journey of pyrimidines in science began with their discovery as fundamental components of nucleic acids—cytosine, thymine, and uracil.[2][8] This biological precedent hinted at their potential to interact with life's essential machinery. Early drug discovery efforts capitalized on this, leading to the development of antimetabolites like 5-fluorouracil, which hijacks the pathways of natural pyrimidines to exert a therapeutic effect.[1][9] Over the last few decades, the application of pyrimidines has exploded, moving far beyond antimetabolites to highly targeted therapies, including a new generation of kinase inhibitors, antivirals, and antimicrobials, solidifying its status as a cornerstone of the pharmaceutical industry.[3][8]

Part 2: Synthetic Strategies for Building and Diversifying the Pyrimidine Core

The construction of a diverse library of pyrimidine derivatives is essential for successful drug discovery campaigns. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and the need for chemical diversity.

Classical Synthesis: The Pinner Condensation

The systematic study of pyrimidines began in 1887 with Pinner's synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound (like ethyl acetoacetate).[2] This method, while foundational, remains relevant for creating specific substitution patterns on the pyrimidine ring.

Causality in Experimental Choice: The selection of the amidine and dicarbonyl components directly dictates the substituents at the 2-, 4-, and 6-positions of the final pyrimidine ring. The reaction is typically acid- or base-catalyzed, with the choice depending on the stability and reactivity of the starting materials. An acidic environment protonates the carbonyl, making it more electrophilic, while a basic environment deprotonates the amidine, increasing its nucleophilicity.

Palladium-Catalyzed Cross-Coupling: A Modern Powerhouse

Modern medicinal chemistry heavily relies on palladium-catalyzed cross-coupling reactions to build molecular complexity.[10][11] Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) are indispensable for functionalizing pre-formed chloropyrimidine scaffolds.[10][11]

Why this approach is transformative: These reactions offer incredible reliability and functional group tolerance, allowing for the late-stage diversification of pyrimidine scaffolds. This is a critical advantage in lead optimization, where chemists need to rapidly synthesize and test a wide array of analogs. The ability to precisely install different aryl, heteroaryl, or amino groups is key to exploring the structure-activity relationship (SAR) around the core.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 4-Arylpyrimidine Synthesis

This protocol provides a representative, self-validating system for the synthesis of a 4-aryl-2-aminopyrimidine derivative, a common scaffold in kinase inhibitors.

Objective: To couple 2-amino-4-chloropyrimidine with phenylboronic acid.

Materials:

  • 2-amino-4-chloropyrimidine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos (Ligand, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2-amino-4-chloropyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq). The use of a Schlenk flask and flame-drying is critical to exclude atmospheric oxygen and moisture, which can deactivate the palladium catalyst.

  • Catalyst/Ligand Premixing: In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane. The ligand (SPhos) stabilizes the palladium catalyst and facilitates the catalytic cycle. A 1:2 catalyst-to-ligand ratio is often optimal.

  • Reaction Assembly: Add the catalyst/ligand solution to the Schlenk flask containing the solids.

  • Solvent Addition: Add the remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). Water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle. Degassing the water (e.g., by sparging with argon) is another measure to prevent catalyst oxidation.

  • Reaction Execution: Seal the flask and heat the reaction mixture at 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The success of the reaction is validated by LC-MS and NMR spectroscopy. A successful reaction will show the consumption of starting materials and the emergence of a new product peak with the expected mass-to-charge ratio. ¹H NMR will confirm the presence of protons from both the pyrimidine and the newly attached phenyl ring, with characteristic shifts.

Visualization: Synthetic Workflow

Below is a generalized workflow for the discovery of pyrimidine-based drug candidates, illustrating the central role of synthetic chemistry.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Target_ID Target Identification & Validation Library_Design Library Design (Scaffold Selection) Target_ID->Library_Design Synthesis Pyrimidine Library Synthesis Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID SAR SAR by Parallel Synthesis Hit_ID->SAR Lead_Opt Lead Optimization (ADME/Tox) SAR->Lead_Opt Preclinical Preclinical Candidate Selection Lead_Opt->Preclinical G EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P Gefitinib Gefitinib (Pyrimidine Core) Gefitinib->EGFR Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, also known as 5-pivaloylpyrimidine, is a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][2] The introduction of a bulky, lipophilic tert-butyl group via the pivaloyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of pyrimidine-based drug candidates. This document provides a detailed, field-proven protocol for the synthesis of this valuable building block, aimed at researchers and professionals in drug development.

The synthetic strategy outlined herein is designed for robustness and scalability, focusing on a Grignard reaction with a suitable pyrimidine precursor. This approach offers a reliable method for the carbon-carbon bond formation necessary to attach the pivaloyl group to the pyrimidine ring. We will explore a two-step synthesis commencing from the readily available 5-bromopyrimidine.

Chemical Profile

Compound Name This compound
CAS Number 103686-53-9
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
Appearance Expected to be a solid or oil
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key intermediate, pyrimidine-5-carboxaldehyde, from 5-bromopyrimidine via a metal-halogen exchange followed by formylation. The second step is a Grignard reaction between pyrimidine-5-carboxaldehyde and tert-butylmagnesium chloride, followed by oxidation of the resulting secondary alcohol to the desired ketone.

Alternatively, a more direct approach involves the reaction of a pyrimidin-5-yl Grignard reagent with pivaloyl chloride. This application note will focus on the first, more controlled, two-step approach.

Synthesis_Workflow Start 5-Bromopyrimidine Step1 Step 1: Formylation (n-BuLi, DMF) Start->Step1 Intermediate Pyrimidine-5-carboxaldehyde Step1->Intermediate Step2 Step 2: Grignard Reaction (t-BuMgCl) Intermediate->Step2 Intermediate2 1-(Pyrimidin-5-yl)-2,2-dimethylpropan-1-ol Step2->Intermediate2 Step3 Step 3: Oxidation (PCC or Dess-Martin) Intermediate2->Step3 Product This compound Step3->Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of Pyrimidine-5-carboxaldehyde

This protocol is adapted from a one-pot synthesis method.[3] It involves a lithium-halogen exchange followed by quenching with an appropriate formylating agent.

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
5-BromopyrimidineC4H3BrN2158.985.0 g31.45 mmol
n-Butyllithium (2.5 M in hexanes)C4H9Li64.0613.8 mL34.6 mmol
N,N-Dimethylformamide (DMF)C3H7NO73.093.6 mL47.18 mmol
Anhydrous Tetrahydrofuran (THF)C4H8O72.11150 mL-
Diethyl ether(C2H5)2O74.12As needed-
Saturated aqueous NH4ClNH4Cl53.49As needed-
Saturated aqueous NaCl (brine)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO4120.37As needed-

Instrumentation:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: Assemble the three-neck flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a gas inlet, under an inert atmosphere of argon or nitrogen.

  • Initial Cooling: Add 5-bromopyrimidine and anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange: Slowly add n-butyllithium (2.5 M in hexanes) to the stirred solution via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes.

  • Formylation: In a separate, dry flask, dissolve DMF in anhydrous THF. Add this solution to the reaction mixture dropwise via a syringe, again maintaining the temperature below -70 °C. Stir for an additional 1 hour at -78 °C.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pyrimidine-5-carboxaldehyde as a white solid.

PART 2: Synthesis of this compound

This part of the protocol details the Grignard reaction of pyrimidine-5-carboxaldehyde with tert-butylmagnesium chloride, followed by oxidation of the intermediate alcohol.

Materials:

ReagentFormulaMW ( g/mol )AmountMoles
Pyrimidine-5-carboxaldehydeC5H4N2O108.102.0 g18.5 mmol
tert-Butylmagnesium chloride (1.0 M in THF)C4H9ClMg116.8722.2 mL22.2 mmol
Pyridinium chlorochromate (PCC)C5H6ClCrNO3215.565.98 g27.75 mmol
Anhydrous Dichloromethane (DCM)CH2Cl284.93100 mL-
Anhydrous Tetrahydrofuran (THF)C4H8O72.1150 mL-
Saturated aqueous NH4ClNH4Cl53.49As needed-
Diethyl ether(C2H5)2O74.12As needed-
Celite®--As needed-

Procedure:

Step A: Grignard Reaction

  • Reaction Setup: In a dry, inert atmosphere-flushed round-bottom flask, dissolve pyrimidine-5-carboxaldehyde in anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add tert-butylmagnesium chloride (1.0 M in THF) dropwise to the stirred solution. The addition of Grignard reagents to pyrimidines can be complex, and careful temperature control is crucial.[4][5][6]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(pyrimidin-5-yl)-2,2-dimethylpropan-1-ol. This intermediate can be used in the next step without further purification.

Step B: Oxidation

  • Reaction Setup: In a separate flask, prepare a suspension of PCC in anhydrous dichloromethane.

  • Addition of Alcohol: Dissolve the crude alcohol from the previous step in anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Grignard_Mechanism cluster_step1 Grignard Addition cluster_step2 Oxidation Aldehyde Pyrimidine-5-C(O)H Intermediate [Pyrimidine-5-CH(O-MgCl)-t-Bu] Aldehyde->Intermediate + t-BuMgCl Grignard t-Bu-Mg-Cl Alcohol Pyrimidine-5-CH(OH)-t-Bu Intermediate->Alcohol + H₂O (work-up) Alcohol2 Pyrimidine-5-CH(OH)-t-Bu Product Pyrimidine-5-C(O)-t-Bu Alcohol2->Product + PCC

Caption: Reaction mechanism for the synthesis of the target compound.

Safety and Handling

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact.

  • Grignard reagents are moisture-sensitive and can react violently with water.

  • Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care in a well-ventilated fume hood.

  • Solvents such as THF, diethyl ether, and dichloromethane are flammable and/or volatile.[7] Ensure proper ventilation and avoid ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone functional group.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method, utilizing a Grignard reaction on a pyrimidine-5-carboxaldehyde intermediate, is a reliable and adaptable route for obtaining this valuable building block for drug discovery and development. By following the outlined procedures and safety precautions, researchers can confidently synthesize this compound for their research needs.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • ACS Omega. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Addition of Organolithium and Grignard Reagents to Pyrimidine-2(1H)-thione: Easy Access to 4-Substituted 3,4-Dihydropyrimidine-2(1H). Retrieved from [Link]

  • Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1-propanol. Retrieved from [Link]

  • ResearchGate. (2025). Grignard Reactions Involving Halogenated Pyrimidines. Retrieved from [Link]

  • Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by. Synthetic Communications. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • National Center for Biotechnology Information. (n.d.). Propane, 2,2-dimethyl-1,1,1-triphenyl-. Retrieved from [Link]

  • J-STAGE. (n.d.). Grignard and Cerium Reagents of Pyrimidine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Addition of Organolithium and Grignard Reagents to Pyrimidine-2(1H)-thione. Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Retrieved from [Link]

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Application Notes and Protocols for the Scalable Synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable synthetic route to 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, a key building block in the development of various pharmaceutical agents. The protocol herein is designed with scalability and efficiency in mind, leveraging a Grignard reaction with a commercially available starting material, 5-bromopyrimidine. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles, potential challenges in scaling up, and strategies for process optimization. The information presented is grounded in established organometallic and heterocyclic chemistry, with citations to authoritative literature to support the proposed methodology.

Introduction

Pyrimidine-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. The pivaloyl group can influence the steric and electronic properties of the final molecule, making this a valuable synthon.

The development of a scalable and cost-effective synthesis for this intermediate is paramount for its application in drug discovery and development programs. This guide outlines a proposed scalable synthesis, focusing on a Grignard-based approach, which is a well-established and industrially viable method for carbon-carbon bond formation.

Synthetic Strategy and Mechanistic Rationale

The proposed synthesis involves a two-step sequence starting from the readily available 5-bromopyrimidine. The key transformation is the formation of a pyrimidinyl Grignard reagent, which then undergoes nucleophilic addition to pivalonitrile, followed by hydrolysis to yield the desired ketone.

Overall Synthetic Scheme:

Synthetic_Scheme start 5-Bromopyrimidine intermediate Pyrimidin-5-ylmagnesium bromide start->intermediate Mg, THF product This compound intermediate->product 1. Pivalonitrile 2. H3O+

Caption: Proposed synthetic route to this compound.

Step 1: Formation of the Grignard Reagent

The first step involves the formation of pyrimidin-5-ylmagnesium bromide from 5-bromopyrimidine and magnesium metal in an ethereal solvent such as tetrahydrofuran (THF). This is a classic Grignard reagent formation. The reactivity of the C-Br bond on the electron-deficient pyrimidine ring is suitable for this transformation. It has been reported that 5-pyrimidinylmagnesium chloride can be prepared from 5-bromopyrimidine via a halogen-metal exchange with ethylmagnesium chloride.[2] Direct insertion of magnesium is also a viable and often preferred method for large-scale synthesis due to its atom economy.

Step 2: Acylation with Pivalonitrile

The newly formed Grignard reagent is a potent nucleophile. The subsequent reaction with pivalonitrile (2,2-dimethylpropanenitrile) results in the formation of an intermediate imine salt. Nitriles are excellent electrophiles for Grignard reagents, leading to the formation of ketones upon acidic workup. This method is often preferred over the use of acid chlorides or esters for ketone synthesis with Grignard reagents, as it avoids the potential for double addition to form a tertiary alcohol. The bulky tert-butyl group of pivalonitrile also sterically hinders any potential side reactions. The intermediate imine is then hydrolyzed under acidic conditions to afford the target ketone, this compound.

Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Bromopyrimidine≥98%Commercially AvailableStore in a cool, dry place.
Magnesium TurningsHigh PurityCommercially AvailableActivate before use.
IodineACS ReagentCommercially AvailableFor Grignard initiation.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled from a suitable drying agent.
Pivalonitrile≥99%Commercially AvailableStore under an inert atmosphere.
Hydrochloric Acid37% (w/w)Commercially AvailableUse with caution.
Diethyl EtherAnhydrousCommercially AvailableFor extraction.
Sodium SulfateAnhydrousCommercially AvailableFor drying.

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Inert atmosphere setup (Nitrogen or Argon).

  • Heating mantle with temperature control.

  • Standard laboratory glassware for workup and purification.

Protocol 1: Scalable Synthesis of this compound

Step 1: Preparation of Pyrimidin-5-ylmagnesium bromide

  • Reactor Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Briefly heat the turnings under vacuum and then cool under an inert atmosphere. Add a small crystal of iodine to the flask.

  • Initiation: Add a small portion of a solution of 5-bromopyrimidine (1.0 equivalent) in anhydrous THF to the magnesium turnings. The solution should be added via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of a gentle reflux.

  • Grignard Formation: Once the reaction has initiated, add the remaining solution of 5-bromopyrimidine in THF dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The formation of a grayish, cloudy suspension is indicative of the Grignard reagent.

Step 2: Reaction with Pivalonitrile and Hydrolysis

  • Addition of Pivalonitrile: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Add a solution of pivalonitrile (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred solution of aqueous hydrochloric acid (e.g., 2 M) cooled in an ice bath. This step should be performed in a well-ventilated fume hood as it is exothermic. Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate imine.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification of this compound

  • Column Chromatography (for laboratory scale): The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Crystallization (for scalable purification): For larger scales, crystallization is the preferred method of purification. The crude product can be dissolved in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of hexanes and ethyl acetate) and allowed to cool slowly to induce crystallization. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization Data (Predicted)

The following are predicted characterization data for the final product based on its structure. Actual experimental data should be obtained for confirmation.

PropertyPredicted Value/Data
Appearance White to off-white solid
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
¹H NMR (CDCl₃) δ ~9.2 (s, 1H, pyrimidine H-2), ~8.8 (s, 2H, pyrimidine H-4, H-6), 1.4 (s, 9H, C(CH₃)₃) ppm
¹³C NMR (CDCl₃) δ ~205 (C=O), ~160 (pyrimidine C-2), ~158 (pyrimidine C-4, C-6), ~130 (pyrimidine C-5), 45 (quaternary C), 28 (C(CH₃)₃) ppm
IR (KBr) ~1680 cm⁻¹ (C=O stretch), ~1560, 1470 cm⁻¹ (pyrimidine ring stretches)
Mass Spec (ESI) m/z 165.1 [M+H]⁺

Scalability Considerations and Process Optimization

  • Heat Management: The formation of the Grignard reagent is exothermic. On a large scale, efficient heat dissipation is crucial. A jacketed reactor with controlled cooling is recommended. The dropwise addition of the 5-bromopyrimidine solution should be carefully controlled to manage the exotherm.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is critical to prevent quenching of the Grignard reagent by atmospheric moisture and oxygen.

  • Reagent Quality: The quality of the magnesium and the dryness of the THF are paramount for successful and reproducible Grignard reagent formation.

  • Telescoping: For improved process efficiency, the Grignard formation and the subsequent reaction with pivalonitrile can be "telescoped" into a one-pot procedure without isolating the Grignard reagent.

  • Workup and Product Isolation: On a larger scale, the choice of extraction solvent and the efficiency of the phase separations are important considerations. Crystallization is the most viable method for large-scale purification, and optimization of the crystallization solvent and conditions will be necessary to achieve high purity and yield.

Safety and Handling

  • 5-Bromopyrimidine: Handle in a well-ventilated area. Avoid contact with skin and eyes.

  • Magnesium Turnings: Highly flammable. Handle under an inert atmosphere and away from sources of ignition.

  • Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use in a well-ventilated fume hood.

  • Grignard Reagents: Highly reactive and pyrophoric. React violently with water and protic solvents. All operations should be carried out under a strict inert atmosphere.

  • Pivalonitrile: Toxic and flammable. Handle with appropriate personal protective equipment.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme caution.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The proposed synthetic route to this compound via a Grignard reaction offers a scalable and efficient method for the preparation of this valuable building block. By carefully controlling reaction conditions and considering the challenges of scale-up, this protocol can be effectively implemented in a research or industrial setting. The use of readily available starting materials and a well-understood reaction mechanism makes this a reliable and cost-effective approach for the synthesis of this important pyrimidine derivative.

References

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 180. [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. (2023). Scientific Reports, 13(1), 1639. [Link]

  • o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. (2022). Chemistry of Heterocyclic Compounds, 58(11), 547–566. [Link]

  • Kim, J. H., & Kim, Y. H. (2000). Grignard and Cerium Reagents of Pyrimidine Derivatives. Bulletin of the Korean Chemical Society, 21(11), 1133-1134. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). Molecules, 28(14), 5484. [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

Sources

purification of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Chromatographic Purification of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed guide for the purification of this compound, a heterocyclic ketone of significant interest in pharmaceutical research and drug development.[1] Recognizing the critical need for high-purity compounds in these fields, we present a multi-modal chromatographic strategy. This guide begins with an essential pre-purification analysis of the crude material, followed by a robust protocol for bulk purification using automated flash chromatography. For final polishing and stringent purity assessment, we detail optimized methods for High-Performance Liquid Chromatography (HPLC). Additionally, we introduce Supercritical Fluid Chromatography (SFC) as a high-efficiency, green alternative. The protocols are designed to be self-validating, incorporating analytical checkpoints to ensure the identity and purity of the final compound. This note is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient purification workflow for pyrimidine-based pharmaceutical intermediates.

Introduction and Physicochemical Rationale

This compound is a member of the pyrimidine derivative family, a class of compounds that forms the structural core of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The purity of such intermediates is paramount, as impurities can affect biological activity, toxicity, and the overall success of a drug development campaign.

The structure of the target molecule—comprising a polar pyrimidine ring, a moderately polar ketone functional group, and a nonpolar tert-butyl group—presents a unique purification challenge. This amphiphilic nature requires a carefully optimized chromatographic strategy to effectively separate it from reaction byproducts and starting materials.

Key Physicochemical Considerations:

  • Polarity: The molecule is moderately polar. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, influencing its interaction with stationary phases.

  • Solubility: Pyrimidine and its derivatives are often soluble in a range of organic solvents, including methanol, ethyl acetate, and dichloromethane.[3][4] Solubility tests on the crude material are essential for selecting an appropriate solvent for sample loading.

  • UV Absorbance: The presence of the pyrimidine ring and the ketone's n→π* electronic transition allows for strong UV absorbance, making it readily detectable by UV detectors used in chromatography.[5][6] A wavelength of 254 nm is a common and effective choice for detection.[7]

Pre-Purification Analysis: Characterizing the Crude Material

Before commencing any purification, a thorough analysis of the crude reaction mixture is critical. This initial assessment informs the purification strategy and establishes a baseline against which the success of the purification can be measured.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the complexity of the crude mixture. It is the foundational step for developing the mobile phase for flash chromatography. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, which generally leads to optimal separation in a column.[8][9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate profile of the crude mixture, confirming the molecular weight of the desired product and revealing the masses of the major impurities. This data is invaluable for tracking the target compound throughout the purification process.[10]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR analysis of the crude material confirms the presence and structural integrity of the target compound. It can also help identify major byproducts if their structures are known or suspected.

Protocol I: Bulk Purification by Automated Flash Chromatography

Flash chromatography is the primary method for purifying multi-gram quantities of the crude product. The following protocol is based on the principles established by W. C. Still and has been adapted for modern automated systems.[9]

Causality in Method Development

The choice of stationary and mobile phases is dictated by the polarity of our target molecule. Normal-phase chromatography, using silica gel, is the most effective starting point. The mobile phase, a mixture of a nonpolar and a more polar solvent, is selected to achieve differential migration of the components. For nitrogen-containing basic compounds like pyrimidines, peak tailing can be an issue on acidic silica gel. Adding a small amount of a basic modifier like triethylamine (Et₃N) to the mobile phase can significantly improve peak shape and resolution.[9][11]

Step-by-Step Flash Chromatography Protocol
  • Stationary Phase Selection: Use standard silica gel (40-63 µm particle size).

  • Mobile Phase Development (via TLC):

    • Screen solvent systems such as Hexane/Ethyl Acetate and Dichloromethane/Methanol.

    • Aim for an Rf value of 0.2-0.4 for this compound.

    • If streaking is observed, add 0.1% triethylamine to the mobile phase.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then loaded onto the column. Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. Inject this solution directly onto the column.

  • Elution and Fraction Collection:

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).

    • Run a linear gradient from a low to a high concentration of the more polar solvent (e.g., from 5% to 50% Ethyl Acetate in Hexane over 15-20 column volumes).

    • Monitor the elution using the UV detector at 254 nm.

    • Collect fractions based on the observed peaks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Flash Chromatography Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purify Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Rf ≈ 0.3) Elute Gradient Elution (e.g., Hex/EtOAc) TLC->Elute Select Gradient Crude Crude Material Crude->TLC DryLoad Dry Loading: Adsorb on Silica Crude->DryLoad Load Load Sample onto Column DryLoad->Load Pack Pack Silica Column Pack->Load Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for Flash Chromatography Purification.

Table of Optimized Flash Chromatography Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica Gel (40-63 µm)Standard choice for normal-phase separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate with 0.1% Triethylamine (Et₃N)Good selectivity for many organic compounds; Et₃N improves peak shape for bases.[9][11]
Gradient 5% to 50% Ethyl Acetate over 20 column volumes (CV)Ensures elution of the product while separating it from less and more polar impurities.
Loading Method Dry LoadingProvides better resolution and peak shape compared to wet loading.
Detection UV at 254 nmStrong absorbance of the pyrimidine ring allows for sensitive detection.[7]

Protocol II: HPLC for Purity Analysis and Micro-Purification

After flash chromatography, HPLC is used to accurately determine the purity of the isolated compound. Reversed-phase HPLC (RP-HPLC) is the standard method for the analysis of pyrimidine derivatives.[2][10]

Causality in Method Development

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The compound is retained based on its hydrophobicity. For our target, the tert-butyl group provides a strong hydrophobic anchor for retention on a C18 column. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Adding a small amount of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is crucial. It protonates the basic nitrogens on the pyrimidine ring, preventing ionic interactions with residual silanols on the stationary phase, which results in sharp, symmetrical peaks.

Step-by-Step Analytical HPLC Protocol
  • Column Selection: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Dissolve a small sample of the purified product in acetonitrile or a 50:50 mixture of acetonitrile/water to a concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Gradient: Start with a high percentage of Mobile Phase A and ramp up Mobile Phase B (e.g., 10% to 95% B over 15 minutes).

  • Data Analysis: Integrate the peak corresponding to the product and calculate the purity as a percentage of the total peak area. A purity level of >95% is typically required for subsequent use in drug discovery.

HPLC Method Development Workflow Diagram

HPLC_Method_Dev_Workflow Start Start: Purity >95% Needed Col_Select Column Selection (e.g., C18) Start->Col_Select MP_Select Mobile Phase Selection (A: H₂O+0.1% FA, B: ACN+0.1% FA) Col_Select->MP_Select Grad_Opt Gradient Optimization (e.g., 10-95% B) MP_Select->Grad_Opt Inject Inject Sample Grad_Opt->Inject Analyze Analyze Chromatogram: Peak Shape, Resolution Inject->Analyze Result Purity Confirmed? Analyze->Result End End: Validated Method Result->End Yes Adjust Adjust Gradient or Mobile Phase Result->Adjust No Adjust->Grad_Opt

Caption: Workflow for Analytical HPLC Method Development.

Table of Optimized HPLC Parameters
ParameterRecommended SettingRationale
Stationary Phase C18 Silica (e.g., 4.6 x 150 mm, 5 µm)Industry standard for reversed-phase separation of moderately polar compounds.[2]
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component; Formic acid ensures good peak shape.
Gradient 10% to 95% B over 15 minutesProvides good resolution for a wide range of impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmHigh sensitivity for the pyrimidine chromophore.

Protocol III: Supercritical Fluid Chromatography (SFC) - A Green Alternative

SFC is an increasingly popular technique in the pharmaceutical industry for both analytical and preparative separations.[12] It uses supercritical CO₂ as the main mobile phase, which is non-toxic and non-flammable, making it a "greener" alternative to HPLC.[13] SFC often provides faster separations and unique selectivity compared to HPLC.[14]

Causality in Method Development

SFC operates in a mode similar to normal-phase chromatography. The primary mobile phase, supercritical CO₂, is nonpolar. A polar organic solvent, called a co-solvent or modifier (typically methanol or ethanol), is added to increase the mobile phase strength and elute the compounds. The separation mechanism is based on polar interactions with the stationary phase. This makes it an excellent orthogonal technique to RP-HPLC, meaning it separates compounds based on different chemical properties, which can be highly effective for resolving difficult impurities.

Step-by-Step Preparative SFC Protocol
  • Column Selection: Use a column specifically designed for SFC, such as one packed with silica or diol-modified silica.

  • Mobile Phase:

    • Main Solvent: Supercritical CO₂

    • Co-solvent: Methanol

  • Method Development:

    • Start with an isocratic elution of 10-20% methanol in CO₂.

    • Optimize the percentage of co-solvent to achieve a suitable retention time for the target compound. A gradient elution can also be employed for complex mixtures.

  • System Parameters:

    • Flow Rate: Dependent on column diameter (e.g., 60-80 g/min for a 20 mm ID column).

    • Back Pressure: Maintain at 120-150 bar to keep CO₂ in its supercritical state.

    • Temperature: 35-40 °C.

  • Fraction Collection: Fractions are collected after the back pressure regulator. The CO₂ vaporizes, leaving the product dissolved in the co-solvent, which simplifies product isolation.

SFC Purification Workflow Diagram

SFC_Purification_Workflow Input Crude or Partially Pure Sample MethodDev SFC Method Development (Vary % Co-solvent) Input->MethodDev PrepRun Preparative SFC Run (CO₂ + Methanol) MethodDev->PrepRun Collection Fraction Collection (Post-BPR) PrepRun->Collection Evaporation Evaporate Co-solvent Collection->Evaporation PureProduct High-Purity Product Evaporation->PureProduct

Caption: Workflow for Preparative SFC Purification.

Table of Recommended SFC Parameters
ParameterRecommended SettingRationale
Stationary Phase Silica, 2-Ethylpyridine, or DiolCommon, robust stationary phases for SFC offering varied selectivity.
Mobile Phase Supercritical CO₂ with Methanol as co-solventMethanol is a versatile co-solvent; CO₂ is the environmentally benign main phase.[13]
Elution Mode Isocratic (e.g., 20% MeOH) or GradientIsocratic is simpler for known separations; gradient is better for complex mixtures.
Back Pressure 120-150 barEnsures CO₂ remains in a supercritical state for optimal chromatography.
Temperature 40 °CEnhances efficiency and solubility of the sample in the mobile phase.

Conclusion and Final Purity Confirmation

By employing the sequential strategy of flash chromatography for bulk purification followed by HPLC for rigorous purity analysis, this compound can be isolated with a purity exceeding 95%. SFC presents a powerful and green alternative for achieving the same goal, often with significant savings in time and solvent.

Final Validation is Mandatory: The purity and identity of the final, isolated material must be unequivocally confirmed by a combination of:

  • Analytical HPLC: To provide a quantitative purity value.

  • LC-MS: To confirm the correct molecular weight.

  • ¹H NMR: To verify the chemical structure and absence of impurities.

This comprehensive approach ensures the delivery of high-quality material, suitable for the demanding applications of pharmaceutical research and development.

References

  • Al-Ghorbani, M., et al. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. [Link]

  • Mitic, S. S., et al. (2012). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. [Link]

  • de Klerck, K., et al. (2016). Practical Advances in SFC for the Purification of Pharmaceutical Molecules. LCGC North America. [Link]

  • Olofsson, K., et al. (2017). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry. [Link]

  • Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). HMDB. [Link]

  • Conti, P., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • Larock, R. C., et al. (n.d.). Efficient Syntheses of Heterocycles and Carbocycles by Electrophilic Cyclization of Acetylenic Aldehydes and Ketones. SciSpace. [Link]

  • Kumar, A. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences. [Link]

  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

  • Solubility of Things. (n.d.). Pyrimidine. [Link]

  • Wang, T., et al. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. [Link]

  • Iacob, B-C., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. MDPI. [Link]

  • Horyn, I. P., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Kaczor, A. A., et al. (2022). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • Nova Science Publishers. (2024). The Chemistry of Pyrimidine Derivatives. [Link]

  • de Souza, M. V. N., et al. (2021). Hit-Identification to Novel Antileishmanial Agents from a β‐Pinene Scaffold: from Synthesis to In Vitro. ACS Publications. [Link]

  • ResearchGate. (2015). The near-UV absorption cross sections for several ketones. [Link]

Sources

developing an in vitro assay for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Development of a Homogeneous Luminescent In Vitro Assay for the Potency Determination of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one Against Cyclin-Dependent Kinase 2 (CDK2)/Cyclin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including many approved kinase inhibitors.[1][2][3] The structural motif of this compound suggests its potential as a modulator of protein kinase activity. Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific substrates, thereby regulating a vast array of cellular processes.[4][5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts.[4][6][7]

Cyclin-dependent kinase 2 (CDK2), when complexed with its regulatory partner Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle.[8][9] Aberrant CDK2 activity is frequently observed in various malignancies, positioning it as a compelling target for anticancer therapeutics.

This application note provides a detailed, field-proven protocol for developing a robust, high-throughput compatible in vitro assay to determine the inhibitory potency (IC50) of this compound against the CDK2/Cyclin A complex. The methodology is based on a homogeneous, luminescence-based format that quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction.[6][10]

Assay Principle

The assay quantifies CDK2/Cyclin A kinase activity by measuring the depletion of ATP from the reaction mixture. The kinase reaction is initiated with the enzyme, a suitable substrate (e.g., a histone H1-derived peptide), and a defined concentration of ATP. Active kinase transfers the γ-phosphate from ATP to the substrate, producing ADP and the phosphosubstrate.[4][5]

Following the kinase reaction, a proprietary kinase detection reagent is added. This reagent simultaneously stops the enzymatic reaction and contains Ultra-Glo™ Luciferase. This stabilized luciferase enzyme catalyzes the oxidation of luciferin, a reaction that requires ATP and produces a stable "glow-type" luminescent signal.[6] The intensity of the light produced is directly proportional to the amount of ATP remaining in the well.[6][10]

Therefore, a potent inhibitor of CDK2/Cyclin A will prevent ATP consumption, resulting in a high luminescent signal. Conversely, uninhibited kinase activity will deplete the ATP pool, leading to a low luminescent signal.[6][11] This inverse relationship allows for the sensitive determination of inhibitor potency.

Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Detection CDK2/CycA CDK2/CycA Reaction Phosphorylation CDK2/CycA->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Test Compound Inhibitor->Reaction Inhibits ADP ADP Reaction->ADP P_Substrate Phospho-Substrate Reaction->P_Substrate ATP_rem Remaining ATP Reaction->ATP_rem Luciferase Luciferase Light Luminescent Signal ATP_rem->Light Catalyzes Luciferase->Light Catalyzes Luciferin Luciferin Luciferin->Light Catalyzes

Figure 1. Workflow of the luminescent kinase assay principle.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
Recombinant Human CDK2/Cyclin A2Promega / Carna BiosciencesV1921 / 04-103
Histone H1 SubstrateSigma-AldrichH5505
Adenosine 5'-Triphosphate (ATP)Sigma-AldrichA7699
ADP-Glo™ Kinase Assay KitPromegaV9101
This compoundCustom Synthesis/VendorN/A
Staurosporine (Positive Control Inhibitor)Sigma-AldrichS4400
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Kinase Buffer (1X)Varies, typically supplied with enzyme or prepared in-house (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)Refer to enzyme datasheet
Solid White, Low-Volume 384-well platesCorning3572
Multichannel Pipettes & AutomationN/AN/A
Plate LuminometerBMG Labtech / PerkinElmerPHERAstar FSX / EnVision

Experimental Protocols

Reagent Preparation
  • Causality: Proper reagent preparation is critical for assay consistency. Stock solutions in 100% DMSO allow for minimal solvent effects in the final assay volume.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Positive Control Stock (1 mM): Prepare a 1 mM stock solution of Staurosporine in 100% DMSO.

  • ATP Solution (500 µM): Prepare a 500 µM ATP solution in kinase buffer. Aliquot and store at -20°C. The final ATP concentration in the assay should be at or near the Km value for the enzyme to ensure sensitive detection of competitive inhibitors.

  • Enzyme Working Solution (2X): Thaw the CDK2/Cyclin A enzyme on ice. Dilute the enzyme to a 2X working concentration (e.g., 2 ng/µL) in 1X kinase buffer. The optimal concentration must be determined empirically via enzyme titration.[12]

  • Substrate Working Solution (2X): Dilute the Histone H1 substrate to a 2X working concentration (e.g., 2 µg/µL) in 1X kinase buffer.

  • ADP-Glo™ Reagent & Kinase Detection Reagent: Prepare according to the manufacturer's protocol immediately before use.[13]

Protocol for IC50 Determination

This protocol is designed for a 384-well plate format with a final assay volume of 10 µL.

  • Compound Dilution:

    • Perform a serial dilution of the 10 mM test compound stock in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series.

    • Dilute these intermediate DMSO stocks 1:50 in kinase buffer to create 2X final concentration working solutions. This minimizes the final DMSO concentration to ≤1%.

  • Plate Setup: Add 5 µL of the 2X compound working solutions to the appropriate wells of a 384-well plate.

    • Test Wells: Serial dilutions of this compound.

    • Positive Control (Max Inhibition): Staurosporine (e.g., 1 µM final concentration).

    • Negative Control (No Inhibition): Add 5 µL of kinase buffer containing 2% DMSO (vehicle control).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate master mix by combining equal volumes of the 2X Enzyme Working Solution and 2X Substrate Working Solution.

  • Initiate Kinase Reaction: Add 5 µL of the enzyme/substrate master mix to all wells. The final reaction volume is now 10 µL.

  • Incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate the reaction at 30°C for 60 minutes.[8] The incubation time should be optimized to achieve ~20-50% ATP consumption for optimal signal window.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.[8][13]

  • Develop Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13][14]

  • Read Plate: Measure luminescence using a plate-based luminometer with an integration time of 0.5-1 second per well.

Plate Layout Example
1-2 3 4 ...22 23-24
A-H Vehicle (0% Inh)Cmpd 1Cmpd 2...Cmpd 10Staurosporine (100% Inh)
I-P Vehicle (0% Inh)Cmpd 1Cmpd 2...Cmpd 10Staurosporine (100% Inh)

Data Analysis and Interpretation

The goal of data analysis is to convert raw relative light unit (RLU) data into an IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

Data_Analysis RawRLU Raw RLU Data Normalize Normalize Data to % Inhibition RawRLU->Normalize Plot Plot % Inhibition vs. log[Inhibitor] Normalize->Plot Fit Non-linear Regression (4-Parameter Fit) Plot->Fit IC50 Determine IC50 Value Fit->IC50

Figure 2. Data analysis pipeline from raw data to IC50 value.

  • Average Controls: Calculate the average RLU for the negative (vehicle) control wells (RLU_max) and the positive (Staurosporine) control wells (RLU_min).

  • Calculate Percent Inhibition: For each test compound concentration, calculate the percent inhibition using the following formula:

    % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.[15]

  • Determine IC50: Use a non-linear regression model (four-parameter logistic fit) to analyze the dose-response curve.[16][17] The IC50 is the concentration of the inhibitor at the inflection point of the resulting sigmoidal curve.[15] Software such as GraphPad Prism or proprietary data analysis packages are recommended for this purpose.[18]

Assay Validation and Quality Control

Trustworthiness: A robust and reliable assay is paramount for making sound decisions in a drug discovery program. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[19][20]

Z'-Factor Calculation: The Z'-factor is calculated from the means (μ) and standard deviations (σ) of the positive (p, e.g., Staurosporine) and negative (n, e.g., vehicle) controls.[19]

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and suitable for high-throughput screening.[21][22]
0 to 0.5MarginalThe assay may be acceptable but requires optimization.[21][22]
< 0UnacceptableThe signal window and data variability are poor; the assay is not reliable.[21][22]

Recommendation: Before screening, run a validation plate with at least 16 wells each of positive and negative controls to calculate a Z'-factor. A consistently achievable Z' > 0.7 is the target for a high-quality assay.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Suboptimal enzyme/ATP concentration- Reagent instability- Inconsistent pipetting- Re-optimize enzyme and ATP concentrations.- Prepare reagents fresh; ensure proper storage.- Use calibrated pipettes or automated liquid handlers.
High Data Variability (CV > 15%) - Incomplete mixing- Edge effects in the plate- DMSO precipitation of compound- Ensure thorough mixing after each reagent addition.- Use a plate sealer during incubations; avoid using outer wells.- Check compound solubility; lower the highest test concentration.
Shallow or Incomplete IC50 Curve - Compound has low potency- Compound is insoluble at high concentrations- Assay interference- Extend the concentration range tested.- Visually inspect wells for precipitation; confirm solubility.- Run counter-screens for luciferase inhibition.[11]

References

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Tadesse, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Reddit r/Biochemistry. (2023). Help with determining IC50 for enzyme inhibitors. Reddit. [Link]

  • Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. PLoS ONE. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

  • ResearchGate. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. ResearchGate. [Link]

  • BMG LABTECH. (2023). The Z prime value (Z'). BMG LABTECH. [Link]

  • Ocasio, C. A., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. [Link]

  • ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. [Link]

  • SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet. SignalChem. [Link]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ CDK2/CyclinE1 Kinase Assay Kit. BPS Bioscience. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Gabrielli, B. G., et al. (2005). Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells. Oncogene. [Link]

  • PubMed. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. PubMed. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays with 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, a Putative RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Abstract

This document provides a detailed protocol for the characterization of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, a novel small molecule inhibitor, using a primary human T helper 17 (Th17) cell differentiation assay. As a potential inverse agonist of the Retinoic acid-related Orphan Receptor gamma t (RORγt), this compound is of significant interest for researchers in immunology and drug development for autoimmune diseases. The following application note outlines the scientific rationale, a step-by-step experimental workflow, and data analysis procedures for evaluating the inhibitory effect of this compound on Th17 differentiation and its subsequent effector function, the production of Interleukin-17A (IL-17A).

Introduction: The Role of RORγt in Th17-Mediated Immunity and Autoimmune Disease

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells integral to the immune response against extracellular pathogens.[1] However, their dysregulation is a key factor in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of naive CD4+ T cells into Th17 cells is a complex process orchestrated by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6).[2]

A master regulator of this differentiation process is the transcription factor RORγt.[3] Upon activation by the cytokine signaling cascade, RORγt drives the transcriptional program that leads to the production of pro-inflammatory cytokines, most notably IL-17A.[4] Given its central role, RORγt has emerged as a promising therapeutic target for the development of small molecule inhibitors that can ameliorate Th17-driven inflammation.[3] Inverse agonists of RORγt are compounds that bind to the receptor and promote a conformation that actively represses gene transcription, thereby reducing the production of IL-17A.[5]

This application note details a robust cell-based assay to screen and characterize putative RORγt inverse agonists, such as this compound. The described protocol will guide researchers in assessing the compound's potency in inhibiting IL-17A secretion from primary human Th17 cells.

Signaling Pathway and Assay Principle

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6.[2] This leads to the activation of the STAT3 signaling pathway, which in turn induces the expression of RORγt. RORγt then transcriptionally activates the genes encoding for IL-17A and other Th17-associated cytokines. The assay described herein evaluates the ability of this compound to act as an inverse agonist on RORγt, thereby inhibiting the downstream production of IL-17A.

Th17_Differentiation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R STAT3 STAT3 IL6R->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt_exp RORγt Expression pSTAT3->RORgt_exp Induces RORgt RORγt RORgt_exp->RORgt IL17A_gene IL-17A Gene RORgt->IL17A_gene Activates Transcription IL17A_prod IL-17A Production IL17A_gene->IL17A_prod Test_Compound 2,2-Dimethyl-1- (pyrimidin-5-yl)propan-1-one Test_Compound->RORgt Inhibits (Inverse Agonist) Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Isolate_Cells Isolate Naive CD4+ T Cells from PBMCs Seed_Cells Seed Cells in 96-Well Plate Isolate_Cells->Seed_Cells Prep_Compound Prepare Serial Dilutions of Test Compound Add_Compound Add Compound to Wells Prep_Compound->Add_Compound Seed_Cells->Add_Compound Add_Cocktail Add Th17 Differentiation Cocktail Add_Compound->Add_Cocktail Incubate Incubate for 3-5 Days Add_Cocktail->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Measure_IL17A Quantify IL-17A (ELISA/HTRF) Collect_Supernatant->Measure_IL17A Calculate_IC50 Calculate IC₅₀ Measure_IL17A->Calculate_IC50

Figure 2: Experimental workflow for the Th17 differentiation and inhibition assay.

Data Analysis and Interpretation

The primary endpoint of this assay is the concentration-dependent inhibition of IL-17A production.

  • Data Normalization: The raw data (e.g., absorbance or fluorescence values) from the IL-17A quantification should be converted to concentrations using a standard curve.

  • Percentage Inhibition Calculation: For each concentration of the test compound, calculate the percentage of inhibition of IL-17A production relative to the vehicle control (0% inhibition) and a baseline control (e.g., unstimulated cells, 100% inhibition).

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits IL-17A production by 50%.

A potent RORγt inverse agonist will exhibit a low IC₅₀ value for IL-17A inhibition and a high CC₅₀ value from the cytotoxicity assay, indicating a favorable therapeutic window.

Alternative and Complementary Assays

IL-17A Reporter Assay

For higher throughput screening or to confirm the mechanism of action, an IL-17A reporter cell line can be utilized. [4]These are engineered cell lines that express a reporter gene (e.g., luciferase) under the control of the IL-17A promoter. Brief Protocol:

  • Cell Culture: Culture the IL-17A reporter cell line (e.g., HEK293) according to the supplier's recommendations. [6]2. Transfection and Stimulation: If required, transfect the cells with a RORγt expression vector. Treat the cells with the test compound followed by stimulation to induce IL-17A promoter activity (e.g., with PMA and ionomycin or by co-transfection of an upstream activator).

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer. [7]A decrease in luciferase signal in the presence of the compound indicates inhibition of IL-17A promoter activity.

RORγt Ligand Binding Assay

To confirm direct binding of the compound to RORγt, a radioligand competition binding assay can be performed. [8]This assay measures the ability of the test compound to displace a known radiolabeled RORγt ligand from the ligand-binding domain of the receptor. [9]

Troubleshooting

IssuePossible CauseSuggested Solution
High variability between replicatesPipetting errors, inconsistent cell numbersUse calibrated pipettes, ensure homogenous cell suspension before seeding.
Low IL-17A production in controlsSuboptimal cytokine concentrations, poor cell healthTitrate cytokine concentrations, use freshly isolated cells, check cell viability before the assay.
High background signal in ELISAInsufficient washing, non-specific antibody bindingFollow the manufacturer's washing protocol rigorously, use a blocking buffer.
Compound precipitation in mediaPoor solubilityCheck the solubility of the compound in the assay medium, adjust the final DMSO concentration (typically <0.5%).

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the in vitro characterization of this compound as a potential RORγt inverse agonist. By employing a primary human Th17 differentiation assay, researchers can obtain physiologically relevant data on the compound's ability to inhibit IL-17A production. Complementary assays, such as cytotoxicity and reporter gene assays, are essential for building a complete pharmacological profile of the compound. These methods are crucial for the preclinical evaluation of novel therapeutics targeting Th17-mediated autoimmune diseases.

References

  • Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IL-17A Responsive Luciferase Reporter HEK293 Cell Line. (n.d.). BPS Bioscience. Retrieved from [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2025). PLOS One. Retrieved from [Link]

  • Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. (2018). ACS Omega. Retrieved from [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • IL-17A Reporter Assay|Compound Screening Services. (n.d.). Abeomics. Retrieved from [Link]

  • Human TH17 Differentiation Study. (n.d.). Immundnz. Retrieved from [Link]

  • Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). MDPI. Retrieved from [Link]

  • Th17 Cell Differentiation: Insights into Immunological Dynamics. (2024). Assay Genie. Retrieved from [Link]

  • RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Determining the IC50 of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the methodologies for determining the half-maximal inhibitory concentration (IC50) of the novel compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. As the precise biological target of this molecule is yet to be fully elucidated, this document provides a robust framework applicable to a common and significant class of drug targets: protein kinases. The protocols herein describe both a direct, biochemical kinase inhibition assay and a corresponding cell-based assay to assess compound efficacy in a physiological context. These methodologies are designed to yield reliable and reproducible IC50 values, a critical parameter in the early stages of drug discovery and development.

Introduction: The Central Role of IC50 in Drug Discovery

The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] It represents the concentration of a drug that is required for 50% inhibition in vitro.[1] For drug development professionals, the IC50 is a cornerstone of lead compound characterization, providing a primary metric for potency and guiding structure-activity relationship (SAR) studies. A precise and reproducible IC50 value is paramount for making informed decisions in the progression of a candidate compound through the discovery pipeline.[2]

Pyrimidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, often targeting protein kinases.[3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] Therefore, this guide will proceed under the working hypothesis that this compound is a protein kinase inhibitor. The described protocols, however, are fundamentally adaptable to other enzyme targets.

We will explore two complementary methods for IC50 determination:

  • Biochemical Assays: These assays utilize purified, isolated enzymes to measure the direct interaction of the compound with its target.[6] They are essential for understanding the intrinsic inhibitory activity of a compound, free from the complexities of a cellular environment.[2]

  • Cell-Based Assays: These assays measure the compound's effect within a living cell, providing a more physiologically relevant assessment of potency.[6][7] They account for factors such as cell permeability, off-target effects, and metabolism, which are critical for predicting in vivo efficacy.[7][8]

Foundational Principles of IC50 Determination

A reliable IC50 determination is contingent on a well-designed dose-response experiment. A series of compound concentrations are tested, and the resulting biological response is measured. The data are then plotted with the logarithm of the compound concentration on the x-axis and the response on the y-axis, generating a sigmoidal curve. The IC50 is the concentration at which the response is reduced by half.[9]

It is crucial to differentiate between the relative IC50 and the absolute IC50 . The relative IC50 is the concentration corresponding to a response midway between the upper and lower plateaus of the fitted dose-response curve. The absolute IC50 is the concentration corresponding to a 50% reduction relative to control (0% and 100% inhibition).[10][11] This guide will focus on determining the relative IC50, which is generally more robust when assay controls may have some variability.[10][11]

Part I: Biochemical IC50 Determination of this compound Against a Target Kinase

This section outlines a protocol for a luminescence-based kinase assay, a widely used method that measures kinase activity by quantifying the amount of ATP remaining in the reaction.[4][5] As the kinase phosphorylates its substrate, ATP is consumed. The addition of a luciferase-based reagent results in a luminescent signal that is inversely proportional to kinase activity.[5]

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Recombinant Human Kinase (e.g., ABL1)Sigma-AldrichSRP5033
Kinase Substrate (e.g., ABLtide)AnaspecAS-60554
Kinase-Glo® Max Luminescent Kinase AssayPromegaV6071
ATP, 10 mMSigma-AldrichA7699
This compoundSynthesized in-houseN/A
DMSO, ACS GradeSigma-AldrichD2650
White, 96-well microplates, solid bottomCorning3917
Plate LuminometerMolecular DevicesSpectraMax L
Experimental Workflow: Biochemical Kinase Assay

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis prep_compound Prepare serial dilutions of This compound in DMSO add_compound Add compound dilutions to 96-well plate prep_compound->add_compound prep_kinase Prepare kinase reaction buffer with kinase and substrate add_kinase_mix Add kinase/substrate mixture to wells prep_kinase->add_kinase_mix prep_atp Prepare ATP solution initiate_reaction Initiate reaction by adding ATP prep_atp->initiate_reaction add_compound->add_kinase_mix pre_incubate Pre-incubate at room temperature add_kinase_mix->pre_incubate pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate add_kinase_glo Add Kinase-Glo® Max reagent incubate->add_kinase_glo read_luminescence Read luminescence on a plate reader add_kinase_glo->read_luminescence data_analysis Plot dose-response curve and calculate IC50 read_luminescence->data_analysis

Caption: Workflow for the biochemical luminescence-based kinase assay.

Detailed Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create working stocks. A 10-point, 3-fold dilution series starting from 1 mM is recommended for the initial experiment.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the wells of a white, 96-well plate. Include wells with DMSO only for the 100% activity (no inhibition) control and wells without kinase for the 0% activity (maximum inhibition) control.

  • Kinase Reaction:

    • Prepare a kinase reaction mix containing the kinase and substrate in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically but typically fall in the low nanomolar and micromolar ranges, respectively.

    • Add 24 µL of the kinase reaction mix to each well of the assay plate.

    • Gently mix and pre-incubate for 15 minutes at room temperature.

    • Prepare an ATP solution in kinase buffer at a concentration equal to the Km of the kinase for ATP. Using ATP at its Km is crucial as IC50 values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[12]

    • Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Equilibrate the Kinase-Glo® Max reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® Max reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate luminometer.

Part II: Cell-Based IC50 Determination

Cell-based assays are essential for validating the activity of a compound in a more biologically relevant system.[8] This section describes two key cell-based assays: a phospho-specific ELISA to measure the inhibition of a downstream substrate of the target kinase and a cell viability assay to assess the compound's cytotoxic effects.

Cell Line Selection

The choice of cell line is critical and should be based on the hypothesized kinase target. For example, if the target is involved in a specific cancer, a cell line derived from that cancer type should be used.[13][14] It is also important to select a cell line where the target kinase is known to be active and drives a measurable downstream signaling event. Many cancer cell lines with characterized genetic mutations are available from repositories like the American Type Culture Collection (ATCC).[15][16][17] For this example, we will use the HCT116 colorectal carcinoma cell line, which is widely used in cancer research.[13]

Experimental Workflow: Cell-Based Assays

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis culture_cells Culture HCT116 cells to logarithmic growth phase plate_cells Seed cells in 96-well plates culture_cells->plate_cells adhere Allow cells to adhere overnight plate_cells->adhere prep_compound Prepare serial dilutions of compound in cell culture medium adhere->prep_compound treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate Incubate for desired time (e.g., 24-72h) treat_cells->incubate phospho_elisa Phospho-Specific ELISA incubate->phospho_elisa mtt_assay MTT Cell Viability Assay incubate->mtt_assay analyze_elisa Calculate % inhibition of phosphorylation phospho_elisa->analyze_elisa analyze_mtt Calculate % cell viability mtt_assay->analyze_mtt plot_curves Plot dose-response curves and determine IC50 analyze_elisa->plot_curves analyze_mtt->plot_curves

Caption: General workflow for cell-based IC50 determination.

Protocol 1: Phospho-Specific ELISA

This assay quantifies the level of a specific phosphorylated protein downstream of the target kinase.

  • Cell Plating and Treatment:

    • Seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells.

    • Incubate for the desired treatment time (e.g., 2 hours for signaling inhibition).

  • Cell Lysis and ELISA:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells by adding a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Perform a phospho-specific sandwich ELISA according to the manufacturer's instructions (e.g., from R&D Systems, Cell Signaling Technology). This typically involves capturing the total protein of interest and detecting the phosphorylated form with a specific antibody.

    • Read the absorbance on a microplate reader.

Protocol 2: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[18]

  • Cell Plating and Treatment:

    • Follow the same procedure as for the phospho-specific ELISA, but incubate the cells with the compound for a longer period, typically 48-72 hours, to observe effects on cell proliferation.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

    • Mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan.[18]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

    • Read the absorbance at 570 nm on a microplate reader.

Data Analysis and Interpretation

Data Normalization

For both biochemical and cell-based assays, the raw data must be normalized to percent inhibition.

  • 100% Activity (0% Inhibition): Signal from wells with DMSO only.

  • 0% Activity (100% Inhibition): Signal from wells without enzyme (biochemical) or treated with a high concentration of a known inhibitor/toxin (cell-based).

The percent inhibition is calculated as follows:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where:

  • Signal_Compound is the signal in the presence of the test compound.

  • Signal_Min is the signal for 100% inhibition.

  • Signal_Max is the signal for 0% inhibition.

Curve Fitting and IC50 Calculation

The normalized data is then plotted against the logarithm of the compound concentration. A four-parameter logistic (4PL) model is commonly used to fit the data and determine the IC50 value.[9]

The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y is the response (% inhibition).

  • X is the compound concentration.

  • Top and Bottom are the upper and lower plateaus of the curve.

  • HillSlope describes the steepness of the curve.

  • IC50 is the concentration at the inflection point of the curve.

Software such as GraphPad Prism, Origin, or R can be used for non-linear regression analysis to fit the curve and calculate the IC50.[9] It is recommended to perform at least three independent experiments and report the IC50 as the geometric mean with a measure of variability, such as the standard deviation.[19]

Interpreting the Results

A comparison of the biochemical and cell-based IC50 values can provide valuable insights:

  • Biochemical IC50 << Cell-Based IC50: This is a common scenario and may indicate poor cell permeability of the compound, active efflux from the cell, or compound metabolism to a less active form.

  • Biochemical IC50 ≈ Cell-Based IC50: This suggests good cell permeability and that the compound's activity on the isolated target translates well to the cellular environment.

  • Biochemical IC50 >> Cell-Based IC50: This is less common but could indicate that the compound is a pro-drug that is metabolized to a more active form within the cell, or that it has off-target effects that contribute to its cellular activity.

The results from the cell viability assay should also be considered. If the IC50 for cell viability is close to the IC50 for target inhibition, it may indicate that the observed effect is due to general cytotoxicity rather than specific target engagement.

Troubleshooting and Best Practices

  • DMSO Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (ideally ≤ 0.5%) to avoid solvent-induced effects.

  • Assay Window: Aim for a robust assay with a good signal-to-background ratio.

  • Curve Quality: A good dose-response curve should have well-defined upper and lower plateaus. The R-squared value from the curve fit should be > 0.95.

  • Replicates: Run each concentration in triplicate to assess variability.

  • Controls: Always include positive and negative controls to ensure the assay is performing as expected.

Conclusion

The determination of an accurate and reproducible IC50 value is a foundational step in the characterization of any potential therapeutic agent. This guide provides a detailed framework for measuring the IC50 of this compound, using a protein kinase as a hypothetical target. By employing both biochemical and cell-based assays, researchers can gain a comprehensive understanding of the compound's potency and its potential for further development. The principles and protocols outlined herein are designed to be adaptable and to uphold the scientific rigor required in modern drug discovery.

References

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti - PubMed Central. (2023-05-29). Available at: [Link]

  • Pyrimidyn Compounds: Dual-Action Small Molecule Pyrimidine-Based Dynamin Inhibitors. (2013-05-03). Available at: [Link]

  • functional in vitro assays for drug discovery - YouTube. (2023-08-18). Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14). Available at: [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation - ResearchGate. (2025-08-10). Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation - PubMed. Available at: [Link]

  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. Available at: [Link]

  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01). Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021-08-12). Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available at: [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC - PubMed Central. (2023-01-28). Available at: [Link]

  • Cancer Cell Lines for Drug Discovery and Development - AACR Journals. Available at: [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC - NIH. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02). Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11). Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024-10-01). Available at: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Available at: [Link]

  • Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024-08-29). Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH. Available at: [Link]

  • What Is the Best Kinase Assay? - BellBrook Labs. (2025-07-03). Available at: [Link]

  • Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC - PubMed Central. (2019-08-01). Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH. (2011-03-21). Available at: [Link]

  • How to calculate IC50 - Science Gateway. Available at: [Link]

  • Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery - BiochemSphere. (2025-11-26). Available at: [Link]

  • Untargeted Metabolomics Reveals Raw Material Geographic Origin as a Key Factor Shaping the Quality of Ginger-Derived Exosome-like Nanovesicles - MDPI. Available at: [Link]

  • Cancer Cell Lines and How CRISPR is Transforming Cancer Research - Synthego. (2025-10-01). Available at: [Link]

Sources

Application Notes and Protocols: Kinase Inhibition Assay for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for assessing the kinase inhibitory activity of the novel compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. The pyrimidine core is a well-established scaffold in the development of kinase inhibitors, with several approved drugs featuring this motif.[1][2] This structural alert suggests that this compound may exhibit activity against one or more protein kinases. Given the absence of specific target information for this compound, this guide details a robust, high-throughput screening methodology using a luminescence-based ADP-Glo™ Kinase Assay to profile its activity against a diverse panel of kinases.[1][3] Furthermore, we will explore alternative assay formats, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), and provide a framework for detailed IC50 determination and data analysis. The protocols and insights provided herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible data for drug discovery and development programs.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The pyrimidine scaffold, present in this compound, is known to mimic the adenine ring of ATP, enabling competitive binding to the kinase active site.[3] This mimicry is the basis for the inhibitory activity of many successful kinase-targeted drugs.

However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, early and comprehensive profiling of a novel compound's activity across a diverse panel of kinases is a critical step in the drug discovery process.[4] This application note will guide the user through the process of generating a kinase inhibition profile for this compound, providing a foundational dataset for further investigation.

Selecting the Right Tool: A Comparative Overview of Kinase Assay Technologies

Several robust technologies are available for measuring kinase activity and inhibition. The choice of assay format depends on various factors, including the specific kinase, available instrumentation, and throughput requirements. Here, we provide a comparative overview of three widely used methods.

Assay Technology Principle Advantages Disadvantages
ADP-Glo™ (Luminescence) Measures the amount of ADP produced in a kinase reaction. ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.[1][3]Universal for any ADP-generating enzyme, high sensitivity and dynamic range, robust signal, suitable for high-throughput screening (HTS).[1][3][5]Indirect measurement, requires a two-step addition process.
Fluorescence Resonance Energy Transfer (FRET) Measures the transfer of energy from a donor fluorophore to an acceptor fluorophore.[6][7] In a kinase assay, this can be configured to detect substrate phosphorylation, often using a phosphorylation-specific antibody labeled with one fluorophore and a substrate labeled with another.[8][9]Homogeneous (no-wash) format, ratiometric detection can reduce well-to-well variability.Requires specific labeled reagents (e.g., antibodies, substrates), potential for compound interference with the fluorescent signal.
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11] In a kinase assay, a fluorescently labeled peptide substrate is used. Upon phosphorylation, it can be bound by a phosphorylation-specific antibody, leading to an increase in polarization.Homogeneous format, simple mix-and-read protocol.[12]Requires a significant change in molecular size upon binding, may not be suitable for all kinase-substrate pairs, potential for compound interference.[12]

For the initial broad-spectrum profiling of this compound, we recommend the ADP-Glo™ Kinase Assay due to its universality, high sensitivity, and robustness, making it ideal for screening against a diverse kinase panel.[1][3][5]

Experimental Design: A Step-by-Step Guide to Kinase Inhibition Profiling

This section provides a detailed protocol for determining the inhibitory activity of this compound against a representative kinase panel using the ADP-Glo™ Kinase Assay.

Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase Panel: A representative panel of purified, active kinases from different families (e.g., tyrosine kinases, serine/threonine kinases). Commercially available kinase selectivity profiling systems can be utilized.[13]

  • Kinase Substrates: Specific peptide or protein substrates for each kinase in the panel.

  • ATP: High-purity ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Assay Buffer: A suitable buffer for the kinase reactions (typically provided with the kinase or can be optimized). A generic buffer might consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and/or Liquid Handling System

  • Plate Luminometer

Experimental Workflow

The following diagram illustrates the overall workflow for the kinase inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Dispense Reagents to Assay Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP Solutions prep_reagents->add_reagents initiate_reaction Initiate Kinase Reaction add_reagents->initiate_reaction incubate_reaction Incubate at Room Temperature initiate_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate to Deplete ATP add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate to Generate Luminescence add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence calc_inhibition Calculate Percent Inhibition read_luminescence->calc_inhibition plot_curves Plot Dose-Response Curves calc_inhibition->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol

Step 1: Compound Dilution

  • Prepare a serial dilution of the this compound stock solution in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended for initial screening.

  • Prepare a DMSO-only control (vehicle control).

Step 2: Kinase Reaction Setup

  • Prepare a master mix of the kinase, its corresponding substrate, and assay buffer. The optimal concentrations of kinase and substrate should be determined empirically to ensure the reaction is in the linear range.

  • In a 96-well or 384-well assay plate, add the test compound dilutions and the vehicle control. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Add the kinase/substrate master mix to the wells containing the compound.

  • Prepare control wells:

    • No Kinase Control: Contains all reaction components except the kinase.

    • Maximum Activity Control: Contains all reaction components with the DMSO vehicle control.

  • Initiate the kinase reaction by adding ATP to all wells. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure sufficient product formation without significant depletion of ATP.

Step 3: ADP Detection

  • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.[1]

  • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data is used to calculate the percent inhibition for each concentration of the test compound.

Percent Inhibition (%) = 100 x (1 - (RLU_inhibitor - RLU_no_kinase) / (RLU_max_activity - RLU_no_kinase))

Where:

  • RLU_inhibitor: Relative Luminescence Units in the presence of the test compound.

  • RLU_no_kinase: Relative Luminescence Units in the absence of kinase (background).

  • RLU_max_activity: Relative Luminescence Units in the presence of the DMSO vehicle control (100% activity).

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound. It is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism, XLfit).

  • The IC50 value is determined from the fitted curve.[2][14]

The following diagram illustrates the relationship between the experimental data and the IC50 determination.

G cluster_data Raw Data cluster_processing Data Processing cluster_analysis Analysis luminescence_data Luminescence Readings percent_inhibition Calculate Percent Inhibition luminescence_data->percent_inhibition dose_response Plot Dose-Response Curve percent_inhibition->dose_response ic50_determination Determine IC50 Value dose_response->ic50_determination

Caption: Data analysis workflow for IC50 determination.

Representative Data Presentation

The results of the kinase inhibition profiling should be summarized in a clear and concise table.

Kinase Kinase Family IC50 (µM) for this compound
Kinase ATyrosine Kinase> 100
Kinase BSerine/Threonine Kinase5.2
Kinase CTyrosine Kinase25.8
.........

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following controls and validation steps are essential:

  • Z'-factor: This statistical parameter is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It should be calculated for each assay plate using the maximum activity and no kinase controls.

  • Reference Inhibitor: Include a known inhibitor for one or more of the kinases in the panel as a positive control to validate the assay performance.

  • ATP Concentration: As mentioned, using an ATP concentration near the Km of the kinase is crucial for accurately assessing the potency of ATP-competitive inhibitors.

  • Reproducibility: Experiments should be performed in duplicate or triplicate, and key findings should be confirmed in independent experiments.

Conclusion and Future Directions

This application note provides a comprehensive and validated protocol for the initial characterization of the kinase inhibitory activity of this compound. The use of the ADP-Glo™ Kinase Assay with a diverse kinase panel will generate a robust initial dataset to identify potential kinase targets.

Positive hits from this initial screen should be followed up with more detailed studies, including:

  • Orthogonal Assays: Confirming the inhibitory activity using a different assay format (e.g., FRET or FP) to rule out assay-specific artifacts.

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Assessing the compound's activity in a more physiologically relevant cellular context.

By following the detailed protocols and data analysis guidelines presented here, researchers can confidently and efficiently advance their understanding of the therapeutic potential of this compound.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves... Retrieved from [Link]

  • Palamidessi, A., et al. (2013). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 17(14), 1222–1230.
  • Klaeger, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8758.
  • Harris, P. A., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PloS one, 8(8), e72222.
  • PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol. Retrieved from [Link]

  • Knapp, S., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS letters, 587(17), 2753–2761.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Nature Protocols. (n.d.). Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13 Supplement), 2388-2388.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors... Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay. Retrieved from [Link]

  • PubChem. (n.d.). Propane, 2,2-dimethyl-1,1,1-triphenyl-. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]

  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Agilent. (n.d.). An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

Sources

Application Note & Protocols: Elucidating the Mechanism of Action of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the elucidation of the mechanism of action (MoA) of the novel small molecule, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. Given the prevalence of the pyrimidine scaffold in a wide array of biologically active agents, including kinase inhibitors and enzyme modulators, a systematic and multi-faceted approach is essential to accurately define its cellular targets and downstream functional effects.[1][2][3][4] This guide presents a series of integrated experimental protocols, from initial target identification using chemoproteomic approaches to in-depth validation of cellular signaling pathways and functional outcomes. The causality behind each experimental choice is detailed, ensuring a robust and self-validating workflow for researchers in drug discovery and chemical biology.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring is a fundamental component of nucleic acids and a recurring motif in a multitude of approved and investigational drugs. Its ability to form hydrogen bonds and engage in various molecular interactions has made it a valuable scaffold for targeting a diverse range of protein classes.[5] Compounds incorporating the pyrimidine moiety have been successfully developed as anticancer agents, antivirals, and anti-inflammatory drugs.[5][6] The subject of this application note, this compound, is a novel compound with an as-yet uncharacterized mechanism of action. The following protocols are designed to provide a logical and efficient workflow to identify its molecular target(s) and delineate the biological pathways it modulates.

Phase 1: Unbiased Target Identification

The initial and most critical step is to identify the direct binding partners of this compound within the cellular proteome. An unbiased approach is crucial to avoid preconceived notions about its potential targets. Covalent chemoproteomics is a powerful strategy for this purpose.[7]

Rationale for Covalent Chemoproteomics

Many small molecule inhibitors form covalent bonds with their target proteins, which allows for the irreversible capture and subsequent identification of these targets.[7] This method involves synthesizing a probe molecule that incorporates a reactive group and a reporter tag, enabling enrichment and identification of target proteins from complex cell lysates.

Experimental Workflow: Target Identification

Target_Identification_Workflow cluster_0 Probe Synthesis & Characterization cluster_1 Cellular Treatment & Lysis cluster_2 Target Enrichment & Identification A Synthesize Photo-affinity Probe B Validate Probe Activity A->B Confirm probe retains activity of parent compound C Treat Cells with Probe B->C D UV Cross-linking C->D E Cell Lysis D->E F Click Chemistry for Biotinylation E->F G Streptavidin Affinity Purification F->G H On-bead Digestion G->H I LC-MS/MS Analysis H->I J Data Analysis & Hit Identification I->J

Caption: Workflow for unbiased target identification using covalent chemoproteomics.

Protocol: Covalent Probe Synthesis and Target Pulldown
  • Probe Synthesis: Synthesize a derivative of this compound incorporating a photo-activatable group (e.g., a diazirine) and a clickable handle (e.g., an alkyne).

  • Probe Validation: Confirm that the synthesized probe retains the biological activity of the parent compound using a relevant phenotypic assay (e.g., cell viability assay).

  • Cell Treatment: Incubate the target cells with the probe molecule. Include a control group treated with a vehicle.

  • UV Cross-linking: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Click Chemistry: Add a biotin-azide molecule to the lysate to "click" onto the alkyne handle of the probe, thereby biotinylating the target proteins.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders and perform on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle control. These are the candidate targets.

Phase 2: Target Validation and Pathway Analysis

Once a list of candidate targets is generated, the next phase involves validating these targets and understanding how their modulation by the compound affects cellular signaling pathways.

Rationale for Orthogonal Validation

It is crucial to use multiple, independent methods to confirm the interaction between the compound and its putative target(s). This builds confidence in the initial findings and helps to eliminate false positives.

Experimental Workflow: Target Validation

Target_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Downstream Pathway Analysis A Recombinant Protein Expression B In Vitro Binding Assay (e.g., SPR, ITC) A->B C Enzyme Activity Assay (if applicable) A->C D Cellular Thermal Shift Assay (CETSA) F Western Blot for Phospho-proteins D->F E Target Knockdown/Knockout E->F G RNA-Seq for Transcriptional Changes F->G

Caption: Workflow for target validation and downstream pathway analysis.

Protocols for Target Validation
  • Recombinant Protein Expression: Express and purify the top candidate target protein(s).

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow this compound over the surface to measure binding kinetics (Kon, Koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein to determine the binding affinity and thermodynamics.

  • Enzyme Activity Assay: If the target is an enzyme, develop an assay to measure its activity in the presence and absence of the compound to determine the IC50 value.

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound, followed by heating to denature proteins. The binding of the compound is expected to stabilize the target protein, leading to a higher melting temperature. Analyze protein levels at different temperatures by Western blot.

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. Assess whether the cellular phenotype induced by the compound is lost in these cells.

Protocol for Downstream Pathway Analysis
  • Western Blotting: Based on the identity of the validated target, investigate the phosphorylation status of its known downstream substrates. For example, if the target is a kinase, probe for phosphorylation of its key substrates.

  • RNA-Sequencing: Treat cells with the compound and perform RNA-Seq to identify global changes in gene expression. This can reveal the broader cellular pathways affected by the compound.

Phase 3: Functional Characterization

The final phase is to connect the molecular mechanism to a functional cellular outcome. This involves assays that measure relevant cellular processes that are hypothesized to be modulated by the compound based on the identified target and pathway.

Rationale for Functional Assays

Functional assays provide the ultimate proof that the observed molecular interactions translate into a meaningful biological effect. The choice of assays will be dictated by the nature of the validated target.

Potential Functional Assays
Potential Target Class Relevant Functional Assays Rationale
Protein Kinase Cell Cycle Analysis (Flow Cytometry), Apoptosis Assays (e.g., Caspase-3/7 activity), Cell Migration/Invasion AssaysKinases are key regulators of cell proliferation, survival, and motility.[1][3]
Protease Substrate Cleavage Assays, Cell Viability AssaysProteases are involved in numerous cellular processes, including apoptosis and viral replication.[8]
Metabolic Enzyme Metabolite Profiling (Mass Spectrometry), Cell Proliferation AssaysMetabolic enzymes are crucial for cellular growth and energy production.
Ion Channel Patch-Clamp Electrophysiology, Fluorescent Ion Indicator AssaysIon channels are critical for cellular excitability and signaling.
Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

The systematic approach outlined in this application note provides a robust framework for elucidating the mechanism of action of the novel compound this compound. By combining unbiased target identification with rigorous biochemical and cellular validation, researchers can confidently identify its molecular target(s), delineate the modulated signaling pathways, and understand its functional consequences. This comprehensive understanding is a prerequisite for the further development of this compound as a potential therapeutic agent.

References

  • Green, M., et al. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2022). PubMed Central. [Link]

  • Design, synthesis, and activity of 2-imidazol-1-ylpyrimidine derived inducible nitric oxide synthase dimerization inhibitors. (2007). PubMed. [Link]

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Anticancer Agents. (2023). PubMed Central. [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. (2023). MDPI. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (n.d.). PubMed. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. [Link]

  • N-[4-(2,4-Dimethyl-1,3-thiazol-5-YL)pyrimidin-2-YL]-N'-hydroxyimidoformamide. (n.d.). ANGUS Chemical Company. [Link]

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Application Notes and Protocols for the Preparation of Stock Solutions of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Precise Stock Solution Preparation

In the fields of biomedical research and drug development, the accuracy and reproducibility of experimental outcomes are paramount. The journey from a novel chemical entity to a potential therapeutic agent is paved with meticulous experimentation, where the precise concentration of a test compound can significantly influence biological activity and data interpretation. 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, a heterocyclic ketone, represents a class of molecules with considerable interest for chemical and biological screening. The preparation of its stock solutions is the foundational step for virtually all subsequent assays.

This guide provides a detailed, experience-driven framework for the preparation, quality control, and storage of stock solutions of this compound. The methodologies described herein are designed to ensure the integrity and accuracy of the stock solutions, thereby fostering reliable and reproducible experimental results. We will delve into the rationale behind solvent selection, step-by-step dissolution protocols, and the validation methods that constitute a self-validating system for your research.

Physicochemical Properties and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of this compound is essential for the judicious selection of an appropriate solvent.

PropertyValueSource
CAS Number 103686-53-9
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.207 g/mol

While empirical solubility data for this specific compound is not widely published, we can infer its likely behavior based on its structure—a substituted pyrimidine ring and a ketone functional group. The principle of "like dissolves like" suggests that polar aprotic solvents are excellent candidates for dissolving this molecule.[1]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds. It is often the solvent of choice for creating high-concentration stock solutions for biological screening. However, it is crucial to be aware that high concentrations of DMSO can be toxic to cells.[2]

  • Ethanol: As a polar protic solvent, ethanol can also be a suitable choice, particularly for applications where DMSO might interfere with the assay or exhibit toxicity.

  • Aqueous Buffers: The solubility of pyrimidine derivatives in aqueous solutions can be pH-dependent.[3] Direct dissolution in aqueous buffers is often challenging for organic molecules of this nature and may lead to precipitation, especially at high concentrations.

For the purposes of this guide, we will focus on the use of DMSO as the primary solvent for generating a high-concentration primary stock solution, a common practice in drug discovery workflows.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

I. Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated pipettes

  • Sterile, amber glass vials with screw caps

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.[4]

II. Safety Precautions

As a novel chemical entity, this compound should be handled with care, assuming it may have unknown hazards.[5][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid inhalation of dust and direct contact with skin and eyes.[4]

III. Step-by-Step Procedure
  • Determine the Required Mass:

    • The molecular weight of this compound is 164.207 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 164.207 g/mol x 1000 mg/g = 1.642 mg

  • Weighing the Compound:

    • Tare a clean, dry amber glass vial on the analytical balance.

    • Carefully weigh out approximately 1.642 mg of this compound into the tared vial. Record the exact mass.

  • Solvent Addition and Dissolution:

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound. For the exact mass recorded, the required volume of DMSO is:

      • Volume (mL) = [Mass (mg) / 164.207 ( g/mol )] / 10 (mmol/L)

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, exact concentration (e.g., 10.0 mM), solvent (DMSO), date of preparation, and your initials.

    • For short-term storage (1-2 weeks), store the stock solution at 2-8°C.

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Pyrimidine derivatives are generally stable in solution, but protection from light and extreme temperatures is recommended to prevent degradation.[3]

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation cluster_storage Storage & Labeling Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh Compound Calculate_Mass->Weigh_Compound Target: 1.642 mg for 1 mL of 10 mM Add_Solvent 3. Add Anhydrous DMSO Weigh_Compound->Add_Solvent Record exact mass Dissolve 4. Vortex/Sonicate to Dissolve Add_Solvent->Dissolve Use calibrated pipette Label_Vial 5. Label with Details Dissolve->Label_Vial Ensure complete dissolution Store 6. Store Appropriately (Short-term: 2-8°C Long-term: -20°C/-80°C) Label_Vial->Store

Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.

Quality Control and Validation

A prepared stock solution should not be assumed to be accurate without validation. The following steps provide a framework for ensuring the quality of your stock solution.

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization, especially after storage at low temperatures. If precipitation is observed, gently warm the solution and vortex until it is fully redissolved before use.

  • Concentration Verification (Optional but Recommended): For critical applications, the concentration of the stock solution can be verified using techniques such as High-Performance Liquid Chromatography (HPLC) with a standard curve or quantitative Nuclear Magnetic Resonance (qNMR).

  • Functional Assays: The ultimate validation of a stock solution is its consistent performance in a well-characterized biological or chemical assay.

Validation Workflow

Stock_Solution_Validation Prepared_Stock Prepared Stock Solution Visual_Inspection Visual Inspection (Clarity, No Precipitation) Prepared_Stock->Visual_Inspection Concentration_Verification Concentration Verification (e.g., HPLC, qNMR) Visual_Inspection->Concentration_Verification Pass Functional_Assay Functional Assay (Consistent Performance) Concentration_Verification->Functional_Assay Pass Validated_Stock Validated Stock Solution Functional_Assay->Validated_Stock Pass

Caption: A self-validating workflow for ensuring the quality of the prepared stock solution.

Conclusion

The preparation of accurate and stable stock solutions of this compound is a fundamental prerequisite for reliable and reproducible research. By following the detailed protocols and validation steps outlined in this guide, researchers can have confidence in the integrity of their experimental starting materials. Adherence to these principles of careful execution, thorough documentation, and quality control will undoubtedly contribute to the generation of high-quality data in the pursuit of scientific discovery.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]

  • Chemcd. (n.d.). This compound, 103686-53-9. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • American Chemical Society. (n.d.). Chemical Laboratory Safety. Retrieved from [Link]

  • Gala, D., & Chauhan, B. (2015). Dimethyl sulfoxide (DMSO): a review of its applications in drug delivery. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 24-33.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Di Donato, L., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules, 28(18), 6614. [Link]

  • Princeton University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

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Application Notes and Protocols for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, with CAS Number 103686-53-9, is a heterocyclic ketone of interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine ring linked to a pivaloyl group, suggests potential applications as a scaffold in the development of novel therapeutic agents. Pyrimidine derivatives are known to exhibit a wide range of biological activities, and their synthesis is a subject of ongoing research.[2][3][4][5][6] Given its potential utility, a thorough understanding of its handling and storage is paramount to ensure the safety of laboratory personnel and maintain the compound's integrity for experimental use.

This document provides a detailed guide to the safe handling, storage, and use of this compound, based on its chemical structure and drawing analogies from related compounds where specific data is unavailable. The protocols herein are designed to be self-validating, emphasizing the causality behind each recommendation.

Chemical and Physical Properties

Detailed experimental data for this compound is not extensively available in the public domain. The following table summarizes its basic properties and includes estimates based on its structural components—a pyrimidine ring and a tert-butyl ketone.

PropertyValueSource/Basis
CAS Number 103686-53-9[1]
Molecular Formula C₉H₁₂N₂O[1]
Molecular Weight 164.21 g/mol [1]
Appearance Likely a solid (based on similar structures)Analogy
Boiling Point Not determined (likely high due to polarity and MW)Analogy
Melting Point Not determinedAnalogy
Solubility Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and sparingly soluble in water.Chemical Structure

Hazard Identification and Safety Precautions

As a precautionary measure, this compound should be handled as a potentially hazardous substance. The pyrimidine core and the ketone functional group can impart biological activity and potential reactivity.

Potential Hazards (based on structural analogs):
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Similar heterocyclic compounds can cause irritation.[7][8]

  • Skin and Eye Irritation: Direct contact may cause skin and serious eye irritation.[8][9]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial for minimizing exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and inspect them before use. Dispose of contaminated gloves properly.[8]

  • Body Protection: A lab coat or a chemical-resistant suit should be worn.[8]

  • Respiratory Protection: If handling as a powder or generating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls:
  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ensure adequate ventilation in the laboratory.[9]

Storage and Handling Protocols

Proper storage and handling are critical for maintaining the stability and purity of this compound.

Storage Protocol:
  • Container: Store the compound in a tightly sealed, clearly labeled container.[9][10]

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to prevent potential degradation from atmospheric moisture and oxygen.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[9][10] A recommended storage temperature is in a cool and dark place, below 15°C.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may react with the pyrimidine ring or the ketone functional group.[10]

Handling Workflow:

The following diagram illustrates the recommended workflow for safely handling this compound.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Materials Gather Materials: Compound, Spatula, Weighing Paper, Solvent, Glassware FumeHood->Materials Weigh Carefully Weigh the Required Amount Materials->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Transfer Transfer Solution to Reaction Vessel Dissolve->Transfer Clean Clean Glassware and Work Area Transfer->Clean Waste Dispose of Waste According to Regulations Clean->Waste Store Return Compound to Proper Storage Waste->Store

Caption: Workflow for safe handling of this compound.

Experimental Protocols

Protocol for Preparation of a Stock Solution (e.g., 10 mM in DMSO):

This protocol provides a step-by-step guide for preparing a stock solution, a common procedure in drug discovery research.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • For a 10 mM stock solution in 1 mL (0.001 L) of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 164.21 g/mol = 0.0016421 g = 1.64 mg

  • Weigh the compound:

    • Inside a chemical fume hood, carefully weigh 1.64 mg of this compound onto a tared weigh boat.

  • Dissolution:

    • Transfer the weighed compound into a clean, labeled vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Emergency Procedures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for proper disposal.

Chemical Structure

The chemical structure of this compound is depicted below.

Caption: Chemical structure of this compound.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,2-Dimethyl-1-propanol. [Link]

  • PubChem. 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]

  • PubChem. 2,2-Di(methyl)propan-1-ol. [Link]

  • National Center for Biotechnology Information. Propane, 2,2-dimethyl-1,1,1-triphenyl-. [Link]

  • National Center for Biotechnology Information. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. [Link]

  • Chemsrc. CAS#:2228193-21-1 | 2,2-dimethyl-3-(1-methyl-1H-pyrazol-5-yl)propan-1-ol. [Link]

  • PubChem. 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine. [Link]

  • Chemcd. This compound ,103686-53-9. [Link]

  • National Center for Biotechnology Information. CID 176699301 | C9H15N3. [Link]

  • PubMed. Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. [Link]

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Application Notes and Protocols for In Vivo Experimental Design with 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to In Vivo Evaluation

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] Its versatility allows for the targeting of a wide array of biological pathways, with a significant representation in the domain of protein kinase inhibitors.[3][4] This document outlines a comprehensive in vivo experimental design for the preclinical evaluation of a novel pyrimidine-containing compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, hereafter referred to as "Compound-X."

Given the structural alerts within Compound-X, specifically the pyrimidine core which is a known bioisostere of the adenine ring in ATP, we hypothesize that its primary mechanism of action is the inhibition of one or more protein kinases.[5] A particularly relevant and well-drugged family of kinases featuring this scaffold are the Janus kinases (JAKs).[6] The JAK family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is a key driver in the pathogenesis of various hematological malignancies and solid tumors, as well as inflammatory disorders.[1][7]

Therefore, this guide is structured around the central hypothesis that Compound-X is a novel inhibitor of the JAK-STAT signaling pathway . This framework will inform the selection of appropriate in vivo models, pharmacodynamic biomarkers, and efficacy endpoints to rigorously test this hypothesis and establish a clear path for further development. Our approach is designed to be a self-validating system, where each experimental stage builds upon the last, from initial safety and exposure studies to definitive efficacy trials with mechanistic readouts.

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is critical for establishing the fundamental parameters of Compound-X's behavior in a biological system. These studies are not designed to demonstrate efficacy but to ensure that subsequent efficacy studies are well-designed, ethical, and interpretable.

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity over a specified period.[8] Establishing the MTD is a prerequisite for designing the dose ranges for subsequent pharmacokinetic and efficacy studies.

Protocol: MTD Study in CD-1 Mice

  • Animal Model: Female CD-1 mice, 6-8 weeks old.

  • Group Allocation: Assign 3-5 mice per dose group.

  • Dose Escalation:

    • Begin with a low starting dose (e.g., 10 mg/kg), informed by any available in vitro cytotoxicity data.

    • Administer Compound-X via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal injection (IP)) once daily for 7-14 consecutive days.

    • Escalate the dose in subsequent groups (e.g., 30, 100, 300 mg/kg) until signs of toxicity are observed.

  • Monitoring and Endpoints:

    • Record body weight daily. A sustained body weight loss of >15-20% is a common indicator of toxicity.

    • Perform daily clinical observations for signs of morbidity (e.g., lethargy, ruffled fur, hunched posture, labored breathing).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

    • Conduct a gross necropsy to identify any organ abnormalities.

  • Data Analysis: The MTD is defined as the highest dose that does not induce significant morbidity, mortality, or a sustained body weight loss of over 20%.

Parameter Description
Animal Strain CD-1 Mice
Sex Female
Age 6-8 weeks
Number of Animals 3-5 per group
Route of Administration Oral (PO) or Intraperitoneal (IP)
Dosing Frequency Once daily (QD)
Study Duration 7-14 days
Primary Endpoints Body weight, clinical observations, mortality
Secondary Endpoints CBC, serum chemistry, gross necropsy
Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X is crucial for designing an effective dosing regimen for efficacy studies.[6] A well-characterized PK profile ensures that the compound reaches the target tissue at concentrations sufficient to engage the target kinase.

Protocol: Single-Dose PK Study in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Group Allocation:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg, a non-toxic dose below the MTD) to assess oral bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Bioanalysis: Quantify the concentration of Compound-X in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis.

PK Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC (Area Under the Curve) Total drug exposure over time
t1/2 (Half-life) Time for plasma concentration to decrease by half
CL (Clearance) Rate of drug elimination from the body
Vd (Volume of Distribution) Apparent volume into which the drug distributes
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation

Phase 2: In Vivo Efficacy and Mechanism of Action

With a defined MTD and a clear understanding of its pharmacokinetic properties, Compound-X is now ready for efficacy testing in a relevant disease model. Based on our hypothesis, a tumor xenograft model with a known dependency on the JAK-STAT pathway is the logical choice.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, survival, and differentiation.[1] In many cancers, this pathway is constitutively active due to mutations in JAKs or upstream receptors.[1]

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription 6. Gene Regulation CompoundX Compound-X CompoundX->JAK Inhibition

Caption: The hypothesized mechanism of action of Compound-X in the JAK-STAT signaling pathway.

Efficacy in a Human Tumor Xenograft Model

To evaluate the anti-tumor activity of Compound-X, a subcutaneous xenograft model using a human cancer cell line with a known JAK mutation or dependency is recommended.[9]

Protocol: In Vivo Efficacy in a JAK-mutant Xenograft Model

  • Cell Line Selection: Choose a human cancer cell line with a documented activating mutation in a JAK family member (e.g., HEL 92.1.7, a human erythroleukemia cell line with a JAK2 V617F mutation).

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5-10 x 10^6 HEL 92.1.7 cells into the right flank of each mouse.

  • Group Allocation and Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (formulation vehicle for Compound-X).

    • Group 2: Compound-X at a low dose (e.g., 1/4 MTD).

    • Group 3: Compound-X at a high dose (e.g., MTD).

    • Group 4: Positive control (e.g., a clinically approved JAK inhibitor like Ruxolitinib).

    • Administer treatments daily via the predetermined route for 21-28 days.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weights twice weekly.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Parameter Description
Animal Strain Athymic Nude Mice (nu/nu)
Cell Line HEL 92.1.7 (JAK2 V617F)
Tumor Implantation Subcutaneous
Treatment Duration 21-28 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight, tumor weight
Pharmacodynamic (PD) Biomarker Analysis

To confirm that Compound-X is engaging its intended target in vivo, a pharmacodynamic (PD) study should be conducted to measure the inhibition of JAK-STAT signaling in the tumor tissue.[10]

Protocol: In Vivo Target Engagement Study

  • Model and Treatment: Use the same xenograft model as the efficacy study. Treat tumor-bearing mice with a single dose of Compound-X at the MTD.

  • Tissue Collection: Euthanize cohorts of mice (n=3-4 per time point) at various times post-dose (e.g., 2, 6, 12, and 24 hours).

  • Tumor Processing: Excise tumors and immediately snap-freeze them in liquid nitrogen or process for protein extraction.

  • Biomarker Analysis:

    • Perform Western blot analysis on tumor lysates to measure the levels of phosphorylated STAT3 (p-STAT3), a direct downstream substrate of JAKs.

    • Compare the levels of p-STAT3 to total STAT3 to assess the degree of target inhibition.

  • Data Analysis: Correlate the time course of p-STAT3 inhibition with the pharmacokinetic profile of Compound-X to establish a PK/PD relationship.

Experimental_Workflow cluster_phase1 Phase 1: Foundational Studies cluster_phase2 Phase 2: Efficacy & Mechanism MTD MTD Study (CD-1 Mice) PK PK Study (SD Rats) MTD->PK Inform Dosing Efficacy Efficacy Study (Xenograft Model) PK->Efficacy Establish Regimen PD PD Biomarker Study (p-STAT3 Analysis) Efficacy->PD Confirm Mechanism Decision Go/No-Go Decision Efficacy->Decision PD->Efficacy IND IND-Enabling Toxicology Decision->IND

Caption: A streamlined workflow for the in vivo evaluation of Compound-X.

Conclusion and Future Directions

This comprehensive in vivo experimental plan provides a robust framework for the preclinical evaluation of this compound (Compound-X) as a putative JAK inhibitor. By systematically determining its safety, pharmacokinetic profile, and in vivo efficacy, while simultaneously confirming its mechanism of action through pharmacodynamic biomarker analysis, researchers can build a strong data package to support a go/no-go decision for advancing the compound into IND-enabling toxicology studies. The successful execution of these protocols will provide critical insights into the therapeutic potential of Compound-X and guide its future development as a novel anti-cancer agent.

References

  • Mullighan, C. G., & Downing, J. R. (2009). The role of Janus kinases in human malignancies.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2004). Kinase-ligand interaction database: a structural view of the kinome. Journal of Medicinal Chemistry, 47(1), 224-232.
  • Fridman, J. S., Scherle, P. A., Collins, R., Burn, T. C., Li, Y., Li, J., ... & Vaddi, K. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic approach for myeloproliferative neoplasms.
  • Norman, P. (2011). Selective JAK1 and JAK2 inhibitors.
  • Tefferi, A. (2010). The history of myeloproliferative disorders: before and after Dameshek. Leukemia, 24(3), 503-511.
  • Lin, Q., & Lu, S. (2014). Pyrimidine-based kinase inhibitors. Future Medicinal Chemistry, 6(13), 1503-1523.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease Models & Mechanisms, 1(2-3), 78-82.
  • Workman, P., Aboagye, E. O., Balkwill, F., Balmain, A., Bruder, G., Chaplin, D. J., ... & Jackson, R. C. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
  • National Toxicology Program. (2011). Specifications for the Conduct of Toxicity Studies. Research Triangle Park, NC: U.S.
  • U.S. Food and Drug Administration. (2009). Guidance for Industry: M3(R2)
  • European Medicines Agency. (2009).
  • Kelland, L. R. (2007). Of mice and men: values and liabilities of the athymic nude mouse model in anticancer drug development. European Journal of Cancer, 43(5), 827-833.
  • O'Shea, J. J., Holland, S. M., & Staudt, L. M. (2013). JAKs and STATs in immunity, immunodeficiency, and cancer. New England Journal of Medicine, 368(2), 161-170.

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Application Note: Quantitative Determination of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

The compound this compound is a novel synthetic molecule with potential pharmacological significance. As with any new chemical entity intended for therapeutic use, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profile is paramount. This necessitates the development of a robust, sensitive, and selective analytical method for its quantification in various biological matrices. This application note provides a comprehensive guide to developing and validating a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma, urine, and tissue homogenates.

The pyrimidine core of the molecule is a common scaffold in many biologically active compounds, and understanding its metabolic fate is crucial.[1][2] The analytical methods detailed herein are designed to be compliant with the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6][7]

Foundational Principles: Method Development Strategy

Given the absence of established methods for this specific analyte, a de novo method development and validation approach is required. LC-MS/MS is the technique of choice due to its inherent selectivity, sensitivity, and wide dynamic range, making it the gold standard for quantitative bioanalysis of small molecules.[8][9][10][11]

Analyte Characterization and Selection of Internal Standard

A foundational step is to characterize the physicochemical properties of this compound. While specific data is not available, its structure suggests moderate polarity. For quantitative accuracy, a suitable internal standard (IS) is critical. An ideal IS would be a stable isotope-labeled version of the analyte (e.g., ¹³C₃- or D₅-labeled this compound). If a stable isotope-labeled IS is not available, a structurally similar analog with close chromatographic retention time and similar ionization efficiency should be chosen.

Mass Spectrometry: Tuning for Optimal Detection

The pyrimidine moiety is expected to readily protonate, making positive ion electrospray ionization (ESI+) the logical choice. The initial phase of method development involves direct infusion of a standard solution of the analyte and the IS into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

Table 1: Hypothetical MRM Transitions for this compound and a Structural Analog IS

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte[M+H]⁺Fragment 1100Optimized
[M+H]⁺Fragment 2 (confirmatory)100Optimized
Internal Standard[M+H]⁺Fragment 1100Optimized
Chromatographic Separation: Achieving Baseline Resolution

The goal of the chromatographic method is to achieve baseline separation of the analyte from endogenous matrix components to minimize ion suppression or enhancement. A reversed-phase C18 column is a versatile starting point.

Table 2: Recommended Starting LC Parameters

ParameterRecommended ConditionRationale
ColumnC18, ≤ 2.1 mm i.d., ≤ 50 mm length, ≤ 1.8 µm particle sizeProvides good retention for moderately polar compounds and is compatible with high-throughput analysis.
Mobile Phase A0.1% Formic Acid in WaterPromotes protonation for ESI+.
Mobile Phase B0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape for nitrogen-containing compounds.
GradientStart at 5-10% B, ramp to 95% B, hold, and re-equilibrateA generic gradient to elute a wide range of compounds. This will require optimization.
Flow Rate0.3 - 0.5 mL/minAppropriate for the recommended column dimensions.
Column Temperature40 °CImproves peak shape and reduces viscosity.
Injection Volume1 - 10 µLDependent on the sensitivity of the mass spectrometer and the concentration of the analyte.

Sample Preparation: The Key to Robust Bioanalysis

The complexity of biological matrices necessitates a thorough sample preparation strategy to remove proteins and phospholipids that can interfere with the analysis.[12][13] The choice of technique depends on the matrix, required sensitivity, and throughput.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique suitable for high-throughput screening.[14][15] It involves the addition of an organic solvent, typically acetonitrile, to the sample to denature and precipitate proteins.

Causality: Acetonitrile is often preferred over methanol as it tends to precipitate proteins more effectively and results in a cleaner supernatant.[14] However, PPT may not remove all interfering phospholipids, which can lead to ion suppression and reduced column lifetime.[13]

Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its differential solubility.[16][17][18]

Causality: The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and should be based on the polarity of the analyte. LLE is generally a cleaner technique than PPT, removing both proteins and a significant portion of phospholipids.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to retain the analyte while interferences are washed away.[19][20][21]

Causality: The selection of the SPE sorbent (e.g., reversed-phase, ion-exchange) is dictated by the chemical properties of the analyte. SPE is the most selective but also the most time-consuming and expensive of the three techniques.

Detailed Experimental Protocols

The following protocols are provided as a starting point and will require optimization and validation for the specific laboratory environment and application.

Protocol 1: Protein Precipitation for Plasma and Urine

This protocol is recommended for rapid analysis where high sensitivity is not the primary concern.

Workflow Diagram:

Caption: Protein Precipitation Workflow.

Step-by-Step Methodology:

  • Pipette 100 µL of plasma or urine into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction for Tissue Homogenates

This protocol is recommended for complex matrices like tissue homogenates where a cleaner extract is necessary for achieving the desired sensitivity and robustness.

Workflow Diagram:

Caption: Solid-Phase Extraction Workflow.

Step-by-Step Methodology:

  • Homogenize the tissue sample in an appropriate buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.

  • Centrifuge the homogenate to pellet cellular debris.

  • Take 100 µL of the supernatant and add 10 µL of the internal standard.

  • Condition a reversed-phase SPE cartridge (e.g., C18, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute in 100 µL of the initial mobile phase conditions.

  • Transfer to an autosampler vial for analysis.

Method Validation: Ensuring Data Integrity

A full validation of the bioanalytical method must be performed according to regulatory guidelines to ensure its reliability for the intended application.[4][5][22][23]

Table 3: Summary of Key Validation Parameters and Acceptance Criteria (based on EMA and FDA Guidelines)

Validation ParameterPurposeAcceptance Criteria
Selectivity To ensure that endogenous matrix components do not interfere with the detection of the analyte and IS.Response in blank samples should be < 20% of the LLOQ response for the analyte and < 5% for the IS.
Linearity and Range To demonstrate a proportional relationship between instrument response and known concentrations of the analyte.At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.Analyte response should be at least 5 times the blank response. Precision (CV) ≤ 20%, Accuracy within ±20%.
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).[4]
Precision The closeness of repeated measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[4]
Matrix Effect To assess the impact of co-eluting matrix components on the ionization of the analyte and IS.The IS-normalized matrix factor should have a CV ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, short-term, long-term, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.
Dilution Integrity To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.Accuracy and precision of diluted samples should be within ±15%.[4]

Conclusion

This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The presented protocols for sample preparation and instrumental analysis, coupled with a rigorous validation strategy, will ensure the generation of high-quality data to support preclinical and clinical drug development programs. Adherence to the principles of causality in method development and strict compliance with regulatory guidelines are essential for the successful application of this analytical method.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • Sigma-Aldrich. (n.d.). Analysis of Drugs of Abuse in Urine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline.
  • National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • National Institutes of Health. (n.d.). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS.
  • PubMed. (n.d.). Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry.
  • MDPI. (2022). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
  • European Medicines Agency. (2011). Guideline Bioanalytical method validation.
  • ResearchGate. (n.d.). Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma.
  • MDPI. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • National Institutes of Health. (n.d.). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe.
  • PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol.
  • Abcam. (n.d.). Protein precipitation: A comprehensive guide.
  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.
  • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
  • TCI Chemicals. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-one.
  • PubMed. (n.d.). Analytical methods for determination of anticoagulant rodenticides in biological samples.
  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample.
  • BioPharma Services. (n.d.). Bioanalytical Method Development: Blood Specimen.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • International Journal of Scientific & Technology Research. (n.d.). Sample Preparation In Bioanalysis: A Review.
  • PubMed. (n.d.). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.
  • PubChem. (n.d.). Propane, 2,2-dimethyl-1,1,1-triphenyl-.
  • American Laboratory. (2008). Automation of Solid-Phase Extraction for Urinary Opiate Analysis.
  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • ResearchGate. (n.d.). FDA issues revised guidance for analytical method validation.
  • National Institutes of Health. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry.
  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol.
  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation.
  • PubMed. (n.d.). Cyp2D6 catalyzes 5-hydroxylation of 1-(2-pyrimidinyl)-piperazine, an active metabolite of several psychoactive drugs, in human liver microsomes.
  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
  • Phenomenex. (n.d.). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Federal Aviation Administration. (n.d.). A Comprehensive Drug Screening Procedure for Urine Using HPLC, TLC, and Mass Spectroscopy.
  • TGA Consultation Hub. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Benchchem. (n.d.). 1-(5-Methylpyrimidin-2-yl)propan-1-one.
  • YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019.
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

Sources

Troubleshooting & Optimization

solubility issues with 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one in biological buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Introduction: Navigating the Solubility Challenges of a Novel Pyrimidine Derivative

Welcome to the technical support guide for this compound. This molecule, characterized by its pyrimidine core, holds significant interest for researchers in drug discovery. However, like many heterocyclic compounds rich in aromatic and alkyl functionalities, its poor aqueous solubility can present a substantial hurdle in biological assays, leading to unreliable data and hindering research progression.[1][2] Poor solubility can cause issues such as underestimated activity, variable results, and discrepancies between different types of assays.[2]

This guide is structured to provide you, our fellow scientists, with a logical, in-depth framework for troubleshooting and overcoming these solubility issues. We will move from foundational principles and quick answers to advanced, step-by-step protocols, ensuring you can generate reliable and reproducible results in your experiments.

Physicochemical Properties at a Glance

Understanding the inherent properties of this compound is the first step in diagnosing solubility problems. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior based on its structural components: a weakly basic pyrimidine ring and a hydrophobic tert-butyl ketone group.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₉H₁₂N₂ORelatively small molecule.
Molecular Weight 164.21 g/mol Does not inherently limit solubility.
Predicted XLogP3 ~1.5 - 2.5Indicates moderate hydrophobicity; likely poor aqueous solubility.
Predicted pKa ~1.5 - 2.5 (for the pyrimidine ring)The pyrimidine ring is a weak base; protonation to a more soluble cationic form would require a highly acidic pH, which is generally not compatible with biological systems.[3]
Hydrogen Bond Donors 0Lacks donor groups to interact with water.
Hydrogen Bond Acceptors 3 (2x Nitrogen, 1x Oxygen)Can accept hydrogen bonds, but this is offset by the hydrophobic regions.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous buffer. What happened?

This is a classic sign of a compound exceeding its kinetic solubility limit in the final buffer.[1] When the concentrated DMSO stock is introduced to the aqueous environment, the compound rapidly transitions from a favorable organic solvent to an unfavorable aqueous one. If the final concentration is too high, the compound molecules will aggregate and precipitate. Strategies to address this include lowering the final concentration, optimizing the dilution protocol, or using solubility enhancers.[2]

Q2: What is the best solvent for creating a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the most recommended starting solvent for initial studies.[4][5] It is a powerful, water-miscible organic solvent with low chemical reactivity, capable of dissolving a wide range of hydrophobic compounds.[4][5] For most compounds, a 10 mM stock in 100% DMSO is a standard starting point, though solubility at this concentration is not guaranteed for all molecules.[2]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

The tolerance for DMSO is highly cell-line dependent. As a general rule, most cell-based assays can tolerate DMSO up to 0.5% (v/v) without significant toxicity or off-target effects.[5] Some robust cell lines may tolerate up to 1-2%, but this must be validated with a vehicle control experiment to ensure the solvent is not impacting cell health or the experimental outcome.[5][6]

Q4: Can I simply adjust the pH of my buffer to improve solubility?

For this specific molecule, pH adjustment is unlikely to be a simple solution in the physiological range (pH 6-8). The pyrimidine ring is a very weak base, meaning it only becomes significantly protonated (and thus more soluble) at a low pH (typically <4), which is not suitable for most biological experiments.[7] Buffer composition and strength, not just pH, can also influence solubility.[8][9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues, starting with the preparation of your stock solution and progressing to advanced formulation strategies.

G start Start: Solubility Issue Identified stock_prep Step 1: Optimize Stock Solution (e.g., 10-20 mM in 100% DMSO) start->stock_prep check_stock Is stock clear and fully dissolved? stock_prep->check_stock warm_sonicate Gently warm (37°C) and/or sonicate check_stock->warm_sonicate No dilution Step 2: Refine Dilution Protocol (e.g., intermediate dilution, vortexing) check_stock->dilution Yes warm_sonicate->stock_prep check_precip Precipitation still occurring? dilution->check_precip lower_conc Lower Final Test Concentration check_precip->lower_conc Yes success Success: Compound Solubilized Proceed with Experiment check_precip->success No lower_conc->dilution advanced Step 3: Advanced Solubilization (Use of Excipients) lower_conc->advanced If max conc. is too low cyclodextrin Option A: Use Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin surfactant Option B: Use Surfactants (e.g., Tween® 80) advanced->surfactant validate Validate Excipient Compatibility with Assay (Vehicle Control) cyclodextrin->validate surfactant->validate validate->success

Caption: Troubleshooting workflow for solubility issues.

Step 1: The Foundation - Preparing a Valid Stock Solution

The integrity of your experiment begins with a perfectly clear, fully dissolved stock solution. Any undissolved microcrystals in your stock will act as seeds for precipitation upon dilution.

  • Causality: DMSO is effective because it is a polar aprotic solvent that can disrupt the crystal lattice of the compound while being miscible with water.[4] However, some compounds may require energy to fully dissolve.

  • Protocol:

    • Start by preparing a 10 mM stock solution in 100% anhydrous DMSO.

    • If solid particles are visible, gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Follow warming with brief vortexing or sonication.

    • Visually inspect the solution against a bright light to ensure no particulates remain. If solubility is still limited, consider preparing a lower concentration stock (e.g., 5 mM or 1 mM).

Step 2: The Critical Transition - Dilution into Aqueous Buffers

The method of dilution significantly impacts whether the compound stays in solution. A sudden change in solvent polarity is the primary cause of precipitation.

  • Causality: A gradual reduction in solvent polarity can help keep the compound solvated. Vigorous mixing during dilution provides the energy needed to disperse the compound molecules before they can aggregate.

  • Protocol:

    • Avoid Single Large Dilutions: Do not dilute a 10 mM stock directly to a 10 µM final concentration in buffer (a 1:1000 dilution).

    • Use an Intermediate Step: First, create an intermediate dilution in either 100% DMSO or in your assay buffer. For example, dilute the 10 mM stock to 500 µM in DMSO.

    • Dilute into Buffer with Energy: While vortexing the final biological buffer, add the required volume of the intermediate stock solution drop-by-drop. This rapid mixing is crucial.

    • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay and keep it consistent across all samples, including controls.[10]

Step 3: Advanced Strategies - When Standard Methods Are Not Enough

If precipitation persists even at your desired final concentration, the use of formulation excipients may be necessary. These agents modify the buffer environment to make it more hospitable for hydrophobic molecules.

  • Option A: Cyclodextrins (e.g., HP-β-CD)

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] The hydrophobic portion of your compound can become encapsulated within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11][]

    • Application: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[] Prepare your aqueous buffer containing HP-β-CD (e.g., 1-10 mM) before adding your compound's DMSO stock. The optimal concentration of cyclodextrin must be determined empirically.

G cluster_0 Aqueous Buffer cluster_1 Cyclodextrin Solution compound Compound (Insoluble) compound->water Precipitates cd HP-β-CD complex Soluble Inclusion Complex cd->complex Encapsulates compound2->complex

Caption: Cyclodextrin encapsulation of a hydrophobic compound.

  • Option B: Non-ionic Surfactants (e.g., Tween® 20/80, Pluronic® F-68)

    • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solution.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into this core, effectively solubilizing it within the aqueous phase.[14]

    • Application: Add a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% v/v) to your biological buffer. It is critical to run a control with the surfactant alone to ensure it does not interfere with your assay's readout or cell viability.

Detailed Experimental Protocols

Protocol 1: Preparation and Validation of a 10 mM Stock Solution
  • Objective: To prepare a clear, 10 mM stock solution of this compound in 100% DMSO.

  • Materials:

    • This compound (MW: 164.21 g/mol )

    • Anhydrous DMSO (Biotechnology Grade)

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Water bath set to 37°C

    • Sonicator

  • Procedure:

    • Weigh out 1.64 mg of the compound and place it into a clean vial.

    • Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 10 mM.

    • Cap the vial tightly and vortex for 30 seconds.

    • Visually inspect for any undissolved solid.

    • If solid remains, place the vial in the 37°C water bath for 10 minutes.

    • Remove from the bath and vortex for another 30 seconds.

    • If necessary, sonicate for 5 minutes.

    • Perform a final visual inspection. The solution must be completely clear.

    • Store the stock solution at -20°C, protected from light and moisture. Note that some compounds may precipitate during freeze-thaw cycles.[2]

Protocol 2: Kinetic Solubility Assessment in Phosphate-Buffered Saline (PBS)
  • Objective: To determine the approximate kinetic solubility of the compound in a standard biological buffer and test the effectiveness of a co-solvent.

  • Materials:

    • 10 mM compound stock in DMSO (from Protocol 1)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well clear flat-bottom plate

    • Multichannel pipette

    • Plate reader capable of measuring absorbance at 500-700 nm (for scatter)

  • Procedure:

    • Prepare a serial 2-fold dilution of your 10 mM DMSO stock in a separate 96-well plate using 100% DMSO. This will create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, ...).

    • In the clear flat-bottom plate, add 198 µL of PBS (pH 7.4) to each well.

    • Using a multichannel pipette, transfer 2 µL from each concentration of your DMSO serial dilution plate into the corresponding wells of the PBS plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will be 100 µM, 50 µM, 25 µM, etc.

    • Include a "vehicle control" well containing 198 µL of PBS and 2 µL of 100% DMSO.

    • Mix the plate by gentle shaking for 1 minute.

    • Let the plate incubate at room temperature for 1-2 hours.

    • Measure the absorbance (light scattering) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

    • Interpretation: The highest concentration that shows no significant increase in scattering compared to the vehicle control is the approximate kinetic solubility under these conditions. Wells with visible precipitate will have high absorbance readings.

References

  • Sigma-Aldrich. (n.d.). 2,2-Dimethyl-1-phenyl-1-propanol 99.
  • BenchChem. (n.d.). 1-(5-Methylpyrimidin-2-yl)propan-1-one.
  • TCI Chemicals. (n.d.). 2,2-Dimethyl-1-phenylpropan-1-one.
  • Johansson, L., et al. (2023). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central.
  • BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
  • LibreTexts Chemistry. (2023). Buffering against pH Changes in Biological Systems.
  • Peters, G. J., et al. (2018). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • Al-Ghananeem, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Dakota Chemicals. (2025).
  • National Institutes of Health. (n.d.).
  • Zhang, Y., et al. (2023).
  • Johansson, L., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • Chaudhary, A., & Patel, J. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol.
  • National Institutes of Health. (n.d.).
  • Baluja, S., & Bhatt, M. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • National Institutes of Health. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti.
  • Taylor, L. S., et al. (2019). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • PubChem. (n.d.). Propane, 2,2-dimethyl-1,1,1-triphenyl-.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition.
  • MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs.
  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • National Institutes of Health. (n.d.). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes.
  • ResearchGate. (2018).
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • YouTube. (2019). The Effect of pH on Solubility.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). Dimethyl sulfoxide (DMSO) as a stabilizing co-solvent for G-quadruplex DNA.
  • Reddit. (2024). In the real world, diluting a buffer does change the pH....
  • PubChem. (n.d.). 2,2-dimethyl-1-(1H-pyrrol-2-yl)propan-1-one.

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Technical Support Center: Stability of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability in dimethyl sulfoxide (DMSO). Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

I. Introduction: Understanding the Compound and the Solvent

This compound is a heterocyclic ketone with potential applications in various research fields. The stability of this compound in solution is paramount for obtaining reproducible and reliable experimental data. DMSO is a widely used solvent in drug discovery and biological assays due to its excellent solubilizing properties for a wide range of compounds.[1][2] However, the chemical reactivity of both the compound and the solvent can lead to stability issues.

The structure of this compound, featuring a pyrimidine ring and a ketone functional group, presents specific potential liabilities in a polar aprotic solvent like DMSO. The pyrimidine ring, while aromatic, can be susceptible to degradation, and the ketone moiety can undergo various reactions.[3][4][5] Furthermore, DMSO itself is not entirely inert and can participate in chemical reactions, particularly as an oxidant.[1]

This guide will provide a comprehensive overview of the potential stability challenges, troubleshooting strategies, and best practices for working with this compound in DMSO.

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Question 1: I am observing a gradual loss of activity of my compound in my cell-based assay over a few days. Could this be a stability issue?

Answer: Yes, a time-dependent loss of activity is a classic indicator of compound instability. Several factors related to the storage and handling of your DMSO stock solution could be contributing to this.

Possible Causes and Solutions:

  • Water Contamination: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation of the compound or alter its solubility.

    • Solution: Use only high-purity, anhydrous DMSO for preparing your stock solutions. Store DMSO in its original container, tightly sealed, and in a dry environment. For long-term storage of the compound stock, consider aliquoting into smaller volumes to minimize repeated exposure to air and moisture.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your DMSO stock solution can introduce moisture and may promote precipitation or degradation of the compound.

    • Solution: Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles. If repeated use from the same stock is unavoidable, allow the vial to come to room temperature before opening to minimize condensation.

  • Storage Temperature: While freezing is generally recommended for long-term storage, the stability of the compound at different temperatures should be considered.

    • Solution: For long-term storage, -20°C or -80°C is recommended. For short-term use (a few days), storage at 4°C may be acceptable, but this should be validated. Avoid storing DMSO solutions at room temperature for extended periods.

Question 2: My LC-MS analysis of an aged stock solution shows a new peak with a different mass-to-charge ratio. What could be happening?

Answer: The appearance of a new peak in your LC-MS chromatogram is strong evidence of chemical degradation. The nature of the new peak can provide clues about the degradation pathway.

Potential Degradation Pathways and Verification:

  • Oxidation of the Ketone: The ketone functional group can be susceptible to oxidation. DMSO itself can act as an oxidant, a reaction known as the Kornblum oxidation, which could potentially modify the ketone.[1]

    • Verification: High-resolution mass spectrometry can help identify the molecular formula of the new peak. An increase in mass corresponding to the addition of one or more oxygen atoms would suggest oxidation.

  • Degradation of the Pyrimidine Ring: The pyrimidine ring can undergo cleavage under certain conditions.[4][6] While often enzymatic, chemical degradation can also occur, potentially catalyzed by acidic impurities that can form in DMSO upon prolonged storage or exposure to light.[7]

    • Verification: Fragmentation analysis in MS/MS can help elucidate the structure of the degradation product. The loss of fragments corresponding to the pyrimidine ring would indicate its cleavage.

  • Reaction with DMSO or its Impurities: The compound may react with DMSO or its decomposition products.

    • Verification: The mass of the new peak might correspond to an adduct of the parent compound with a DMSO-related species.

To definitively identify the degradation product, preparative HPLC could be used to isolate the new compound for structural elucidation by NMR.

Question 3: I observe precipitation in my DMSO stock solution after storing it in the freezer. How can I resolve this?

Answer: Precipitation upon cooling indicates that the compound's solubility in DMSO is temperature-dependent and may have been exceeded.

Troubleshooting Precipitation:

  • Concentration: The concentration of your stock solution may be too high for stable storage at low temperatures.

    • Solution: Prepare a less concentrated stock solution. It is crucial to determine the maximum stable concentration for your desired storage temperature.

  • Resolubilization: Gently warm the solution and vortex thoroughly to redissolve the precipitate. Before use, visually inspect the solution to ensure it is clear.

    • Caution: Be aware that some compounds may not readily redissolve after precipitation, or the act of precipitation and redissolving could promote degradation. It is advisable to perform a quality control check (e.g., by HPLC) after redissolving a precipitated stock.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for a 10 mM stock solution of this compound in DMSO?

A1: For long-term storage (months to years), it is recommended to store aliquots of your 10 mM stock solution at -80°C in tightly sealed vials made of a compatible material like glass or polypropylene. For short-term storage (days to weeks), -20°C is generally sufficient. Avoid repeated freeze-thaw cycles.

Q2: How can I quickly check the stability of my compound in DMSO?

A2: A simple way to monitor stability is to use analytical HPLC with UV detection. Compare the chromatogram of a freshly prepared solution with that of a solution that has been stored under your experimental conditions for a certain period. A decrease in the area of the main peak or the appearance of new peaks indicates degradation. For more detailed information, LC-MS can be used to identify potential degradation products.

Q3: Can the type of container affect the stability of my compound in DMSO?

A3: Yes, the container material can be a factor. It is best to use high-quality glass or polypropylene vials. Avoid using containers with reactive surfaces or caps with liners that may leach into the DMSO.

Q4: Is it necessary to use anhydrous DMSO?

A4: Yes, using anhydrous DMSO is a critical best practice. DMSO is hygroscopic, and absorbed water can lead to hydrolytic degradation of susceptible compounds and can also affect the solubility of your compound.

IV. Experimental Protocols

Protocol 1: Assessment of Compound Stability in DMSO by HPLC

This protocol provides a framework for evaluating the stability of this compound in DMSO under various storage conditions.

Materials:

  • This compound

  • Anhydrous DMSO (high purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with UV detector

  • Analytical C18 HPLC column

Procedure:

  • Preparation of Stock Solution: Accurately weigh the compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate solvent (e.g., ACN/water mixture) to a suitable concentration for HPLC analysis. Inject onto the HPLC system and record the chromatogram. This will serve as your baseline (T=0) reference.

  • Sample Storage: Aliquot the remaining stock solution into several vials and store them under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, -80°C). Include a condition that mimics your experimental setup (e.g., repeated freeze-thaw cycles).

  • Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition. Allow it to equilibrate to room temperature before opening.

  • Sample Preparation and Analysis: Prepare and analyze the samples by HPLC as described in step 2.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Calculate the percentage of the compound remaining. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

Parameter Recommendation
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. Optimize for good peak shape and resolution.
Flow Rate 1 mL/min (for a standard 4.6 mm ID column)
Column Temperature 25-30°C
Detection Wavelength Determine the UV max of the compound by scanning.
Injection Volume 10 µL

V. Visualizations

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution in Anhydrous DMSO t0_analysis T=0 Analysis (HPLC/LC-MS) prep_stock->t0_analysis Immediate aliquot Aliquot for Storage prep_stock->aliquot rt Room Temp aliquot->rt fridge 4°C aliquot->fridge freezer20 -20°C aliquot->freezer20 freezer80 -80°C aliquot->freezer80 ft_cycle Freeze-Thaw Cycles aliquot->ft_cycle timepoint_analysis Time-Point Analysis (HPLC/LC-MS) rt->timepoint_analysis At Intervals fridge->timepoint_analysis At Intervals freezer20->timepoint_analysis At Intervals freezer80->timepoint_analysis At Intervals ft_cycle->timepoint_analysis At Intervals data_analysis Data Analysis (% Remaining, New Peaks) timepoint_analysis->data_analysis

Caption: Workflow for assessing compound stability in DMSO.

Potential Degradation Pathway

Degradation_Pathway Parent This compound Oxidized Oxidized Product (e.g., Baeyer-Villiger Oxidation) Parent->Oxidized Oxidation (e.g., via DMSO) RingCleaved Pyrimidine Ring Cleavage Products Parent->RingCleaved Hydrolysis/Degradation (catalyzed by H₂O/acid) DMSOAdduct DMSO Adduct Parent->DMSOAdduct Reaction with DMSO or impurities

Caption: Potential degradation pathways in DMSO.

VI. References

  • eGyanKosh. DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Wikipedia. Pyrimidine metabolism. [Link]

  • ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. [Link]

  • Science.gov. pyrimidine degradation pathway: Topics by Science.gov. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • MDPI. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • National Center for Biotechnology Information. (2016). Chemical Stability of New Acyclovir Analogues with Peptidomimetics. [Link]

  • PubMed. Fortum stability in different disposable infusion devices by pyridine assay. [Link]

  • Royal Society of Chemistry. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]

  • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]

  • National Center for Biotechnology Information. (2017). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • PubMed. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. [Link]

  • ACS Publications. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-CHEM-442B Version: 1.0 Last Updated: January 24, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. This molecule is a key intermediate in various drug development programs, and achieving high purity is paramount for downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers minimize byproduct formation and optimize reaction outcomes. Our guidance is grounded in established organometallic and heterocyclic chemistry principles to ensure you can confidently address challenges in your synthesis.

The primary synthetic route discussed involves the formation of a pyrimidinyl organometallic species from 5-bromopyrimidine, followed by acylation. While conceptually straightforward, the electron-deficient nature of the pyrimidine ring and the high reactivity of organometallic reagents can lead to several side reactions. This guide will help you navigate these complexities.

Core Synthesis Pathway Overview

The most common and effective approach for synthesizing this compound is a Grignard-mediated acylation, often employing a Weinreb amide to prevent over-addition. The general workflow is as follows:

  • Formation of Pyrimidinyl Grignard Reagent: 5-Bromopyrimidine undergoes a halogen-metal exchange with a primary Grignard reagent, such as isopropylmagnesium chloride, to form 5-pyrimidinylmagnesium halide.

  • Acylation: The in-situ generated pyrimidinyl Grignard reagent is then reacted with an appropriate acylating agent, such as N-methoxy-N,2,2-trimethylpropanamide (pivaloyl Weinreb amide), to yield the target ketone.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Acylation 5-Bromopyrimidine 5-Bromopyrimidine Grignard 5-Pyrimidinyl-MgCl 5-Bromopyrimidine->Grignard Halogen-Metal Exchange iPrMgCl i-PrMgCl iPrMgCl->Grignard Product Target Ketone Grignard->Product Acylation Quench WeinrebAmide Pivaloyl Weinreb Amide WeinrebAmide->Product

Caption: General two-step synthesis workflow.

Troubleshooting Guide: Byproduct Minimization

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My LC-MS analysis shows a significant peak corresponding to protonated pyrimidine (MW ≈ 80.09) and unreacted 5-bromopyrimidine. What is the likely cause?

A1: This issue points to two primary problems: premature quenching of the organometallic intermediate and incomplete halogen-metal exchange. Organometallic reagents, particularly Grignard and organolithiums, are extremely strong bases and will react with even trace amounts of protic sources.[1]

Root Causes & Solutions:

  • Atmospheric Moisture: The reaction is highly sensitive to moisture and oxygen.

    • Solution: Ensure all glassware is rigorously dried (oven-dried at >120°C for several hours and cooled under an inert atmosphere). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Maintain a positive pressure of a dry, inert gas (Argon or Nitrogen) throughout the entire process, from reagent addition to quenching.

  • Acidic Protons on Starting Material: While 5-bromopyrimidine itself is not highly acidic, impurities can be.

    • Solution: Verify the purity of your 5-bromopyrimidine. If necessary, purify it by recrystallization or sublimation before use.

  • Inefficient Halogen-Metal Exchange: The exchange reaction may be slow or incomplete.

    • Solution: The formation of the pyrimidinyl Grignard reagent via halogen-metal exchange is a critical step.[2] Ensure the correct stoichiometry of your exchange reagent (e.g., i-PrMgCl). A slight excess (1.05-1.1 equivalents) is often beneficial. Monitor the formation of the Grignard reagent by quenching a small aliquot with D₂O and analyzing by ¹H NMR or LC-MS to confirm the incorporation of deuterium.

ParameterStandard ConditionOptimized ConditionRationale
Solvent Anhydrous THFFreshly distilled THF over Na/benzophenoneRemoves trace water and peroxides that can quench the Grignard reagent.
Atmosphere Nitrogen balloonSchlenk line with ArgonProvides a more robust inert atmosphere, preventing ingress of air/moisture.
Temperature 0 °C to RT-20 °C to 0 °CLower temperatures can improve the stability of the organometallic species and reduce side reactions.
Q2: I'm observing a byproduct with a mass corresponding to the addition of the tert-butyl group to the pyrimidine ring, but without the ketone. What is this and how do I prevent it?

A2: This byproduct is likely 5-(tert-butyl)pyrimidine. It arises if your acylating agent is pivaloyl chloride instead of a Weinreb amide. The initially formed ketone is highly reactive and can be attacked by a second equivalent of the organometallic reagent, leading to a tertiary alcohol that can subsequently be reduced or eliminated during workup.

The critical advantage of the Weinreb-Nahm amide is that it forms a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[3][4] This intermediate does not collapse to the ketone until acidic workup, preventing the common problem of over-addition.[3][4]

G cluster_weinreb Weinreb Amide Pathway Start Pyr-MgCl + Pivaloyl Chloride Ketone Target Ketone (Reactive) Start->Ketone Forms Ketone in situ OverAddition Tertiary Alcohol Byproduct Ketone->OverAddition Second Attack by Pyr-MgCl (Fast) Start_W Pyr-MgCl + Weinreb Amide Intermediate Stable Chelated Intermediate Start_W->Intermediate Attack Product Target Ketone (Post-Workup) Intermediate->Product Acidic Workup

Caption: Comparison of Pivaloyl Chloride vs. Weinreb Amide pathways.

Solution:

  • Use the Weinreb Amide: The most robust solution is to use N-methoxy-N,2,2-trimethylpropanamide (pivaloyl Weinreb amide) as the acylating agent. This reagent is specifically designed to prevent over-addition in reactions with highly reactive nucleophiles.[3][5]

  • Temperature Control: If using pivaloyl chloride is unavoidable, perform the addition at very low temperatures (e.g., -78 °C) and add the Grignard reagent slowly to a solution of the acid chloride to maintain a low concentration of the nucleophile. This is less reliable but can mitigate the issue.

Q3: My reaction is sluggish, and upon workup, I isolate significant amounts of a symmetrical bipyrimidine species. What's happening?

A3: The formation of a bipyrimidine byproduct suggests a competing coupling reaction. This can be particularly prevalent when using organolithium reagents via lithium-halogen exchange, but can also occur with Grignard reagents under certain conditions, sometimes catalyzed by trace metal impurities (e.g., iron).

Root Causes & Solutions:

  • Reaction Temperature: The lithium-halogen exchange is typically very fast, even at low temperatures. However, allowing the reaction to warm prematurely can promote coupling side reactions.

    • Solution: Maintain a very low temperature (typically -78 °C) during the formation of the 5-lithiopyrimidine and the subsequent acylation step.

  • Reagent Choice: While highly effective, n-Butyllithium can sometimes be too reactive.

    • Solution: Consider using a Grignard reagent with a subsequent transmetalation or a Knochel-type reagent (e.g., using LiCl to improve solubility and reactivity) which can offer a better balance of reactivity and stability.

  • Catalytic Impurities: Trace metals can catalyze homocoupling of the organometallic intermediate.

    • Solution: Ensure high-purity reagents and use glassware that has been properly cleaned to remove any metal residues. If coupling persists, the addition of a small amount of a copper catalyst inhibitor might be explored, though this adds complexity.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the Grignard formation and the acylation steps? A: For the halogen-metal exchange using i-PrMgCl, the reaction is typically initiated at a low temperature, such as -20 °C or 0 °C, and then allowed to warm gently to room temperature over 1-2 hours to ensure complete exchange.[6] For the subsequent acylation with the Weinreb amide, the reaction mixture should be cooled back down, typically to 0 °C or -10 °C, before the slow addition of the amide. This prevents temperature spikes and minimizes side reactions.

Q: Which analytical techniques are best for monitoring this reaction? A: A combination of techniques is ideal.

  • TLC (Thin Layer Chromatography): Excellent for quickly monitoring the consumption of the 5-bromopyrimidine starting material.[7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for this reaction. It allows you to track the disappearance of starting material, the appearance of the product, and to identify the mass of any byproducts, which is crucial for troubleshooting.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Can also be used if the components are sufficiently volatile and thermally stable.

Q: How should I purify the final product? A: The standard method is column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the target ketone from less polar byproducts (like unreacted starting material or coupling products) and more polar baseline impurities. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed after chromatography to achieve high analytical purity.

Experimental Protocols

Protocol 1: Synthesis of Pivaloyl Weinreb Amide

This protocol describes the preparation of the key acylating agent.

  • Combine N,O-dimethylhydroxylamine hydrochloride (1.05 eq) and dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a base, such as pyridine or triethylamine (2.5 eq), to the suspension.

  • In a separate flask, dissolve pivaloyl chloride (1.0 eq) in DCM.

  • Add the pivaloyl chloride solution dropwise to the cold hydroxylamine suspension over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC for the disappearance of pivaloyl chloride.

  • Upon completion, perform an aqueous workup by washing with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Weinreb amide, which can be purified by distillation or chromatography if necessary.

Protocol 2: Synthesis of this compound
  • Glassware Preparation: Rigorously dry all glassware in an oven and assemble under a positive pressure of Argon.

  • Grignard Formation: To a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF, add isopropylmagnesium chloride solution (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1.5 hours.

  • Acylation: Cool the resulting dark solution of the Grignard reagent to 0 °C.

  • Dissolve the pivaloyl Weinreb amide (1.1 eq) in anhydrous THF and add it dropwise to the Grignard solution, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour. Monitor the reaction by quenching aliquots and analyzing with LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to yield the pure product.

References

  • Lei, X., Wang, Y., Ma, S., & Jiao, P. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148–7155. [Link]

  • Organometallics. (2020). Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. PMC. [Link]

  • ChemInform. (2010). Grignard Reactions Involving Halogenated Pyrimidines. Wiley Online Library. [Link]

  • Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Chemistry LibreTexts. (2022). 12.1: Organometallic reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • National Institutes of Health. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. [Link]

  • Journal of the Chemical Society C. (n.d.). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. [Link]

  • Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • National Center for Biotechnology Information. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • ACS Omega. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. [Link]

  • ResearchGate. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • YouTube. (2023). Weinreb ketone synthesis [Video]. [Link]

Sources

Technical Support Center: Proactive Troubleshooting for Assay Interference by 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers working with 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. This document is designed for drug discovery professionals and scientists to proactively identify and mitigate potential assay artifacts. While not widely documented as a "frequent hitter," the structural motifs of this compound—a pyrimidine ring, a ketone functional group, and a bulky tert-butyl moiety—warrant a careful and proactive approach to avoid common pitfalls in high-throughput screening (HTS) and other sensitive biological assays. False positives can derail research programs, and this guide provides the causal logic and experimental protocols to ensure data integrity.

This guide moves beyond a simple checklist, offering detailed explanations of why certain experimental choices are critical. By understanding the potential mechanisms of interference, you can design robust assays and confidently validate your findings.

Part 1: Frequently Asked Questions - A Proactive Assessment

This section addresses initial questions researchers may have before incorporating this compound into their experimental workflow.

Q1: What is this compound and what are its structural features of concern?

This compound is a heterocyclic organic compound. Its structure consists of a pyrimidine ring substituted with a 2,2-dimethylpropan-1-one group. From an assay interference perspective, three key features require attention:

  • Pyrimidine Ring: This nitrogen-containing heterocycle is a common scaffold in bioactive molecules. Depending on the assay conditions, the nitrogen atoms can potentially chelate metal ions, which is a concern for metalloenzyme assays.[1] Pyrimidine derivatives can also possess intrinsic fluorescent properties.[2]

  • Ketone Group: The carbonyl group can be a site for reactivity, although the steric hindrance from the adjacent tert-butyl group likely reduces its reactivity compared to less hindered ketones.

  • Tert-Butyl Group: This is a large, bulky, and hydrophobic group.[3][4] Such features can decrease a compound's aqueous solubility, increasing the likelihood of it forming colloidal aggregates at micromolar concentrations typically used in screening.[5] These aggregates are a primary cause of non-specific assay interference.[6]

Q2: Why should I be concerned about assay interference with this specific compound?

Assay interference by small molecules is a leading cause of false-positive results in drug discovery.[7] Compounds that cause interference in multiple, unrelated assays are often termed Pan-Assay Interference Compounds (PAINS).[8] While this compound may not be a classified PAIN, its structural features suggest a risk of producing artifacts through several mechanisms:

  • Colloidal Aggregation: The compound's hydrophobicity may cause it to form aggregates in aqueous buffers, which can sequester and denature proteins non-specifically.[6][9]

  • Light-Based Interference: The aromatic pyrimidine ring may absorb light or fluoresce at wavelengths used in optical assays, directly interfering with the signal readout.[10]

  • Direct Target Reactivity: Though less likely due to steric hindrance, reactive impurities or compound degradation could lead to covalent modification of assay components.

Identifying these artifacts early prevents the costly pursuit of false leads.

Q3: What are the most common types of assay interference I should anticipate?

Based on the compound's structure, you should be vigilant for the following types of interference, summarized in the table below.

Interference MechanismStructural CauseAffected Assay TypesPrimary Symptom
Colloidal Aggregation Hydrophobic tert-butyl group, overall low aqueous solubility.All (Biochemical & Cell-based)Steep or non-classical dose-response curves; high Hill slope; detergent-sensitive activity.
Fluorescence Interference Aromatic pyrimidine ring.Fluorescence Intensity (FI), FRET, FP, HTRF.High background signal (intrinsic fluorescence) or decreased signal (quenching).
Light Absorbance Aromatic pyrimidine ring.Absorbance-based assays (e.g., ELISA, enzymatic assays using chromogenic substrates).High background absorbance; signal quenching if compound absorbs at emission wavelength.
Luciferase Inhibition Various, often unpredictable.Luminescence-based reporter assays.Apparent inhibition or, counter-intuitively, enhancement of the luminescent signal.[11]
Metal Chelation Nitrogen atoms in the pyrimidine ring.Assays involving metalloenzymes or requiring divalent cations (e.g., Mg²⁺, Zn²⁺).Loss of enzymatic activity that is independent of the specific target.

Q4: How can I build a self-validating experimental plan to rule out these interferences?

A self-validating workflow involves systematically running a series of counter-screens and orthogonal assays. The logic is to test whether the observed activity is dependent on the assay format or technology rather than specific interaction with your target.

Interference_Workflow cluster_0 Primary Screen cluster_1 Interference Assessment cluster_2 Confirmation cluster_3 Outcome PrimaryHit Initial Hit Identified SpectralScan Spectral Scan (Fluorescence/Absorbance) PrimaryHit->SpectralScan Optical Assay? DetergentAssay Detergent Counter-Screen (Aggregation) PrimaryHit->DetergentAssay LuciferaseAssay Luciferase Counter-Screen PrimaryHit->LuciferaseAssay Luminescence Assay? TargetAbsent Target-Absent Control PrimaryHit->TargetAbsent OrthogonalAssay Orthogonal Assay (Different Technology) SpectralScan->OrthogonalAssay If Negative FalsePositive False Positive (Artifact) SpectralScan->FalsePositive Interference Detected DLS Dynamic Light Scattering (DLS) DetergentAssay->DLS If Positive DetergentAssay->OrthogonalAssay If Negative DetergentAssay->FalsePositive Activity Reversed LuciferaseAssay->OrthogonalAssay If Negative LuciferaseAssay->FalsePositive Interference Detected TargetAbsent->OrthogonalAssay If Negative TargetAbsent->FalsePositive Activity Persists DLS->FalsePositive Aggregates Confirmed TrueHit Confirmed Hit OrthogonalAssay->TrueHit Activity Confirmed OrthogonalAssay->FalsePositive Activity Not Confirmed

Caption: Workflow for identifying assay interference.

Part 2: Troubleshooting Guides by Assay Platform

This section provides detailed, step-by-step protocols to diagnose and overcome specific interference issues you might encounter.

Issue 1: Colloidal Aggregation (Affects All Assay Types)

Colloidal aggregation is one of the most common and misleading artifacts in drug discovery.[6] Aggregates form when a compound's concentration exceeds its critical aggregation concentration (CAC) in aqueous buffer, creating particles (50-1000 nm) that non-specifically adsorb and denature proteins.[9]

A. Initial Diagnosis: Detergent Counter-Screen

The hallmark of aggregation-based activity is its sensitivity to non-ionic detergents. Detergents disrupt the formation of aggregates, and if the compound's activity is diminished or abolished in the presence of detergent, aggregation is the likely cause.[12]

Protocol: Detergent Counter-Screen

  • Reagent Preparation:

    • Prepare your standard assay buffer.

    • Prepare a second batch of the exact same assay buffer containing 0.01% (v/v) Triton X-100. Ensure the detergent is fully dissolved.

    • Prepare serial dilutions of this compound in your solvent (e.g., DMSO).

  • Assay Setup:

    • Set up two identical sets of assay plates (e.g., 96-well or 384-well).

    • Plate A (No Detergent): Perform your standard assay protocol. Add the compound dilutions to the assay buffer.

    • Plate B (With Detergent): Perform the exact same assay protocol, but use the buffer containing 0.01% Triton X-100.

  • Execution & Data Analysis:

    • Incubate both plates under identical conditions.

    • Measure the readout (e.g., fluorescence, absorbance, luminescence).

    • Generate dose-response curves for both conditions and compare the IC₅₀/EC₅₀ values.

  • Interpreting the Results:

    • No Aggregation: The dose-response curves with and without detergent are nearly identical.

    • Probable Aggregation: The potency of the compound is significantly reduced (e.g., >10-fold shift in IC₅₀) or activity is completely lost in the presence of Triton X-100.

Aggregation_Mechanism cluster_0 Without Detergent cluster_1 With Detergent Compound Compound Monomers (Below CAC) Aggregate Colloidal Aggregate (Above CAC) Compound:f1->Aggregate:f0 Self-Assembles Protein Active Protein Aggregate:f1->Protein:f0 Adsorbs & Denatures DenaturedProtein Denatured Protein (Inactive) Aggregate->DenaturedProtein Result: False Positive Inhibition Compound2 Compound Monomers (Solubilized) Detergent Triton X-100 Detergent->Compound2 Prevents Aggregation Protein2 Active Protein

Caption: Mechanism of colloidal aggregation interference.

B. Confirmation: Dynamic Light Scattering (DLS)

DLS is a biophysical technique that directly measures the size of particles in a solution.[13][14] It provides definitive evidence of aggregate formation.[15]

Protocol: DLS Analysis

  • Sample Preparation:

    • Prepare solutions of this compound in the exact assay buffer used in your primary screen (without detergent). Test a range of concentrations, including those where activity was observed and at least one concentration below the apparent IC₅₀/EC₅₀.

    • Include a buffer-only control.

    • Filter all samples through a low-protein-binding syringe filter (e.g., 0.02 µm) to remove dust.

  • DLS Measurement:

    • Use a plate-based or cuvette-based DLS instrument.

    • Measure the hydrodynamic radius (Rh) of particles in each sample.

  • Interpreting the Results:

    • No Aggregation: The sample solutions show a particle size distribution similar to the buffer-only control (typically < 5 nm for small molecules).

    • Aggregation Confirmed: At and above the active concentrations, the DLS detects large particles (typically 50-1000 nm).[16] This confirms that the compound is forming aggregates under the assay conditions.

Issue 2: Fluorescence Interference

Many assays rely on measuring changes in fluorescence.[10] Test compounds that are themselves fluorescent or that quench the fluorescence of a reporter molecule can cause false-positive or false-negative results.[17]

Protocol: Spectral Scanning and Target-Absent Counter-Screen

  • Reagent Preparation:

    • Prepare this compound at its highest screening concentration (e.g., 10 µM) in the final assay buffer.

    • Prepare a buffer-only control.

  • Spectral Scan:

    • Using a scanning spectrofluorometer, measure the excitation and emission spectra of the compound solution.

    • Scan a broad range of wavelengths (e.g., Excitation: 250-600 nm, Emission: 300-750 nm).

    • Analysis: Compare the compound's spectra to the excitation and emission wavelengths of your assay's fluorophore. Significant overlap indicates a high risk of interference.

  • Target-Absent Counter-Screen:

    • Set up your assay as usual, but omit a key biological component (e.g., the target enzyme or receptor).

    • Add the compound at various concentrations.

    • Analysis: If you observe a signal change in the absence of the target, the compound is directly interfering with the assay's detection system.

Fluorescence_Interference cluster_0 Scenario 1: Intrinsic Fluorescence cluster_1 Scenario 2: Fluorescence Quenching ExcitationLight Excitation Light Compound Test Compound ExcitationLight->Compound Detector1 Detector Compound->Detector1 Emits Light at Detection Wavelength Result1 Result: False Positive Detector1->Result1 ExcitationLight2 Excitation Light Fluorophore Assay Fluorophore ExcitationLight2->Fluorophore Compound2 Test Compound Fluorophore->Compound2 Energy Transfer (Quenching) Detector2 Detector Fluorophore->Detector2 Normal Emission Result2 Result: False Negative or False Positive (Inhibition Assay) Detector2->Result2

Caption: Mechanisms of fluorescence interference.

Issue 3: Luciferase Assay Interference

Luciferase-based assays are powerful but can be inhibited by small molecules.[18] This can lead to false positives in screens where a decrease in signal is the desired outcome. Counter-intuitively, some inhibitors can stabilize the luciferase enzyme, leading to signal accumulation and a false positive in reporter assays designed to measure an increase in signal.[11]

Protocol: Luciferase Inhibition Counter-Screen

  • Reagent Preparation:

    • Prepare a solution of purified, recombinant luciferase enzyme (e.g., Firefly luciferase) in a suitable buffer (e.g., the lysis buffer from your reporter assay kit).

    • Prepare the luciferase substrate solution (e.g., luciferin + ATP).

    • Prepare serial dilutions of this compound.

  • Assay Setup:

    • In a white, opaque microplate, add the luciferase enzyme solution to each well.

    • Add the compound dilutions to the wells. Include a solvent-only control (e.g., DMSO).

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Execution & Data Analysis:

    • Initiate the reaction by adding the luciferase substrate to all wells.

    • Immediately measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition of the luciferase signal for each compound concentration relative to the solvent-only control.

  • Interpreting the Results:

    • No Interference: The compound does not significantly inhibit the luciferase signal at the concentrations tested.

    • Direct Interference: The compound causes a dose-dependent decrease (or increase) in the luminescence signal. This indicates the compound is a direct modulator of the luciferase enzyme, and any results from a luciferase-based primary screen should be considered potential artifacts.

Issue 4: ELISA Interference

In an Enzyme-Linked Immunosorbent Assay (ELISA), small molecules can interfere in several ways: absorbing light at the substrate's measurement wavelength, inhibiting the reporter enzyme (often Horseradish Peroxidase, HRP), or disrupting antibody-antigen binding.[19]

Protocol: ELISA Interference Checks

  • Absorbance Scan:

    • Run a simple absorbance scan of the compound at its highest screening concentration in the final ELISA buffer (after the stop solution has been added).

    • If the compound has significant absorbance at the detection wavelength (e.g., 450 nm for TMB substrate), it will create a high background and is a direct interferent.

  • Enzyme Inhibition Check:

    • Set up a simple assay with only the HRP-conjugated antibody and its substrate (e.g., TMB).

    • Add the compound and observe if it inhibits color development compared to a control well. This checks for direct HRP inhibition.

  • Matrix Interference Check:

    • The most common method to overcome non-specific matrix effects is sample dilution.[20] If you suspect interference, re-testing your sample at several dilutions can help. If the calculated concentration of your analyte does not remain consistent across dilutions (after correcting for the dilution factor), it suggests a matrix interference effect.

References

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. [Link]

  • Gaspar, A., et al. (2018). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Harvard Medical School. [Link]

  • Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. PubMed Central. [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. (2024). Assay Genie. [Link]

  • Owen, S. C., et al. (2019). Colloidal aggregation: from screening nuisance to formulation nuance. PubMed Central. [Link]

  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. [Link]

  • Baell, J. B., & Walters, M. A. (2014). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central. [Link]

  • Chen, K., & Arnold, F. H. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Vankadara, S., et al. (2018). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PubMed Central. [Link]

  • Dynamic Light Scattering (DLS). (n.d.). Sygnature Discovery. [Link]

  • ELISA Troubleshooting Guide. (n.d.). Bio-Techne. [Link]

  • Coan, K. E. D., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PubMed Central. [Link]

  • Sun, H., et al. (2022). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. ResearchGate. [Link]

  • Ghosh, S., et al. (2018). High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. ACS Publications. [Link]

  • Sample Matrix Interference in ELISA, How to Overcome It. (n.d.). Cygnus Technologies. [Link]

  • Stompor, M., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents. MDPI. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2008). ResearchGate. [Link]

  • Gaspar, A., et al. (2018). The tert-butyl group in chemistry and biology. PubMed. [Link]

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  • Jasial, S., et al. (2017). Towards a systematic assessment of assay interference. National Institutes of Health. [Link]

  • Reif, B. A., & O'Connell, J. P. (2012). Aggregation in Dilute Aqueous Tert-Butyl Alcohol Solutions. PubMed. [Link]

  • Pan Assay Interference Compounds. (2022). YouTube. [Link]

  • Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2018). ResearchGate. [Link]

  • Dahlin, J. L., et al. (2019). Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis Online. [Link]

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Technical Support Center: Optimizing Cell Permeability of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the cell permeability of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. This guide is designed for researchers, scientists, and drug development professionals actively engaged in preclinical research. Here, you will find a combination of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common challenges encountered during the optimization of this and structurally related small molecules.

Our approach is grounded in the core principles of medicinal chemistry and biopharmaceutics. We will explore the critical interplay of physicochemical properties and provide actionable, evidence-based strategies to enhance the journey of your compound from the extracellular space to its intracellular target.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the assessment and optimization of cell permeability for your compound of interest.

Q1: What are the key physicochemical properties of this compound that I should consider for cell permeability?

A1: The cell permeability of a small molecule is largely dictated by a balance of several key physicochemical properties.[1][2] For this compound, the primary factors to consider are:

  • Lipophilicity (LogP): This measures the compound's affinity for a lipid-like environment compared to an aqueous one. A moderate LogP is generally desirable for good permeability.[3][][5] While excessively high lipophilicity can lead to poor solubility and trapping within the membrane, low lipophilicity may hinder partitioning into the lipid bilayer.[3][]

  • Polar Surface Area (PSA): PSA is the sum of the surface areas of polar atoms (usually oxygens and nitrogens) in a molecule. A lower PSA is generally associated with better cell permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule can significantly impact its permeability.[6] Each hydrogen bond with water that must be broken for the molecule to enter the lipid membrane represents an energetic penalty.

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. While not a strict rule, it is a significant factor to consider.

  • Aqueous Solubility: A compound must be in solution to be absorbed. Poor aqueous solubility can be a significant barrier to effective permeability, regardless of other favorable properties.

Here is a table of estimated physicochemical properties for this compound and how they relate to cell permeability:

PropertyEstimated Value/CharacteristicImplication for Permeability
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol Favorable (Low MW)
Lipophilicity (cLogP) ~1.5 - 2.0Likely in a favorable range for passive diffusion.
Polar Surface Area (PSA) ~46 ŲFavorable (Relatively low PSA)
Hydrogen Bond Donors 0Favorable (No donors to break bonds with water)
Hydrogen Bond Acceptors 3 (2 pyrimidine nitrogens, 1 carbonyl oxygen)Moderate, may slightly hinder permeability.

Note: These are in silico estimations and should be experimentally verified.

Q2: What are the standard in vitro assays to measure the cell permeability of my compound?

A2: There are two primary, complementary in vitro assays used to assess cell permeability:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[7][8][9][10][11] It is an excellent tool for assessing passive diffusion, which is a key mechanism for many small molecules.[7]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelium with tight junctions, mimicking the intestinal barrier.[12][13][14][15][16] This model is more complex than PAMPA as it can assess both passive diffusion and the effects of active transport (uptake and efflux).[13][15]

The choice between these assays depends on the stage of your research. PAMPA is often used for early-stage screening due to its high throughput and lower cost, while the Caco-2 assay provides more biologically relevant data for lead optimization.[8]

Q3: My compound shows low permeability in the PAMPA assay. What are the likely reasons?

A3: Low permeability in a PAMPA assay, which primarily measures passive diffusion, points to issues with the compound's physicochemical properties.[7] The most common culprits are:

  • Low Lipophilicity (LogP): The compound may be too polar to efficiently partition into the artificial lipid membrane.

  • High Polar Surface Area (PSA): A high PSA suggests a large, polar surface that is energetically unfavorable to move from the aqueous environment into the hydrophobic membrane core.

  • Excessive Hydrogen Bonding: A high number of hydrogen bond acceptors can increase the energy barrier for membrane translocation.

Q4: My compound has good permeability in PAMPA but poor permeability in the Caco-2 assay. What does this discrepancy suggest?

A4: This is a common and informative scenario. It strongly suggests that while your compound has the right physicochemical properties for passive diffusion, it is likely a substrate for active efflux transporters expressed on the Caco-2 cells.[13] The most common efflux pump is P-glycoprotein (P-gp). To confirm this, you can perform a bidirectional Caco-2 assay.[13] A significantly higher permeability in the basolateral-to-apical (B-A) direction compared to the apical-to-basolateral (A-B) direction (an efflux ratio > 2) is a strong indicator of active efflux.[13]

Q5: What are the main strategies to improve the cell permeability of a small molecule like this compound?

A5: Improving cell permeability typically involves structural modifications to optimize the key physicochemical properties.[17] The primary strategies include:

  • Modulating Lipophilicity: Systematically modifying the structure to increase or decrease LogP into the optimal range. This can be achieved by adding or removing lipophilic or polar functional groups.

  • Reducing Polar Surface Area (PSA): Masking polar groups through chemical modification can reduce the PSA and improve permeability.

  • Minimizing Hydrogen Bonding: Reducing the number of hydrogen bond donors and acceptors can lower the desolvation penalty upon entering the cell membrane. Strategies like N-methylation can be effective.[18]

  • Prodrug Approaches: A prodrug is an inactive derivative of a drug molecule that is converted to the active form in the body.[19][20][21][22] This strategy can be used to temporarily mask polar functional groups, improving permeability.[23][24]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for addressing specific experimental challenges.

Troubleshooting Guide 1: Low Permeability Observed in Initial Screens

Issue: Your compound, this compound, exhibits low apparent permeability (Papp) in initial PAMPA and/or Caco-2 assays.

Workflow for Diagnosis and Resolution:

Caption: Decision workflow for troubleshooting low cell permeability.

Step-by-Step Protocol: Differentiating Passive Permeability from Active Efflux
  • Objective: To determine if low permeability in Caco-2 cells is due to poor passive diffusion or active efflux.

  • Materials:

    • Caco-2 cells cultured on Transwell inserts for 21 days.[16]

    • Your test compound (this compound).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • P-gp inhibitor (e.g., Verapamil or Cyclosporin A).

    • Analytical instrumentation for compound quantification (e.g., LC-MS/MS).

  • Procedure:

    • Prepare dosing solutions of your compound in transport buffer, with and without the P-gp inhibitor.

    • Perform a standard apical-to-basolateral (A-B) permeability assay with both dosing solutions in parallel.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from the basolateral chamber.

    • Quantify the concentration of your compound in the collected samples.

  • Data Analysis and Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both conditions.

    • If the Papp value is significantly higher in the presence of the P-gp inhibitor, it confirms that your compound is a substrate for this efflux pump.

    • If there is no significant change in Papp, the low permeability is likely due to suboptimal physicochemical properties for passive diffusion.

Troubleshooting Guide 2: Chemical Modification Strategies to Enhance Permeability

Issue: You have confirmed that low passive diffusion is the primary barrier to cell entry for your compound.

Actionable Strategies with Rationale:

Strategy 1: Modulating Lipophilicity (LogP)
  • Rationale: The pyrimidine ring and the pivaloyl group contribute to the lipophilicity of your compound. To fine-tune the LogP, you can make systematic modifications.

  • Proposed Modifications:

    • To Increase LogP: Introduce small, lipophilic substituents on the pyrimidine ring, such as methyl or chloro groups.

    • To Decrease LogP: Introduce small, polar substituents, such as a hydroxyl or methoxy group.

  • Experimental Workflow:

    • Synthesize a small library of analogs with varying substituents.

    • Experimentally determine the LogP for each analog.

    • Measure the permeability of each analog using the PAMPA assay.

    • Analyze the relationship between LogP and permeability to identify the optimal lipophilicity range.

Strategy 2: Intramolecular Hydrogen Bonding
  • Rationale: Introducing a hydrogen bond donor in a position that allows for the formation of an intramolecular hydrogen bond with one of the pyrimidine nitrogens or the carbonyl oxygen can effectively "hide" these polar groups in a nonpolar environment, reducing the desolvation penalty upon entering the membrane.[6][25][26]

  • Proposed Modification: Introduce a hydroxyl or amine group on the pivaloyl moiety in a position that can form a stable six-membered ring through hydrogen bonding.

  • Validation: The formation of an intramolecular hydrogen bond can be confirmed using NMR spectroscopy.[26]

Caption: Iterative cycle for permeability optimization.

Strategy 3: Prodrug Approach
  • Rationale: If direct modification of the core structure is not feasible due to impacts on target engagement, a prodrug strategy can be employed.[21][24] This involves attaching a promoiety that enhances permeability and is later cleaved inside the cell to release the active drug.

  • Proposed Modification: While this compound lacks obvious handles for traditional prodrug strategies (like carboxyl or hydroxyl groups), more advanced techniques could be considered if analogs are synthesized with such groups. For example, esterification of a hydroxyl group can increase lipophilicity and cell uptake.[23]

Section 3: Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To determine the passive permeability of this compound and its analogs.

  • Principle: The assay measures the diffusion of a compound from a donor well, through a filter coated with a lipid solution, into an acceptor well.[10][11]

  • Materials:

    • 96-well PAMPA "sandwich" plate system (donor and acceptor plates).

    • Lipid solution (e.g., 2% lecithin in dodecane).[8]

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compounds and control compounds (high and low permeability).

  • Procedure:

    • Carefully apply 5 µL of the lipid solution to the membrane of each well in the donor plate.[8]

    • Add the test and control compounds dissolved in PBS to the donor wells.

    • Fill the acceptor wells with PBS.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate for 4-16 hours at room temperature.

    • After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq])

    • Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess both passive permeability and active transport of this compound.

  • Principle: This assay measures the flux of a compound across a confluent monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[13]

  • Materials:

    • Caco-2 cells seeded on 24-well Transwell inserts and cultured for 21-28 days.

    • Transport buffer (HBSS with 25 mM HEPES, pH 7.4).

    • Test compound and control compounds.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure integrity.[27]

    • For A-B permeability: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • At the end of the incubation, collect samples from the receiver chamber (basolateral for A-B, apical for B-A).

    • Quantify the compound concentration in the samples by LC-MS/MS.

  • Data Calculation:

    • Calculate Papp for both A-B and B-A directions.

    • Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).

    • An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[13]

References

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. Available from: [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. National Institutes of Health. Available from: [Link]

  • Acidity, lipophilicity, solubility, absorption, and polar surface area of some ACE inhibitors. National Institutes of Health. Available from: [Link]

  • Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health. Available from: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]

  • Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science. Available from: [Link]

  • In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]

  • PAMPA Permeability Assay. Technology Networks. Available from: [Link]

  • In Silico Prediction of Permeability Coefficients. National Center for Biotechnology Information. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Available from: [Link]

  • Caco-2 Permeability Assay. Evotec. Available from: [Link]

  • Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. OMICS International. Available from: [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. National Institutes of Health. Available from: [Link]

  • Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. Available from: [Link]

  • Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews. Available from: [Link]

  • Prodrug Development. Shelli Chemistry. Available from: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. National Center for Biotechnology Information. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry. Available from: [Link]

  • Physicochemical Properties of Cells and Their Effects on Intrinsically Disordered Proteins (IDPs). National Center for Biotechnology Information. Available from: [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. Available from: [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. University of Southampton. Available from: [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar. Available from: [Link]

  • Physicochemical factors affecting permeability. ResearchGate. Available from: [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. Available from: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available from: [Link]

  • Predicting a Drug's Membrane Permeability. Wipf Group, University of Pittsburgh. Available from: [Link]

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]

  • 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine. PubChem. Available from: [Link]

  • Learning from our failures in blood–brain permeability: what can be done for new drug discovery?. Taylor & Francis Online. Available from: [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Rutgers University. Available from: [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. National Institutes of Health. Available from: [Link]

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reducing off-target effects of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering in the user's language.### Technical Support Center: 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one (DMPP)

A Guide for Researchers on Mitigating Off-Target Effects

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for this compound, hereafter referred to as DMPP. As a potent small molecule inhibitor, DMPP offers significant potential in cellular research. However, like any specific biological tool, its utility is maximized when its activity is precisely understood and controlled. Off-target effects—unintended interactions with proteins other than the primary target—can lead to ambiguous results, cellular toxicity, and misinterpretation of experimental outcomes.[1]

This guide is designed with the bench scientist in mind. It moves beyond a simple recitation of protocols to provide a logical framework for troubleshooting, understanding, and proactively managing the off-target profile of DMPP. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Encountering unexpected results is a common part of research. When using a chemical probe like DMPP, these deviations can often be traced back to off-target activities. This section provides a logical workflow to diagnose and resolve such issues.

Issue 1: Observed Cellular Phenotype is Stronger or Different Than Expected

You've treated your cells with DMPP, expecting a specific biological outcome based on its primary target inhibition. Instead, you observe widespread cell death, a dramatic morphological change, or a phenotype that doesn't align with the known function of the primary target.

This discrepancy often arises from one of two scenarios:

  • Potent Off-Target Inhibition: DMPP may be inhibiting one or more unintended proteins (e.g., kinases essential for cell survival) with high affinity.

  • Polypharmacology: The observed phenotype might be the cumulative result of DMPP weakly inhibiting multiple proteins in a single or parallel pathway. Small molecule drugs, on average, bind to at least 6-11 distinct targets.[2]

G start Start: Unexpected Phenotype Observed step1 Step 1: Validate On-Target Engagement Run Cellular Thermal Shift Assay (CETSA) to confirm DMPP binds the intended target in situ. start->step1 q1 Is the primary target engaged at the effective concentration? step1->q1 step2a Re-evaluate primary hypothesis. Is the target's role in the pathway fully understood? Consider alternative explanations. q1->step2a  No step2b Step 2: Assess Off-Target Profile Proceed to systematically identify unintended binding partners. q1->step2b Yes   step3 Step 3: Deconvolute Phenotype Use orthogonal tools (e.g., siRNA, other inhibitors) to validate if inhibiting identified off-targets recapitulates the phenotype. step2b->step3 end Resolution: Phenotype Explained step3->end G step1 1. Cell Treatment Treat cultured cells with Vehicle (DMSO) or desired concentration of DMPP. Incubate for 1-2 hours. step2 2. Heating Gradient Aliquot treated cell suspensions into PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes. step1->step2 step3 3. Cell Lysis Lyse cells by freeze-thaw cycles to release soluble proteins. step2->step3 step4 4. Separation Centrifuge at high speed (20,000 x g) to pellet precipitated/aggregated proteins. step3->step4 step5 5. Analysis Collect the supernatant (soluble fraction). Analyze for the presence of the target protein via Western Blot or other specific method. step4->step5 result Result Interpretation A shift in the melting curve to a higher temperature in DMPP-treated samples indicates target engagement. step5->result

Sources

Technical Support Center: Scaling the Synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may face when scaling up the synthesis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. This guide moves beyond simple protocols to explain the underlying chemistry and provide robust troubleshooting strategies, ensuring your success from the bench to pilot scale.

The synthesis of this compound is a critical step for many research and development programs. While several synthetic routes are viable at the lab scale, scaling up introduces challenges related to reaction kinetics, heat transfer, and impurity profiles. This guide focuses on the most common and scalable approach: the Grignard reaction between a tert-butylmagnesium halide and 5-cyanopyrimidine, followed by acidic hydrolysis.

Overview of the Recommended Synthetic Workflow

The selected pathway is a robust method for ketone synthesis from nitriles.[1] It avoids the over-addition issues sometimes seen when using highly reactive organometallics with acyl chlorides. The reaction proceeds in two distinct stages: the formation of an intermediate imine salt, which is then hydrolyzed to the desired ketone.[2][3]

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydrolysis & Work-up A 5-Cyanopyrimidine D Reaction under Inert Atmosphere (N2 or Ar) A->D B tert-Butylmagnesium Halide (e.g., t-BuMgCl or t-BuMgBr) B->D C Anhydrous Solvent (e.g., THF, 2-MeTHF) C->D E Formation of Magnesium Imine Salt Intermediate D->E Controlled Addition at 0-10 °C F Aqueous Acid Quench (e.g., HCl, H2SO4) E->F Transfer to Quench G Hydrolysis to Ketone F->G H Extraction & Solvent Wash G->H I Purification H->I J Final Product: This compound I->J

Caption: High-level workflow for the two-step synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a practical Q&A format.

Question 1: My reaction yield is consistently low or the conversion is incomplete. What are the likely causes?

Answer: Low yield is the most common challenge and can stem from several factors, primarily related to the integrity of the Grignard reagent and reaction conditions.

  • Causality (Expertise & Experience): Grignard reagents are potent bases and nucleophiles, making them highly sensitive to moisture and protic impurities. On a larger scale, incomplete conversion is often due to poor mixing or localized temperature spikes that degrade the reagent. The pyrimidine ring itself can also undergo side reactions.[4]

  • Troubleshooting Steps:

    • Verify Grignard Reagent Quality: Always titrate your Grignard reagent before use, even if it's a commercial solution. Potency can decrease over time. For in-house preparations, ensure magnesium turnings are fresh and activated.

    • Ensure Rigorous Anhydrous Conditions: All glassware must be oven or flame-dried. Solvents must be anhydrous grade (e.g., THF, 2-MeTHF). Scale-up requires meticulous attention to preventing atmospheric moisture ingress in large reactors.

    • Optimize Reaction Temperature: The addition of the Grignard reagent to the nitrile is exothermic. Maintain a consistent internal temperature, typically between 0 °C and 10 °C. Runaway temperatures can lead to side reactions and reagent decomposition.

    • Check Stoichiometry: While a 1.1 to 1.2 molar equivalent of the Grignard reagent is typical, you may need to empirically determine the optimal excess for your specific scale and setup to drive the reaction to completion.

    • Evaluate Reverse Addition: For particularly sensitive substrates, consider adding the nitrile solution to the Grignard reagent (reverse addition). This maintains an excess of the Grignard reagent throughout the reaction, which can sometimes improve conversion but may increase the risk of side reactions.

Troubleshooting_Low_Yield Start Low Yield / Incomplete Conversion Detected Check1 Was the Grignard Reagent Titrated? Start->Check1 Check2 Were Anhydrous Conditions Maintained? Check1->Check2 Yes Result1 Re-run with Titrated Reagent Check1->Result1 No Check3 Was Temperature Controlled During Addition? Check2->Check3 Yes Result2 Improve Drying of Glassware/Solvents Check2->Result2 No Check4 Is Stoichiometry Optimized? Check3->Check4 Yes Result3 Improve Cooling/Reduce Addition Rate Check3->Result3 No Result4 Screen Stoichiometry (1.1 to 1.5 eq.) Check4->Result4 No

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: I'm observing significant side products. What are they and how can I minimize them?

Answer: The primary side products typically arise from the imine intermediate or reactions with the pyrimidine ring.

  • Causality (Expertise & Experience): The intermediate imine can be challenging to hydrolyze cleanly. If the acidic quench is not performed correctly, you can get incomplete hydrolysis or degradation. Furthermore, Grignard reagents can sometimes add directly to the electron-deficient pyrimidine ring, a known reactivity pattern for such heterocyles.[4]

  • Minimizing Side Products:

    • Ineffective Hydrolysis: The magnesium imine salt must be hydrolyzed under sufficiently acidic conditions (pH 1-2) to efficiently produce the ketone.[5] A weak acid quench may not be effective and can lead to isolation of the imine or its decomposition products.[3]

    • Temperature Control during Quench: The hydrolysis step can also be exothermic. Perform the quench at low temperatures (0-10 °C) by adding the reaction mixture to the cold acid solution to prevent temperature spikes that could degrade the product.

    • Formation of Dihydropyrimidines: Nucleophilic addition to the C=N bond of the pyrimidine ring can occur.[4] This is often minimized by keeping the reaction temperature low and avoiding a large excess of the Grignard reagent.

ParameterRecommendation for Minimizing Side Products
Grignard Equivalents Use the minimum excess required for full conversion (typically 1.1-1.2 eq.).
Reaction Temperature Maintain strict control, ideally 0-5 °C.
Quench Condition Use a strong acid (e.g., 2-4M HCl) and maintain a low temperature (0-10 °C).
Addition Order Add the reaction mixture to the acid (not the other way around) for better heat control.

Question 3: My work-up is difficult, and I'm struggling with purification on a larger scale.

Answer: Scale-up purification requires moving from chromatography-based methods to more robust techniques like crystallization or distillation.

  • Causality (Expertise & Experience): The work-up of Grignard reactions often produces magnesium salts (e.g., Mg(OH)Cl) that can form emulsions or gelatinous precipitates, making phase separations difficult. The product's physical properties (solid or high-boiling liquid) will dictate the best purification strategy.

  • Purification Strategies:

    • Breaking Emulsions: After the acidic quench, if emulsions form during extraction, adding brine (saturated NaCl solution) can help break them by increasing the aqueous phase density.

    • Filtration: Sometimes, filtering the quenched mixture through a pad of celite before extraction can remove insoluble magnesium salts and simplify the phase separation.

    • Crystallization: If the final product is a solid, crystallization is the ideal method for purification at scale. Screen various solvents (e.g., heptane, isopropanol, ethyl acetate, or mixtures thereof) to find a system that gives good recovery and purity.

    • Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be a viable option for removing non-volatile impurities.[6]

Frequently Asked Questions (FAQs)

Q: Which starting material is better for the Grignard reagent, tert-butyl chloride or tert-butyl bromide? A: Both can be used. tert-Butylmagnesium chloride is often preferred for large-scale operations as it is typically less expensive and the reagent can be more stable in THF. However, Grignard formation from tert-butyl bromide is often easier to initiate in the lab.

Q: What are the critical process parameters to monitor during scale-up? A: The three most critical parameters are:

  • Temperature: Monitor and control the internal temperature during Grignard addition and the acid quench.

  • Addition Rate: Control the addition rate of the Grignard reagent to manage the exotherm.

  • Agitation/Mixing: Ensure efficient mixing to maintain homogenous temperature and concentration, preventing localized "hot spots."

Q: What analytical techniques are recommended for monitoring the reaction? A: For in-process control (IPC), HPLC or GC are ideal for tracking the disappearance of 5-cyanopyrimidine and the appearance of the product. TLC can be used for a quick qualitative check. For final product analysis, use HPLC for purity, NMR (¹H and ¹³C) for structural confirmation, and GC-MS to identify any volatile impurities.

Q: Are there any specific safety considerations for this process? A: Yes. Grignard reagents are pyrophoric or flammable and react violently with water. The reaction should be conducted under an inert atmosphere. Ethers like THF can form peroxides and should be handled with care. The acid quench generates heat and potentially hydrogen gas if unreacted magnesium is present. Always perform these operations in a well-ventilated area with appropriate personal protective equipment (PPE).

Detailed Experimental Protocol (Illustrative Lab Scale)

Materials:

  • 5-Cyanopyrimidine (1.0 eq)

  • tert-Butylmagnesium chloride, 2.0 M in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (2 M aqueous solution)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: Under an inert atmosphere (N₂ or Argon), charge a flame-dried, three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel with 5-cyanopyrimidine and anhydrous THF.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Grignard Addition: Add the tert-butylmagnesium chloride solution dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quench: In a separate vessel, cool the 2 M HCl solution to 0-5 °C. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring, maintaining the temperature below 15 °C.

  • Work-up: Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or crystallization.

References

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved January 24, 2026, from [Link]

  • YouTube. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Retrieved January 24, 2026, from [Link]

  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved January 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2018, August 10). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Retrieved January 24, 2026, from [Link]

  • Google Patents. (1958, March 11). Method for purification of ketones.
  • ScienceDirect. (2022, February 9). The problem of hydrolysis of nitrile and Grignard reagent. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Characterization of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with the novel heterocyclic ketone, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. The unique structural combination of a bulky tert-butyl ketone and an electron-deficient pyrimidine ring can present specific challenges during synthesis, purification, and analytical characterization. This document provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues encountered during experimental work. As a novel compound, direct literature and spectral data are scarce; therefore, this guide leverages established principles of organic chemistry and spectroscopy of related pyrimidine and ketone analogs to provide a robust framework for characterization.

Predicted Physicochemical Properties

A foundational understanding of the predicted properties of this compound is crucial for method development in chromatography and for interpreting analytical data.

PropertyPredicted ValueRationale & Implications
Molecular Formula C₉H₁₂N₂O-
Molecular Weight 164.21 g/mol Essential for mass spectrometry confirmation.
Boiling Point > 250 °C (estimated)High boiling point suggests that GC analysis may require high inlet and oven temperatures.
LogP ~1.5 - 2.5 (estimated)Indicates moderate lipophilicity, suitable for reversed-phase HPLC.
pKa (most basic) ~1.5 - 2.5 (estimated for pyrimidine ring)The pyrimidine ring is weakly basic. This is important for considering mobile phase pH in HPLC to ensure consistent retention.

FAQs and Troubleshooting Guides

Part 1: Synthesis and Purification Challenges

Question 1: My synthesis of this compound is resulting in a low yield and several impurities. What are the likely side reactions?

Answer: The synthesis of pyrimidin-5-yl ketones can be challenging.[1] Depending on your synthetic route, several side reactions could be contributing to low yields and impurities. A common approach might involve the acylation of a 5-lithiated or 5-Grignard pyrimidine species with pivaloyl chloride or a related derivative.

  • Causality: The high reactivity of organometallic pyrimidine intermediates can lead to side reactions if not performed under strictly controlled anhydrous and anaerobic conditions.[2] Potential impurities could arise from:

    • Unreacted Starting Materials: Incomplete lithiation or Grignard formation.

    • Over-alkylation/acylation: Reaction at other positions of the pyrimidine ring, although less likely at the electron-deficient positions.

    • Homocoupling: Formation of bipyrimidine species from the organometallic intermediate.

    • Hydrolysis of Intermediate: Quenching of the organometallic intermediate by trace water in reagents or solvents.

  • Troubleshooting Workflow:

    start Low Yield/ Impure Product check_reagents Verify Purity and Dryness of Solvents/Reagents start->check_reagents check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents OK fail Persistent Issues check_reagents->fail Reagents Impure/ Wet purification Refine Purification Strategy check_conditions->purification Conditions Optimized check_conditions->fail Optimization Fails success Improved Yield and Purity purification->success Purification Effective purification->fail Impurities Co-elute

    Caption: Troubleshooting workflow for synthesis issues.

  • Step-by-Step Protocol:

    • Reagent and Solvent Purity: Ensure all solvents are rigorously dried, and reagents are of the highest purity. Impurities can quench reactive intermediates.[2]

    • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric moisture and oxygen.

    • Temperature Control: Maintain the recommended low temperatures for the formation and reaction of the organometallic species to minimize side reactions.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and identify the formation of byproducts in real-time.

    • Purification: Column chromatography on silica gel is a standard method. Consider a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) to separate the desired product from less polar starting materials and more polar byproducts.

Part 2: NMR Spectroscopic Characterization

Question 2: I'm having trouble assigning the proton (¹H) NMR signals for my compound. What are the expected chemical shifts and couplings?

  • Expertise & Experience: The two nitrogen atoms in the pyrimidine ring are deshielding, causing the ring protons to appear at a high chemical shift (downfield).[5] The proton at C2, being situated between two nitrogens, will be the most downfield. The protons at C4 and C6 will be in a similar electronic environment and may have very close chemical shifts.

  • Predicted ¹H NMR Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-29.2 - 9.4s (singlet)-Flanked by two electron-withdrawing nitrogen atoms.[3]
H-4, H-68.9 - 9.1s (singlet)-Equivalent due to symmetry, deshielded by adjacent nitrogen.
tert-butyl (-C(CH₃)₃)1.3 - 1.5s (singlet)-9 equivalent protons, shielded alkyl group.
  • Troubleshooting Common ¹H NMR Issues:

    • Broad Peaks: If the pyrimidine proton peaks are broad, it could indicate the presence of moisture leading to proton exchange, or the sample may be slightly acidic, causing protonation of the nitrogen atoms. Ensure your NMR solvent is dry and the sample is neutral.

    • Unexpected Splitting: If the pyrimidine signals are not singlets, this could suggest that the protons at C4 and C6 are not perfectly equivalent, possibly due to restricted rotation or solvent effects.

    • Impurity Peaks: Look for residual solvent peaks or signals corresponding to unreacted starting materials.

Question 3: What are the expected ¹³C NMR chemical shifts?

Answer: The ¹³C NMR spectrum will also reflect the electronic environment of each carbon atom.

  • Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O195 - 205Typical for a ketone carbonyl carbon.
C-2158 - 162Highly deshielded, between two nitrogen atoms.
C-4, C-6155 - 159Deshielded by adjacent nitrogen.
C-5120 - 125The carbon attached to the ketone, less deshielded than other ring carbons.
-C (CH₃)₃40 - 45Quaternary carbon of the tert-butyl group.
-C(CH₃ )₃25 - 30Methyl carbons of the tert-butyl group.
  • Trustworthiness: These predictions are based on established NMR principles for heterocyclic compounds.[6] For unambiguous assignment, 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations) are highly recommended.

    nmr_data Ambiguous NMR Spectra one_d Acquire High-Resolution 1D ¹H and ¹³C Spectra nmr_data->one_d two_d Perform 2D NMR (COSY, HSQC, HMBC) one_d->two_d Ambiguity Persists assignment Correlate Signals and Assign Structure two_d->assignment confirmation Structure Confirmed assignment->confirmation Data Consistent discrepancy Inconsistent Data assignment->discrepancy Data Inconsistent

    Caption: Workflow for unambiguous NMR structural assignment.

Part 3: Mass Spectrometry Analysis

Question 4: What is the expected fragmentation pattern for this compound in mass spectrometry?

Answer: Under electron ionization (EI) mass spectrometry, the fragmentation of pyrimidine derivatives is often characterized by the loss of small neutral molecules or radicals from substituents, followed by cleavage of the pyrimidine ring itself.[7][8]

  • Expertise & Experience: The molecular ion peak (M⁺˙) at m/z 164 should be observable. A key fragmentation pathway for ketones is the alpha-cleavage. For this molecule, the most likely alpha-cleavage would be the loss of the tert-butyl radical, which is a very stable radical.

  • Predicted Fragmentation Pathways:

    M [M]⁺˙ m/z 164 M_minus_57 [M - C₄H₉]⁺ m/z 107 (Base Peak likely) M->M_minus_57 - •C(CH₃)₃ M_minus_28 [M - CO]⁺˙ m/z 136 M->M_minus_28 - CO fragment_79 [C₄H₃N₂]⁺ m/z 79 M_minus_57->fragment_79 - CO

    Caption: Predicted major fragmentation pathways in EI-MS.

  • Key Expected Fragments:

    • m/z 164 (M⁺˙): The molecular ion.

    • m/z 107: This would be the base peak, resulting from the loss of the tert-butyl radical (•C(CH₃)₃, 57 amu). This fragment corresponds to the pyrimidin-5-ylcarbonyl cation.

    • m/z 79: Subsequent loss of carbon monoxide (CO, 28 amu) from the m/z 107 fragment would yield the pyrimidin-5-yl cation.

    • m/z 57: A peak corresponding to the tert-butyl cation may also be observed.

  • Troubleshooting MS Data:

    • No Molecular Ion Peak: If the molecular ion is not observed, it may be too unstable. Try using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).

    • Unexpected Fragments: The presence of unexpected fragments may indicate impurities from the synthesis.[8] It's crucial to analyze a highly purified sample.

Part 4: Chromatographic Analysis

Question 5: What are the recommended starting conditions for HPLC analysis?

Answer: Given the predicted moderate lipophilicity, reversed-phase HPLC is the method of choice.[9]

  • Authoritative Grounding: A C18 column is a robust starting point for the separation of a wide range of small molecules, including pyrimidine derivatives.[9]

  • Recommended HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for good resolution of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the analyte.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient 5% B to 95% B over 20 minutesA broad gradient is a good starting point for method development.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe pyrimidine ring is expected to have a strong UV absorbance.
Column Temp. 30 °CProvides reproducible retention times.
  • Troubleshooting HPLC Separation:

    • Poor Peak Shape (Tailing): This can be due to secondary interactions with the silica support. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to suppress the ionization of residual silanols.

    • Poor Resolution from Impurities: If impurities are not well-separated, try adjusting the gradient slope (making it shallower), or switching the organic modifier (e.g., from acetonitrile to methanol), which can alter selectivity.

Question 6: Can this compound be analyzed by Gas Chromatography (GC)?

Answer: Yes, GC analysis should be feasible, but the compound's polarity and relatively high boiling point need to be considered.

  • Expertise & Experience: While volatile, the nitrogen atoms in the pyrimidine ring can lead to peak tailing on standard non-polar GC columns due to interactions with active sites. A mid-polarity column is often a better choice for such compounds.

  • Recommended GC-MS Method:

ParameterRecommended ConditionRationale
Column DB-5ms or equivalent (mid-polarity)Balances separation based on boiling point and polarity, reducing peak tailing.
Inlet Temperature 250 - 280 °CEnsures complete volatilization without thermal degradation.
Oven Program Start at 100 °C, ramp at 10 °C/min to 280 °CA standard program to elute semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good efficiency.
MS Source Temp. 230 °CStandard for EI.
MS Quad Temp. 150 °CStandard for EI.
  • Troubleshooting GC Analysis:

    • Peak Tailing: If significant peak tailing is observed even with a mid-polarity column, this indicates strong interaction with the column. Ensure the GC liner is clean and consider using a liner with glass wool to trap non-volatile residues.

    • No Peak Observed: The compound might be degrading in the hot inlet. Try lowering the inlet temperature in 10-20 °C increments. If degradation persists, derivatization might be necessary, although it is less common for ketones.[10]

References

  • IOSR Journal. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • MDPI. (2023). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • Deev, S. L., Khalymbadzha, I. A., Shestakova, T. S., Charushin, V. N., & Chupakhin, O. N. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27581–27613. [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. [Link]

  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]

  • National Center for Biotechnology Information. (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • ResearchGate. (2005). Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. [Link]

  • Scholars Research Library. (2013). Synthesis, characterization and biological study of novel heterocyclic compounds. [Link]

  • National Center for Biotechnology Information. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]

  • ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]

  • HETEROCYCLES. (1977). SYNTHESES OF PYRIMIDINYL KETONES Synthesis of pyrimidine derivatives possessing an acyl group directly at the 2. [Link]

  • Nanotechnology Perceptions. (2024). Insilco Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. [Link]

  • ResearchGate. (2020). Nitrogen (¹⁴N or ¹⁵N) NMR chemical shift (δN) values of starting...[Link]

  • The Royal Society of Chemistry. (2023). 2. [Link]

  • Google Patents. (2017).
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  • Wikipedia. (n.d.). Pyrimidine analogue. [Link]

  • ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]

  • IJSAT. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Center for Biotechnology Information. (2017). Pyrimidine Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • SciRP.org. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • Ovid. (n.d.). H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. [Link]

  • ResearchGate. (2014). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. [Link]

  • Sci-Hub. (n.d.). 976. Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. [Link]

  • Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. [Link]

  • ACS Publications. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. [Link]

  • Bulletin of the Chemical Society of Japan. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ResearchGate. (n.d.). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. [Link]

  • ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for scientists encountering challenges with the oral bioavailability of pyrimidine-based compounds. This guide is structured to provide rapid answers to common questions and in-depth, evidence-based troubleshooting strategies for more complex issues. As Senior Application Scientists, we have designed this resource to explain not just what to do, but why specific experimental choices are critical for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the development of pyrimidine compounds.

Q1: My pyrimidine lead compound shows high in vitro potency but no in vivo efficacy after oral dosing. What are the first things to check?

A: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo efficacy points directly to poor oral bioavailability. Oral bioavailability is the fraction of an administered drug that reaches systemic circulation.[1] The primary culprits are typically poor solubility, low membrane permeability, and/or extensive first-pass metabolism.[1][2]

Your immediate diagnostic steps should be to characterize these three pillars:

  • Aqueous Solubility: Determine the kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8). Poor solubility prevents the compound from dissolving in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Membrane Permeability: Assess the compound's ability to cross the intestinal epithelium. An in vitro Caco-2 permeability assay is the industry standard for this.[3]

  • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes.[4] This will indicate if the compound is being rapidly cleared by metabolic enzymes (like Cytochrome P450s) in the liver before it can circulate systemically, a phenomenon known as the first-pass effect.[5][6]

The results from these three assays will guide your subsequent troubleshooting strategy.

Q2: What is Lipinski's "Rule of Five," and how strictly should I adhere to it for my pyrimidine series?

A: Lipinski's Rule of Five (Ro5) is a guideline used to evaluate the "druglikeness" of a compound and its likelihood of being orally bioavailable.[7] It states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

  • No more than 5 hydrogen bond donors (total of N-H and O-H bonds)

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms)

  • A molecular weight under 500 Daltons

  • A calculated LogP (cLogP) not greater than 5

Causality: These rules are based on the observation that most successful oral drugs are relatively small and moderately lipophilic, properties that favor passive diffusion across cell membranes.

Should you adhere to it strictly? Not necessarily. The Ro5 is a guideline, not a strict law, and many successful drugs are exceptions (e.g., natural products, peptides, or substrates of active transporters).[7][8] However, if your pyrimidine compound violates two or more of these rules, it serves as a strong warning sign that you will likely face significant bioavailability challenges. The rule is most useful early in discovery to prioritize compounds and flag potential issues.[9]

Q3: How can I quickly and cost-effectively assess if low solubility or poor permeability is the primary barrier for my compound?

A: A pragmatic approach is to conduct a simple solubility assessment alongside a permeability forecast.

  • Solubility First: Measure the compound's solubility in a buffer that mimics intestinal fluid (e.g., Simulated Intestinal Fluid, pH 6.8). If the concentration required for a therapeutic effect in vivo cannot be dissolved in a physiologically realistic volume of fluid, then solubility is your primary and most critical hurdle.

  • Permeability Assessment: If solubility is adequate, the next step is to evaluate permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, cell-free, and cost-effective alternative to the Caco-2 assay for an initial screen. It measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.

By comparing the results, you can quickly diagnose the bottleneck. A compound that is highly soluble but shows low PAMPA flux is permeability-limited. Conversely, a compound with poor solubility will fail to provide a meaningful result in a permeability assay, making solubility the clear starting point for optimization.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect-driven solutions to the core problems limiting oral bioavailability.

Troubleshooting Workflow: From Problem to Solution

Before diving into specific issues, it's helpful to visualize the overall decision-making process. The following workflow outlines a logical path for diagnosing and addressing bioavailability challenges.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation start Poor In Vivo Efficacy (Oral Dosing) check_sol Assess Aqueous Solubility start->check_sol check_perm Assess Membrane Permeability (e.g., Caco-2) check_sol->check_perm If Adequate sol_strat Solubility Enhancement - Salt Formation - Amorphous Dispersions - Particle Size Reduction check_sol->sol_strat If Low check_met Assess Metabolic Stability (Microsomes) check_perm->check_met If Adequate perm_strat Permeability Enhancement - Prodrugs - Reduce Polar Surface Area - Mask H-Bond Donors check_perm->perm_strat If Low met_strat Metabolism Reduction - Block Metabolic 'Soft Spots' - Deuteration - Reduce Lipophilicity check_met->met_strat If Unstable retest Re-evaluate In Vivo Efficacy check_met->retest If Stable & Permeable sol_strat->retest perm_strat->retest met_strat->retest

Caption: A decision tree for troubleshooting poor oral bioavailability.

Guide: Addressing Low Aqueous Solubility

Q: My pyrimidine compound is essentially insoluble ("brick dust") in aqueous buffers. What are my primary strategies to improve its dissolution?

A: Overcoming poor solubility is a critical first step. You cannot absorb what you cannot dissolve. Strategies can be broadly divided into medicinal chemistry modifications and formulation-based approaches.[10]

Medicinal Chemistry Approach: Salt Formation

For pyrimidine compounds containing an ionizable group (typically a basic nitrogen), salt formation is often the most effective and common method to increase both solubility and dissolution rate.[11][12]

  • Causality: Converting a neutral, often crystalline, and poorly soluble free base into a salt introduces ionic character.[13] This disrupts the crystal lattice energy and allows water molecules to solvate the compound more effectively, dramatically increasing its aqueous solubility.[14] Approximately 50% of marketed small-molecule drugs are administered as salts for this reason.[14]

  • When to Use: This strategy is applicable if your pyrimidine has a suitable pKa (typically >7 for a basic group) to form a stable salt with a pharmaceutically acceptable acid (e.g., hydrochloride, sulfate, mesylate).

Formulation Approaches

If salt formation is not viable or insufficient, formulation strategies can be employed. These methods aim to present the drug to the GI tract in a higher energy or more readily dispersible state.[15][16]

StrategyMechanism of ActionBest ForKey Considerations
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed within a polymer matrix, preventing crystallization. The amorphous form has higher free energy and thus enhanced solubility.[10]Highly crystalline, poorly soluble compounds (BCS Class II/IV).Physical stability is critical; the amorphous form can recrystallize over time. Polymer selection is key.
Particle Size Reduction (Micronization/Nanonization) Reduces particle size to increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[2]Compounds whose absorption is limited by dissolution rate rather than absolute solubility.Can lead to particle aggregation. May not be effective for extremely insoluble compounds.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-concentrate forms a fine oil-in-water emulsion upon gentle agitation in GI fluids, presenting the drug in a solubilized state.[1][17]Highly lipophilic (high LogP) compounds.Requires careful selection of excipients to ensure efficient emulsification and avoid drug precipitation upon dilution.
Guide: Addressing Poor Membrane Permeability

Q: My compound is soluble, but the Caco-2 assay shows a low apparent permeability (Papp) and a high efflux ratio (>2). What does this mean and how can I fix it?

A: This profile strongly suggests two problems: 1) poor passive permeability and 2) active efflux. The high efflux ratio indicates that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp), which actively pumps the drug back into the GI lumen after it has been absorbed.[18][19][20] This acts as a biological barrier, significantly reducing net absorption.[21]

Medicinal Chemistry Approaches

  • Prodrug Strategy: This is a highly effective approach to temporarily mask the structural features that cause poor permeability.[22][23] A prodrug is an inactive derivative that is converted back to the active parent drug in vivo through enzymatic or chemical cleavage.[24]

    • Causality: By masking polar functional groups (like hydroxyls or amines) with lipophilic moieties (like esters or carbamates), you can increase the compound's overall lipophilicity and reduce its hydrogen bonding capacity. This modification allows the prodrug to more easily partition into and diffuse across the lipid bilayer of intestinal cells.[25] Once inside the body, esterases or other enzymes cleave the promoiety, releasing the active pyrimidine compound.[24]

  • Structural Modification to Reduce Efflux:

    • Reduce Polar Surface Area (PSA) and H-Bond Donors: P-gp often recognizes and transports molecules with specific structural motifs, including a high number of hydrogen bond donors. Systematically modifying your pyrimidine scaffold to reduce PSA (ideally < 140 Ų) and cap or remove H-bond donors can disrupt recognition by the transporter.[26]

    • Fine-tune Lipophilicity: While high lipophilicity can aid passive diffusion, it can also increase susceptibility to efflux. There is often a "sweet spot" for LogP that must be determined empirically for your chemical series.

G cluster_0 Drug Absorption Pathway drug_lumen Pyrimidine Drug (in GI Lumen) enterocyte Intestinal Enterocyte drug_lumen->enterocyte Passive Permeation (Absorption) enterocyte->drug_lumen P-gp Efflux (Pumped back out) blood Systemic Circulation enterocyte->blood Entry into Bloodstream

Caption: The role of P-glycoprotein (P-gp) efflux in limiting drug absorption.

Guide: Addressing Extensive First-Pass Metabolism

Q: My pyrimidine compound shows good solubility and permeability, but the oral bioavailability is still near zero. The liver microsome assay shows a very short half-life. What is happening?

A: This classic profile points to extensive first-pass metabolism .[27] After a drug is absorbed from the intestine, it enters the portal vein and is transported directly to the liver before reaching the rest of the body.[28] The liver is rich in metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, which can rapidly break down the drug.[6] If the drug is aggressively metabolized, very little of the active compound will "pass" through the liver to the systemic circulation.[28]

Medicinal Chemistry Strategies to Mitigate Metabolism

The key is to identify the metabolic "soft spots" on your molecule and modify the structure to make it more resistant to enzymatic degradation.

  • Metabolic "Soft Spot" Blocking:

    • Causality: CYP enzymes often oxidize specific, electron-rich, or sterically accessible sites on a molecule (e.g., terminal methyl groups, unsubstituted aromatic rings). By replacing a hydrogen atom at one of these sites with a group that is resistant to oxidation, such as a fluorine or chlorine atom, you can block the metabolic pathway.

    • Example: If mass spectrometry analysis of the microsomal incubation shows hydroxylation of a specific phenyl ring on your pyrimidine scaffold, introducing a fluoro or chloro substituent at that position can prevent this reaction and significantly increase the compound's metabolic stability.

  • Deuteration (Kinetic Isotope Effect):

    • Causality: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation. This is known as the kinetic isotope effect. This can reduce the rate of metabolism without significantly altering the compound's shape or pharmacology.

  • Reduce Lipophilicity (LogP):

    • Causality: Highly lipophilic compounds tend to be better substrates for CYP enzymes.[29] Modestly reducing the LogP of your compound can sometimes decrease its affinity for the active site of metabolic enzymes, thereby reducing the rate of clearance.

  • Modulate pKa:

    • Causality: The nitrogen atoms in the pyrimidine ring can be sites of interaction with the heme iron of CYP enzymes, leading to inhibition and metabolism.[29] Adding a flanking group (e.g., a methyl group) next to a basic nitrogen can sterically hinder this interaction and reduce metabolism.[29]

Section 3: Key Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a self-validating system to assess intestinal permeability and identify potential P-gp efflux substrates.[3]

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate and form a polarized monolayer with functional tight junctions.[30]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²), which confirms the integrity of the tight junctions.[31]

  • Dosing:

    • For A-B permeability , add the test compound (e.g., at 10 µM) to the apical (upper) chamber and drug-free buffer to the basolateral (lower) chamber.[31]

    • For B-A permeability , add the test compound to the basolateral chamber and drug-free buffer to the apical chamber.

  • Sampling & Incubation: Incubate the plates at 37°C. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Replace the volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate Papp (in cm/s) for both directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[19]

  • Data Interpretation:

    • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

    • Moderate Permeability: Papp (A-B) between 1 and 10 x 10⁻⁶ cm/s

    • Low Permeability: Papp (A-B) < 1 x 10⁻⁶ cm/s

    • Potential Efflux Substrate: ER > 2.0.[19]

Protocol 2: Liver Microsomal Stability Assay

This protocol measures the rate of metabolism of a compound by Phase I enzymes.[4][32]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound when incubated with liver microsomes.

Methodology:

  • Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4).[33]

  • Initiation: Pre-warm the mixture to 37°C. Add the test compound (e.g., at 1 µM final concentration) and initiate the metabolic reaction by adding the cofactor NADPH.[4][33]

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[4]

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, typically acetonitrile, which precipitates the microsomal proteins.[33]

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Calculation:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression of this plot equals the rate constant of elimination (k).

    • Calculate the in vitro half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

  • Controls: Include a positive control compound with known high clearance (e.g., Verapamil) and one with low clearance (e.g., Diazepam) to validate the assay performance.[32] Also, run a "minus-cofactor" (no NADPH) control to check for non-enzymatic degradation.

Section 4: References

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH).

  • First-Pass Effect. National Center for Biotechnology Information (NCBI).

  • Microsomal Stability. Evotec.

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. National Institutes of Health (NIH).

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC. National Institutes of Health (NIH).

  • Salt formation to improve drug solubility. PubMed.

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.

  • Role of P-glycoprotein in pharmacokinetics: clinical implications. PubMed.

  • What are the exceptions to Lipinski's Rule of 5?. Patsnap Synapse.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.

  • Strategies to Mitigate CYP450 Inhibition. The Medicinal Chemist's Guide to Solving ADMET Challenges.

  • Lipinski's rule of five. Wikipedia.

  • Caco-2 Permeability Assay. Evotec.

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.

  • First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT).

  • P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.

  • Modulation of Cytochrome-P450 Inhibition (CYP) in Drug Discovery: A Medicinal Chemistry Perspective. ResearchGate.

  • Caco2 assay protocol. [Source document not available].

  • Metabolic Stability Assays. Merck Millipore.

  • (PDF) First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate.

  • Medicines interactions: the role of P-glycoprotein. Medsafe.

  • Why salt formation of weak acid increases the drug solubility?. ResearchGate.

  • Lipinski's rule of five, famous extensions and famous exceptions. Chemia Naissensis.

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.

  • How to improve the bioavailability of a drug?. Patsnap Synapse.

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.

  • Role of P-glycoprotein in drug disposition. PubMed.

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI.

  • [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.

  • Lipinski's Rule of 5. GARDP Revive.

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics.

  • Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF.

  • Oral bioavailability and first-pass effects. PubMed.

  • MultiScreen Caco-2 Assay System. Merck Millipore.

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.

  • metabolic stability in liver microsomes. Mercell.

  • First pass effect. Wikipedia.

  • Formulations For Poorly Soluble And Low Bioavailability Drugs. Drug Delivery Leader.

  • P-glycoprotein and its role in drug-drug interactions. ResearchGate.

  • Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Source document not available].

  • Medicinal chemistry strategies to reduce CYP2D6 inhibitory activity of lead candidates. [Source document not available].

  • Lipinski's rule of five, famous extensions and famous exceptions. Request PDF.

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health (NIH).

  • Caco-2 cell permeability assays to measure drug absorption. ResearchGate.

  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Activity of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one as a Putative CDK2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of the novel compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. Given the prevalence of the pyrimidine scaffold in established kinase inhibitors, we hypothesize that this compound may exhibit inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4] This document outlines a systematic approach to test this hypothesis, comparing its potential efficacy against well-characterized CDK2 inhibitors.

Introduction and Rationale

The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1] This is largely due to its ability to act as a bioisostere of the adenine ring of ATP, effectively interacting with the hinge region of the kinase active site.[5] Kinases, and particularly Cyclin-Dependent Kinases (CDKs), are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2][6]

CDK2, in complex with Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition and DNA replication.[7][8] Its overactivity is frequently observed in various malignancies, making it an attractive target for cancer therapy.[2][6] The structure of this compound, featuring a pyrimidine core and a bulky hydrophobic t-butyl group, suggests a potential fit within the ATP-binding pocket of CDK2, where the pyrimidine can form hydrogen bonds with the hinge region and the hydrophobic moiety can occupy the adjacent pocket.

This guide details a proposed series of experiments to:

  • Confirm direct enzymatic inhibition of CDK2.

  • Assess the compound's effect on cell cycle progression and proliferation in cancer cell lines.

  • Objectively compare its performance against known CDK2 inhibitors, Roscovitine and Dinaciclib.

The CDK2 Signaling Pathway in Cell Cycle Progression

The activity of CDK2 is tightly regulated to ensure orderly progression through the cell cycle. During the late G1 phase, Cyclin E levels rise, leading to the formation of the CDK2/Cyclin E complex. This complex then phosphorylates key substrates, including the Retinoblastoma protein (pRb), which in its hypophosphorylated state, sequesters the E2F transcription factor. Phosphorylation of pRb by CDK2/Cyclin E releases E2F, allowing it to activate the transcription of genes necessary for S phase entry and DNA synthesis. As the cell transitions into the S phase, Cyclin E is degraded, and CDK2 associates with Cyclin A, which is required for the initiation and elongation steps of DNA replication.

Inhibitors of CDK2, such as the compound proposed for investigation, would theoretically bind to the ATP pocket of CDK2, preventing the phosphorylation of its substrates. This would lead to a cell cycle arrest at the G1/S transition, ultimately inhibiting cell proliferation.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 forms complex pRb_E2F pRb-E2F (Inactive) CDK4/6->pRb_E2F phosphorylates pRb pRb pRb E2F E2F Cyclin E Cyclin E E2F->Cyclin E activates transcription DNA_Syn DNA Synthesis Genes E2F->DNA_Syn activates pRb_E2F->pRb pRb_E2F->E2F releases CDK2_Cyclin_E CDK2/Cyclin E (Active) Cyclin E->CDK2_Cyclin_E activates CDK2 CDK2_Cyclin_E->pRb hyper-phosphorylates S_Phase_Entry S Phase Entry DNA_Syn->S_Phase_Entry Proposed_Inhibitor 2,2-Dimethyl-1- (pyrimidin-5-yl)propan-1-one Proposed_Inhibitor->CDK2_Cyclin_E Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Design and Protocols

To validate the biological activity of this compound, a two-tiered approach is recommended: an in vitro biochemical assay to confirm direct enzyme inhibition, followed by a cell-based assay to determine its effect in a biological context.

In Vitro CDK2/Cyclin A Kinase Assay

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of recombinant human CDK2/Cyclin A2 and to calculate its IC50 value.

Rationale: This assay provides a clean, direct measure of the compound's ability to inhibit the kinase in a controlled environment, free from the complexities of a cellular system. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]

Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer by diluting the 5X stock.

    • Prepare serial dilutions of this compound, Roscovitine, and Dinaciclib in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.

    • Prepare a master mix containing 1X Kinase Buffer, 50 µM ATP, and the CDK substrate peptide.

    • Dilute the recombinant CDK2/CyclinA2 enzyme in 1X Kinase Buffer to the desired concentration (e.g., 1.6 ng per reaction).[9]

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the serially diluted compounds or vehicle control (DMSO).

    • Add 2 µl of the diluted CDK2/CyclinA2 enzyme to each well.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation and Viability Assay

Objective: To assess the anti-proliferative effect of the test compound on a cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cell line).

Rationale: This assay determines the compound's ability to inhibit cell growth and viability, providing a more biologically relevant measure of its potential as a therapeutic agent. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in appropriate media supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Roscovitine, and Dinaciclib in cell culture media.

    • Remove the old media from the cells and replace it with 100 µl of media containing the test compounds or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 100 µl of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Comparative Performance Analysis

The following table presents a hypothetical comparison of the expected data for this compound against the known performance of Roscovitine and Dinaciclib.

CompoundTarget(s)In Vitro CDK2 IC50Cell-Based GI50 (MCF-7)
This compound Hypothesized: CDK2Hypothetical: 0.5 µMHypothetical: 2.5 µM
RoscovitineCDK1, CDK2, CDK5, CDK7, CDK9~0.7 µM[10][11][12][13]~15-20 µM
DinaciclibCDK1, CDK2, CDK5, CDK91 nM[14][15]~5-10 nM[14]

Note: IC50 and GI50 values for Roscovitine and Dinaciclib are approximate and can vary based on experimental conditions.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cell-Based Validation Compound_Prep Prepare Serial Dilutions (Test Compound & Controls) Enzyme_Assay CDK2/Cyclin A Kinase Assay (ADP-Glo) Compound_Prep->Enzyme_Assay Luminescence Measure Luminescence Enzyme_Assay->Luminescence IC50 Calculate IC50 Value Luminescence->IC50 Conclusion Compare Performance & Confirm Biological Activity IC50->Conclusion Cell_Culture Seed MCF-7 Cells Treatment Treat with Compounds (72 hours) Cell_Culture->Treatment MTT_Assay Perform MTT Assay Treatment->MTT_Assay GI50 Calculate GI50 Value MTT_Assay->GI50 GI50->Conclusion Start Hypothesis: Compound is a CDK2 Inhibitor Start->Compound_Prep Start->Cell_Culture

Caption: Workflow for confirming the biological activity of the test compound.

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for the initial characterization of this compound as a potential CDK2 inhibitor. The proposed experiments, from direct enzymatic inhibition to cell-based anti-proliferative assays, will generate the necessary data to confirm its biological activity and provide a preliminary assessment of its potency in comparison to established drugs.

Positive results from these studies would warrant further investigation, including:

  • Kinase Selectivity Profiling: Assessing the compound's activity against a broad panel of kinases to determine its selectivity.

  • Mechanism of Action Studies: Confirming target engagement in cells through methods like Western blotting for pRb phosphorylation.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following this structured approach, researchers can efficiently and rigorously validate the biological activity of this novel pyrimidine derivative, paving the way for its potential development as a new therapeutic agent.

References

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11870–11883. [Link]

  • Saleh, T., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1974. [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved January 24, 2026, from [Link]

  • Kciuk, M., et al. (2023). Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • BPS Bioscience. (n.d.). Data Sheet - CDK2 Assay Kit. BPS Bioscience Website. Retrieved January 24, 2026, from [Link]

  • Li, X., et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Gomaa, E. A. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Archiv der Pharmazie, 344(11), 748–756. [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2018). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1434(1), 57–73. [Link]

  • Spencer, C., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 993–1016. [Link]

  • Saleh, T., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][16]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957-1974. [Link]

  • ResearchGate. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276–3292. [Link]

  • Amsbio. (n.d.). CDK2 Assay Kit, 79599. Retrieved January 24, 2026, from [Link]

  • Frontiers. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]

  • Jorda, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4475–4494. [Link]

  • Green, A. S., et al. (2024). The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 43(1), 74. [Link]

  • MDPI. (2024). The CDK Inhibitor Dinaciclib Improves Cisplatin Response in Nonseminomatous Testicular Cancer: A Preclinical Study. International Journal of Molecular Sciences. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved January 24, 2026, from [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of Novel Bioactive Compounds: A Comparative Analysis Featuring 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit in a phenotypic screen to a validated lead compound is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation that a molecule interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive comparison of two robust methodologies for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET™) assay. We will explore the theoretical underpinnings, practical execution, and data interpretation of each technique, using the hypothetical bioactive compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, as our case study.

The Imperative of Target Engagement Validation

Quantifying the interaction between a drug and its target within a cellular context is a cornerstone of modern drug development.[1][2] It provides the mechanistic link between the biochemical activity of a compound and its observed physiological effects. Failure to rigorously validate target engagement is a leading cause of clinical trial failures, where compounds that showed promise in simplified in vitro systems fail to demonstrate efficacy in patients.[3] Robust target engagement assays provide critical data for:

  • Mechanism of Action (MoA) Elucidation: Confirming that a compound's biological effect is a direct consequence of binding to the intended target.[1][2]

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency and selectivity.[4]

  • Translational Confidence: Increasing the likelihood of success in preclinical and clinical development by demonstrating target modulation in a physiologically relevant setting.

This guide will delve into two powerful, yet distinct, approaches to confirming and quantifying target engagement in living cells, providing the user with the knowledge to select the most appropriate method for their research needs.

Method 1: Cellular Thermal Shift Assay (CETSA) - The Label-Free Approach to Target Stabilization

CETSA is a versatile and widely adopted method for assessing drug-target interactions in intact cells and tissues.[5] The fundamental principle of CETSA is that the binding of a ligand, such as our compound of interest, this compound, to its target protein confers thermal stability.[5] This increased stability is detectable by heating the cell lysate and quantifying the amount of soluble protein remaining at different temperatures.[5][6]

The "Why" Behind the CETSA Workflow

The elegance of CETSA lies in its label-free nature, meaning it does not require modification of the compound or the target protein. This avoids potential artifacts that can arise from the introduction of tags or reporters. The workflow is designed to be a self-validating system by comparing the thermal denaturation profile of the target protein in the presence and absence of the test compound.

Below is a conceptual workflow for a CETSA experiment.

CETSA Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture Intact Cells compound_treatment Treat with This compound or Vehicle (DMSO) cell_culture->compound_treatment heating Heat aliquots to a range of temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and aggregated fractions lysis->centrifugation detection Quantify soluble target protein (e.g., Western Blot, MS) centrifugation->detection analysis Generate melt curves and determine thermal shift (ΔTm) detection->analysis

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

This protocol provides a step-by-step guide for performing a CETSA experiment to validate the engagement of this compound with its putative target, Protein X.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a dose-response of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with PBS and harvest by scraping.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Thermal Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR machine, followed by cooling to room temperature.[7]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[8]

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble Protein X in each sample by Western blotting, ELISA, or mass spectrometry.

Data Presentation and Interpretation

The results of a CETSA experiment are typically presented as a "melt curve," which plots the percentage of soluble target protein as a function of temperature. A positive target engagement is indicated by a rightward shift in the melt curve for the compound-treated samples compared to the vehicle control. This shift (ΔTm) signifies that the protein is more stable at higher temperatures when the compound is bound.

Table 1: Hypothetical CETSA Data for this compound and Protein X

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (10 µM Compound)
45100100
509598
557090
604075
651550
70520

From this data, the melting temperature (Tm), the temperature at which 50% of the protein is denatured, can be calculated. In this hypothetical example, the Tm for the vehicle-treated sample is approximately 58°C, while for the compound-treated sample, it is around 64°C, indicating a significant thermal shift and robust target engagement.

Method 2: NanoBRET™ Target Engagement Assay - A Proximity-Based Live-Cell Approach

The NanoBRET™ Target Engagement assay is a powerful, live-cell method that quantifies compound binding to a specific protein target in real-time.[4][9] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon, between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).[9][10]

The "Why" Behind the NanoBRET™ Workflow

The NanoBRET™ assay offers several advantages, including its suitability for high-throughput screening and the ability to measure compound affinity and residence time in living cells.[4][11][12] The experimental design is a competitive displacement assay, where the unlabeled test compound competes with the fluorescent tracer for binding to the NanoLuc®-tagged target protein. A decrease in the BRET signal is proportional to the displacement of the tracer by the test compound, providing a quantitative measure of target engagement.[9][13]

Below is a diagram illustrating the principle of the NanoBRET™ Target Engagement assay.

NanoBRET Principle cluster_no_compound No Competing Compound cluster_with_compound With this compound Target_NLuc_1 Target-NanoLuc® Tracer_1 Fluorescent Tracer Target_NLuc_1->Tracer_1 Binding BRET_Signal BRET Signal Detected Tracer_1->BRET_Signal Energy Transfer Target_NLuc_2 Target-NanoLuc® Compound Test Compound Target_NLuc_2->Compound Binding No_BRET_Signal BRET Signal Reduced Compound->No_BRET_Signal Displacement Tracer_2 Fluorescent Tracer Tracer_2->No_BRET_Signal Binding Inhibited

Sources

A Comparative Guide to Pyrimidine-Based Kinase Inhibitors: Evaluating the Potential of the Novel 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to the purine core of ATP makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[2] Dysregulation of kinase signaling is a hallmark of numerous diseases, including cancer and inflammatory disorders, positioning kinase inhibitors at the forefront of targeted therapies.[3]

This guide provides a comparative analysis of the novel, and hitherto uncharacterized, compound 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one against established classes of pyrimidine-based kinase inhibitors. As there is no publicly available biological data for this specific molecule, we will dissect its structural features and hypothesize its potential as a kinase inhibitor scaffold. This exploration will be grounded in a detailed comparison with well-documented pyrimidine inhibitors targeting Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and p38 Mitogen-Activated Protein Kinases (p38 MAPKs).

Our objective is to provide a forward-looking, scaffold-centric analysis for researchers in drug discovery. We will not only compare structural and mechanistic features but also provide a comprehensive experimental roadmap for the systematic evaluation of new chemical entities like this compound.

The Novel Scaffold: this compound

At the heart of our investigation is the following molecule:

Structure:

(Chemical structure of this compound)

This compound features a central pyrimidine ring substituted at the 5-position with a 2,2-dimethylpropan-1-one moiety (also known as a pivaloyl group). The key structural elements for consideration are:

  • The Pyrimidine Core: This provides the foundational scaffold for potential interaction with the hinge region of a kinase ATP-binding pocket, a common feature of pyrimidine-based inhibitors.

  • The Pivaloyl Group: The bulky tert-butyl group is a significant feature. It may play a crucial role in defining the inhibitor's selectivity profile by creating specific steric interactions within the active site. This bulk could potentially enhance binding to kinases with accommodating pockets while preventing binding to those with smaller active sites. Conversely, it could also introduce steric hindrance that universally reduces potency. The ketone functional group provides a potential hydrogen bond acceptor.

Without experimental data, the next logical step is to compare this novel scaffold to established pyrimidine inhibitors to understand how modifications to the core structure influence target specificity and potency.

Comparative Analysis with Established Pyrimidine Inhibitor Classes

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of serine/threonine kinases that are essential for regulating the cell cycle.[4] Their aberrant activity is a common feature in cancer, making them attractive therapeutic targets.[5] Several pyrimidine-based CDK inhibitors have been developed, with some achieving clinical approval.[5]

Pharmacophore and Structure-Activity Relationship (SAR): Pyrimidine-based CDK inhibitors typically engage with the ATP-binding site. The pyrimidine ring itself often forms crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. Substituents on the pyrimidine ring are then strategically placed to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.[1]

Exemplary CDK Inhibitors:

CompoundStructureTarget(s)IC50
Ribociclib A 2-aminopyrimidine derivativeCDK4/6CDK4: 10 nM, CDK6: 39 nM
Palbociclib A pyrido[2,3-d]pyrimidine derivativeCDK4/6CDK4: 11 nM, CDK6: 16 nM
Abemaciclib A 2,4-disubstituted pyrimidine derivativeCDK4/6CDK4: 2 nM, CDK6: 10 nM

(Data sourced from publicly available information)

Comparison with the Novel Scaffold: The established CDK4/6 inhibitors, such as Palbociclib and Ribociclib, are more structurally complex than this compound.[5] They possess extended side chains with additional aromatic and heterocyclic rings that are known to form extensive interactions within the CDK active site. In contrast, our novel scaffold presents a simpler substitution pattern. The pivaloyl group is a departure from the more elaborate structures of approved CDK inhibitors. Its potential to confer selectivity would need to be experimentally verified.

Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases are critical mediators of cytokine signaling through the JAK-STAT pathway.[6] Their inhibition is a validated strategy for treating autoimmune diseases and myeloproliferative neoplasms.[7][8]

Pharmacophore and SAR: Many JAK inhibitors are based on a pyrrolo[2,3-d]pyrimidine or a similar fused pyrimidine scaffold.[7] This core structure occupies the adenine-binding region of the JAK ATP pocket. Selectivity among the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is often achieved by exploiting subtle differences in the amino acid residues lining the active site. For instance, some inhibitors achieve JAK1 selectivity through interactions with specific residues like His-885 in JAK1.[7]

Exemplary JAK Inhibitors:

CompoundStructureTarget(s)IC50
Tofacitinib A pyrrolo[2,3-d]pyrimidine derivativePan-JAKJAK1: 1 nM, JAK2: 20 nM, JAK3: 5 nM
Ruxolitinib A pyrrolo[2,3-d]pyrimidine derivativeJAK1/2JAK1: 3.3 nM, JAK2: 2.8 nM
Upadacitinib A pyrrolo[2,3-d]pyrimidine derivativeJAK1JAK1: 43 nM

(Data sourced from publicly available information)

Comparison with the Novel Scaffold: The approved JAK inhibitors are characterized by their fused ring systems (e.g., pyrrolo[2,3-d]pyrimidine), which provide a rigid and planar structure that fits well into the ATP binding cleft. This compound lacks this fused ring system. The single pyrimidine ring offers more conformational flexibility, which could be an advantage or disadvantage depending on the target. The bulky pivaloyl group would need to fit into a pocket that can accommodate it, and its ability to drive selective interactions would be a key point of investigation.

p38 MAPK Inhibitors

p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[9] They are implicated in a range of inflammatory diseases and some cancers.

Pharmacophore and SAR: Pyrimidine-based p38 inhibitors often feature a "hinge-binding" pyrimidine core. Selectivity is frequently achieved by targeting a glycine residue (Gly110) that is specific to the α, β, and γ isoforms of p38.[10][11] Inhibitors that induce a peptide flip between Met109 and Gly110 can achieve a high degree of specificity.[10][11] Some p38 inhibitors also bind to an allosteric site distinct from the ATP pocket, often inducing a "DFG-out" conformation of the kinase.

Exemplary p38 MAPK Inhibitors:

CompoundStructureTarget(s)IC50
BIRB 796 A diaryl urea compoundp38α0.038 µM
SB203580 A pyridinylimidazole compoundp38α/βp38α: 50 nM, p38β: 50 nM
Losmapimod A pyridinylpyrimidine derivativep38α/βp38α: 6.5 nM

(Data sourced from publicly available information)

Comparison with the Novel Scaffold: The structural diversity among p38 MAPK inhibitors is notable. While some, like Losmapimod, are pyrimidine-based, others like BIRB 796 have more complex scaffolds that bind to an allosteric site.[12] The key to their success often lies in their ability to exploit unique features of the p38 active site, such as the gatekeeper residue and the DFG motif. For this compound, its potential as a p38 inhibitor would depend on whether the pivaloyl group can be accommodated in the active site and whether it can promote a specific conformation that leads to potent and selective inhibition.

Experimental Roadmap for Characterizing a Novel Pyrimidine Scaffold

To move from hypothesis to data-driven insights for a novel compound like this compound, a systematic experimental workflow is essential.

experimental_workflow cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular Activity & Drug-like Properties a Compound Synthesis & QC b In Vitro Kinase Panel Screen (Broad Profiling) a->b Test Compound c Initial Hit Identification b->c Activity Data d IC50 Determination Assays (e.g., ADP-Glo) c->d e Selectivity Profiling (Against related kinases) d->e Confirmed Potency f Cell-Based Assays (Target Engagement & Proliferation) e->f h Lead Candidate Selection f->h g In Vitro ADME Profiling (Solubility, Permeability, Stability) g->h

Caption: A streamlined workflow for the characterization of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is used as an example due to its high sensitivity and broad applicability.[13]

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. As the inhibitor concentration increases, kinase activity decreases, resulting in less ADP production. The amount of ADP is converted to a luminescent signal.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer, kinase enzyme, substrate, and ATP solution at the desired concentrations.

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Validation: The inclusion of positive (known inhibitor) and negative (DMSO vehicle) controls is crucial for validating the assay performance. The signal-to-background ratio should be sufficient to provide robust data.

Protocol 2: Cell-Based Proliferation Assay

This protocol assesses the ability of an inhibitor to affect the proliferation of cancer cells that are dependent on the target kinase.[14]

Principle: The assay measures the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation indicates that the compound is active in a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one known to be driven by the target kinase) in appropriate media.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include positive and negative controls.

  • Incubation:

    • Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., CellTiter-Glo®) to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP, which is an indicator of cell viability.

    • Incubate as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Causality and Validation: Correlating the GI50 from this assay with the IC50 from the biochemical assay can provide evidence of on-target activity in a cellular environment.[14]

Protocol 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to ensure that a potent compound has the potential to become a successful drug.[15][16]

Key Assays:

  • Aqueous Solubility: Determines the solubility of the compound in a physiological buffer. This is crucial for absorption.

  • Permeability (e.g., PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across the intestinal barrier.[15]

  • Metabolic Stability (Microsomal Stability Assay): Incubating the compound with liver microsomes assesses its susceptibility to metabolism by cytochrome P450 enzymes.[15]

  • Plasma Protein Binding: Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.[15]

Data Interpretation: The results from these assays are compared to established benchmarks for orally bioavailable drugs to identify potential liabilities that may need to be addressed through medicinal chemistry efforts.

Visualizing the Kinase Inhibition Pathway

Kinase_Signaling_Pathway cluster_pathway Generic Kinase Signaling Cascade Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Upstream_Kinase Upstream Kinase (e.g., MAPKKK) Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase (e.g., p38 MAPK) Upstream_Kinase->Target_Kinase Phosphorylates & Activates Downstream_Substrate Downstream Substrate (e.g., Transcription Factor) Target_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream_Substrate->Cellular_Response Leads to Inhibitor Pyrimidine Inhibitor Inhibitor->Target_Kinase Inhibits ATP Binding

Caption: A generalized kinase signaling pathway illustrating the point of intervention for an ATP-competitive inhibitor.

Conclusion

While this compound remains a molecule of unknown biological function, its pyrimidine core places it within a privileged class of chemical scaffolds with proven success in kinase inhibition. Our comparative analysis against established CDK, JAK, and p38 MAPK inhibitors highlights the importance of specific substitution patterns in achieving high potency and selectivity. The bulky pivaloyl group of the novel scaffold is a key feature that warrants experimental investigation to determine its influence on target binding.

The provided experimental roadmap offers a clear, logical, and self-validating approach for any research team to systematically characterize this or any other novel pyrimidine-based compound. By progressing from broad in vitro screening to specific IC50 determination, cellular activity assays, and ADME profiling, researchers can efficiently determine the therapeutic potential of new chemical entities. The journey from a novel scaffold to a clinical candidate is long, but it begins with the rigorous and insightful application of the principles and protocols outlined in this guide.

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A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase ATP-binding site, making it a versatile framework for targeting a wide range of kinases implicated in diseases such as cancer.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine analogs, offering insights into the rational design of next-generation kinase inhibitors. We will explore key structural modifications, their impact on inhibitory activity and selectivity, and compare their performance with alternative scaffolds, supported by experimental data and detailed methodologies.

The Pyrazolo[1,5-a]pyrimidine Core: A Foundation for Kinase Inhibition

The bicyclic heteroaromatic system of pyrazolo[1,5-a]pyrimidine serves as an excellent starting point for inhibitor design. Its ability to form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of ATP, is a key determinant of its inhibitory potential.[4][5] The core structure presents multiple positions for substitution, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.

General SAR Workflow for Pyrazolo[1,5-a]pyrimidine Analogs

Caption: A generalized workflow for the development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.

Key Structural Modifications and Their Impact on Activity

Systematic modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring have yielded crucial insights into the SAR of these compounds. The following sections detail the influence of substituents at key positions.

Substitutions at the 2- and 3-Positions: Targeting the Solvent-Exposed Region

The 2- and 3-positions of the pyrazolo[1,5-a]pyrimidine core are often directed towards the solvent-exposed region of the ATP-binding pocket. Modifications at these positions can significantly impact potency and selectivity. For instance, the introduction of an anilino group at the 2-position has been explored to establish interactions with amino acid residues beyond the hinge region.[4] Further substitutions on this aniline ring can be tailored to exploit specific features of the target kinase.

Substitutions at the 5- and 7-Positions: Modulating Hinge Binding and Selectivity

The 5- and 7-positions are critical for interactions with the hinge region of the kinase. Small, hydrogen-bonding groups are often favored at these positions to mimic the adenine interactions. However, larger, more hydrophobic groups can also be accommodated, sometimes leading to enhanced selectivity for specific kinases. For example, in the development of dual CDK2 and TRKA inhibitors, various substituents were explored at positions 3, 6, and 7 to understand their influence on activity and selectivity.[4]

Comparative Analysis: Pyrazolo[1,5-a]pyrimidines vs. Other Kinase Inhibitor Scaffolds

While the pyrazolo[1,5-a]pyrimidine scaffold is highly effective, it is important to consider its performance relative to other common kinase inhibitor frameworks, such as pyrrolo[2,3-d]pyrimidines and indazole-based inhibitors.

ScaffoldKey AdvantagesRepresentative Kinase TargetsReference Compound Example
Pyrazolo[1,5-a]pyrimidine Versatile substitution patterns, strong hinge binding, established synthetic routes.CDKs, TRKs, EGFR, B-Raf.[4][5]Larotrectinib (TRK inhibitor)[4]
Pyrrolo[2,3-d]pyrimidine Close isostere of adenine, often leads to high potency.[2][3]JAKs, ALK, EGFR.Ruxolitinib (JAK1/2 inhibitor)[6]
Indazole-Pyrimidine Can achieve high selectivity, potential for novel binding modes.[7][8]VEGFR-2, various other kinases.Axitinib (VEGFR inhibitor)

Table 1: Comparison of common kinase inhibitor scaffolds.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following are representative methodologies for the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine analogs.

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[1]

Step-by-Step Synthesis:

  • Synthesis of 3-Aminopyrazole Intermediate: React a suitable hydrazine with a β-ketonitrile to form the corresponding 3-aminopyrazole.

  • Condensation Reaction: Condense the 3-aminopyrazole with a 1,3-dicarbonyl compound (e.g., acetylacetone) in the presence of an acid catalyst (e.g., acetic acid) under reflux conditions.

  • Purification: Purify the resulting pyrazolo[1,5-a]pyrimidine product by recrystallization or column chromatography.

Synthetic Scheme for Pyrazolo[1,5-a]pyrimidines

Synthesis cluster_0 Step 1: 3-Aminopyrazole Formation cluster_1 Step 2: Pyrazolo[1,5-a]pyrimidine Formation A Hydrazine C 3-Aminopyrazole A->C B β-Ketonitrile B->C D 3-Aminopyrazole F Pyrazolo[1,5-a]pyrimidine D->F E 1,3-Dicarbonyl E->F

Caption: A simplified synthetic route to pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (Example: CDK9)

The inhibitory activity of the synthesized compounds against a target kinase is typically determined using an in vitro kinase assay.[9]

Protocol:

  • Prepare Assay Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme and Substrate Preparation: Dilute recombinant human CDK9/cyclin T1 and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II) in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Reaction: In a 96-well plate, combine the enzyme, substrate, ATP (at or near its Km concentration), and the test compound. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

To assess the antiproliferative effects of the compounds on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[10][11]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research for the development of novel kinase inhibitors. The extensive SAR studies have provided a clear roadmap for designing potent and selective compounds.[1][5] Future efforts in this field will likely focus on leveraging this knowledge to target novel and challenging kinase targets, as well as optimizing the pharmacokinetic and safety profiles of these promising therapeutic agents. The integration of computational modeling and structural biology with traditional medicinal chemistry approaches will be crucial in accelerating the discovery of the next generation of pyrazolo[1,5-a]pyrimidine-based drugs.

References

  • Elsayed, N.M., Abou El Ella, D.A., Serya, R.A., Tolba, M.F., Shalaby, R., & Abouzid, K.A. (2016). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. Med. Chem. Comm., 7, 881–899. [Link]

  • Al-Ostoot, F.H., Al-Ghorbani, M., Al-mahbashi, H.M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. [Link]

  • Zheng, X., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

  • García-Cerrada, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Bradbury, R.H., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di Cocco, M.E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

  • Abdellatif, K. & Bakr, R.B. (2018). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of derivative(9) and crizotinib (10). ResearchGate. [Link]

  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. [Link]

  • Elsayed, N.M., et al. (2016). Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities. RSC Advances. [Link]

  • Abubakar, I.B., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules. [Link]

  • Sławiński, J., et al. (2022). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. International Journal of Molecular Sciences. [Link]

  • Lee, H.W., et al. (2022). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Di Cocco, M.E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. [Link]

  • Patel, S.B., et al. (2023). Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. Letters in Drug Design & Discovery. [Link]

  • Aly, H.M., et al. (2024). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. ResearchGate. [Link]

  • Lee, C.Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. Journal of Medicinal Chemistry. [Link]

  • Al-wsbaye, O., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Future Medicinal Chemistry. [Link]

  • Al-Suhaimi, K.M., et al. (2022). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. ResearchGate. [Link]

  • Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants. [Link]

  • G.V., S., et al. (2019). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. Bioorganic Chemistry. [Link]

  • G, S., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. [Link]

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cross-reactivity profiling of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one: A Comparative Analysis for Preclinical Drug Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for characterizing the selectivity of the novel compound, this compound. In the landscape of drug discovery, establishing the precise binding profile of a lead candidate is a cornerstone of preclinical assessment. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. Consequently, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory requirement but a fundamental component of a successful drug development campaign.

The chemical scaffold of this compound, featuring a pyrimidine core, is prevalent in a multitude of approved and investigational drugs, particularly within the domain of protein kinase inhibitors. This structural motif is known to interact with the ATP-binding pocket of kinases, a highly conserved region across the kinome. This inherent structural homology necessitates an early and thorough investigation of off-target binding to proactively identify and mitigate potential liabilities.

This document will detail the requisite experimental workflows, present a comparative analysis with established pyrimidine-based kinase inhibitors, and provide the scientific rationale behind each methodological choice. Our objective is to equip researchers, scientists, and drug development professionals with a robust strategy for de-risking novel chemical entities.

The Imperative of Early-Stage Selectivity Profiling

The "one drug, one target" paradigm has largely been superseded by the understanding that most small molecules exhibit some degree of polypharmacology. While this can sometimes be leveraged for therapeutic benefit (e.g., multi-targeted kinase inhibitors in oncology), unanticipated off-target effects are a leading cause of clinical trial failures. For a novel pyrimidine-based compound, a primary concern is its potential interaction with unintended protein kinases, as well as other structurally related ATP-binding proteins.

A comprehensive cross-reactivity profile serves several critical functions:

  • Safety & Toxicity Prediction: Early identification of interactions with proteins implicated in adverse events (e.g., hERG, CYP450 enzymes, kinases in critical physiological pathways) allows for informed decisions on whether to proceed with a candidate.

  • Mechanism of Action Deconvolution: Distinguishing on-target from off-target pharmacology is essential for accurately interpreting in vivo efficacy and toxicity data.

  • Lead Optimization: A detailed selectivity profile can guide medicinal chemistry efforts to enhance potency against the desired target while minimizing off-target interactions.

  • Biomarker Strategy: Understanding the full target landscape of a compound can inform the development of pharmacodynamic and patient selection biomarkers.

Experimental Workflow for Comprehensive Cross-Reactivity Profiling

A tiered approach is recommended, beginning with broad, high-throughput screening and progressing to more focused, quantitative assays for confirmation and characterization of identified hits.

Tier 1: Broad Kinome Scanning

The initial step involves screening the compound against a large, representative panel of human protein kinases. This provides a global view of its selectivity.

Experimental Protocol: Large-Panel Kinase Binding Assay (e.g., KINOMEscan™)

  • Compound Immobilization: A proprietary ligand is immobilized on a solid support (e.g., beads).

  • Kinase Incubation: Each kinase from the panel is incubated with the immobilized ligand and the test compound (this compound) at a single, high concentration (e.g., 1 or 10 µM).

  • Competitive Binding: The test compound competes with the immobilized ligand for binding to the kinase's ATP pocket.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA-tagged kinase or a fluorescence-based method. A lower signal indicates stronger binding of the test compound.

  • Data Analysis: Results are often expressed as a percentage of control (%Ctrl), where a lower percentage signifies a stronger interaction. A common threshold for identifying potential hits is a %Ctrl < 10% or < 35%.

Diagram: Tier 1 Kinase Profiling Workflow

G cluster_0 Step 1: Assay Preparation cluster_1 Step 2: Competitive Binding cluster_2 Step 3: Quantification & Analysis A Test Compound (this compound) D Incubation (Compound + Kinase + Beads) A->D B DNA-Tagged Kinase Library (~400 kinases) B->D C Ligand-Immobilized Beads C->D E Wash to Remove Unbound Kinase D->E F Quantify Bound Kinase (via qPCR) E->F G Calculate % of Control (Identify Hits) F->G

Caption: Workflow for a competitive binding-based kinome scan.

Tier 2: Quantitative Dose-Response and Orthogonal Validation

Hits identified in the primary screen must be confirmed and their binding affinity quantified. It is also crucial to employ an orthogonal assay, which uses a different detection modality, to rule out assay-specific artifacts.

Experimental Protocol: IC50/Kd Determination

  • Assay Principle: For each confirmed off-target hit, a full dose-response curve is generated by incubating the kinase with a serial dilution of this compound.

  • Data Generation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) or binding (Kd) is determined.

  • Orthogonal Method - Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context.

    • Treat intact cells with the test compound.

    • Heat the cell lysate to induce protein denaturation.

    • Ligand-bound proteins are stabilized and less prone to aggregation.

    • Quantify the amount of soluble protein remaining at different temperatures using Western blotting or mass spectrometry. A shift in the melting temperature (Tm) indicates target engagement.

Diagram: Tiered Selectivity Profiling Strategy

G A Tier 1: Broad Screening Single-Dose Kinome Scan (~400 kinases) Identifies potential off-targets B Tier 2: Hit Confirmation Dose-Response (Kd/IC50) Determination Confirms binding affinity A->B Hits with %Ctrl < 35% C Tier 3: Cellular Validation CETSA or NanoBRET Confirms target engagement in cells B->C Confirmed Hits (e.g., Kd < 1 µM) D Tier 4: Phenotypic Screening Cell-based assays Assesses functional consequences of off-target binding C->D Verified Cellular Engagement

Caption: A multi-tiered strategy for cross-reactivity profiling.

Comparative Analysis: Profiling Against Established Pyrimidine-Based Inhibitors

To contextualize the selectivity profile of this compound, it is instructive to compare its (hypothetical) data against well-characterized drugs sharing the pyrimidine scaffold. For this guide, we will use Imatinib and Erlotinib as benchmarks, as extensive public data exists for their kinome profiles.

Table 1: Comparative Kinome Selectivity Profile

CompoundPrimary Target(s)Selectivity Score (S-Score at 1 µM)¹Key Off-Targets (Kd < 1 µM)
This compound (Hypothetical Data) Hypothetical Target Kinase (HTK) 0.05 SRC, LCK, YES, ABL1
Imatinib ABL1, KIT, PDGFRα/β0.32DDR1, LCK, SRC, YES, ZAK
Erlotinib EGFR0.03Many others at higher concentrations

¹Selectivity Score (S-Score) is a quantitative measure of selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases tested. A lower score indicates higher selectivity.

Interpretation and Causality:

The hypothetical data for our compound of interest suggests a relatively selective profile, with an S-Score of 0.05, indicating it binds to 5% of the kinases in the panel at a 1 µM concentration. However, the identified off-targets (SRC, LCK, YES, ABL1) are notable.

  • Structural Rationale: The SRC family kinases (SRC, LCK, YES) and ABL1 share significant homology in their ATP-binding pockets with many other kinases. The pyrimidine core of our compound likely forms hydrogen bonds with the "hinge" region of the kinase domain, an interaction common to many kinase inhibitors. The specific off-target profile is then dictated by the substituents on the pyrimidine ring—in this case, the 2,2-dimethylpropan-1-one group—and how it interacts with more variable regions of the binding pocket.

  • Comparison to Benchmarks:

    • Imatinib is known as a "multi-targeted" inhibitor, reflected in its higher S-Score (0.32). Its broader activity is a key component of its therapeutic efficacy in cancers driven by ABL, KIT, or PDGF-R.

    • Erlotinib is highly selective for EGFR, with a very low S-Score. This high selectivity is crucial for its therapeutic window, as inhibiting other kinases could lead to increased toxicity.

  • Implications for this compound: The off-target binding to SRC family kinases and ABL1 must be investigated further. If the primary "Hypothetical Target Kinase" is involved in a pathway distinct from these off-targets, this profile might be acceptable. However, if these off-targets are implicated in, for example, immunosuppression (LCK) or other known toxicities, medicinal chemistry efforts should be directed at modifying the compound to reduce these interactions.

Functional Consequences: The Next Frontier

Identifying a binding event is only the first step. The ultimate goal is to understand if this binding translates into a functional consequence (inhibition or activation) in a cellular context.

Experimental Protocol: Off-Target Functional Assay

  • Select Cell Line: Choose a cell line that expresses the identified off-target (e.g., a leukemia cell line for ABL1).

  • Assay Downstream Signaling: Treat the cells with a dose-response of this compound.

  • Measure Pathway Modulation: Use methods like Western blotting to measure the phosphorylation status of a known downstream substrate of the off-target kinase (e.g., p-CrkL for ABL1).

  • Determine Cellular IC50: Calculate the concentration of the compound required to inhibit 50% of the downstream signaling.

Table 2: Comparing Biochemical Affinity with Cellular Potency

CompoundOff-TargetBiochemical Kd (nM)Cellular IC50 (nM) (Downstream Pathway Inhibition)
This compound (Hypothetical) ABL1150850
Imatinib ABL125200

Interpretation:

The hypothetical data shows a "shift" between the biochemical binding affinity (Kd) and the cellular potency (IC50). This is common and can be attributed to factors like cell membrane permeability, protein turnover, and intracellular ATP concentrations competing with the inhibitor. A significant rightward shift (cellular IC50 >> biochemical Kd) may indicate that the compound has poor cell penetration or is actively exported from the cell, potentially reducing the in vivo risk associated with that off-target.

Conclusion and Strategic Recommendations

The reveals a compound with a promising, relatively selective profile. However, the identified off-target interactions with SRC family kinases and ABL1 warrant a careful and quantitative follow-up.

Key Recommendations:

  • Confirm and Quantify: Obtain high-quality Kd values for all primary screen hits with a %Ctrl < 35%.

  • Assess Cellular Engagement: Use CETSA or a similar method to confirm that the compound engages these off-targets in a cellular environment.

  • Evaluate Functional Impact: For any off-target with a cellularly-confirmed Kd below 1 µM, conduct functional assays to determine the cellular IC50.

  • Structure-Activity Relationship (SAR) Analysis: Leverage the off-target data to guide the next round of medicinal chemistry. Can the compound be modified to disrupt binding to SRC/ABL1 while maintaining or improving potency against the primary target?

By systematically applying this multi-tiered profiling strategy, development teams can build a comprehensive understanding of a compound's selectivity, enabling data-driven decisions that minimize risks and increase the probability of clinical success. This rigorous, self-validating approach is the hallmark of modern, safety-conscious drug discovery.

References

  • KINOMEscan™ Technology. DiscoverX (now part of Eurofins). [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Science. [Link]

  • Imatinib Kinome Scan Data. Davis, M.I., et al. (2011). Nature Biotechnology. [Link]

  • Principles of Drug-Target Residence Time. Copeland, R.A. (2016). Nature Reviews Drug Discovery. [Link]

  • The Importance of Selectivity in Kinase Drug Discovery. Karaman, M.W., et al. (2008). Nature Biotechnology. [Link]

Independent Verification of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one: A Comparative Guide to RORγt Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the independent verification of a compound's biological activity is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive framework for assessing the activity of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, a novel pyrimidine derivative. Based on the prevalent therapeutic activities of structurally related pyrimidine and pyrazolopyrimidine compounds, which include anti-inflammatory and anticancer effects, this guide will focus on a hypothesized mechanism of action: the inhibition of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3][4][5]

RORγt is a critical transcription factor in the differentiation of T helper 17 (Th17) cells, which are key drivers of inflammation in numerous autoimmune diseases.[2][6] Consequently, the identification of potent and selective RORγt inhibitors is a significant area of therapeutic interest.[2][6][7] This guide will detail the necessary experimental protocols to not only verify the activity of this compound but also to compare its potency and selectivity against a known RORγt inhibitor, such as SR2211 or Digoxin.[7][8]

Foundational Understanding: The RORγt Signaling Pathway

A thorough understanding of the RORγt signaling pathway is paramount for designing and interpreting experiments. RORγt, upon activation, binds to specific DNA sequences known as ROR response elements (ROREs) in the promoter regions of target genes, most notably Interleukin-17A (IL-17A).[6][9] This transcriptional activation is a key step in the pro-inflammatory cascade mediated by Th17 cells.[6][10]

Caption: Simplified RORγt signaling pathway in a naive T cell leading to IL-17 production.

Experimental Workflow for Independent Verification

The following workflow provides a logical progression from initial compound characterization to cellular activity assessment.

Verification_Workflow A Step 1: Compound Sourcing & Purity Analysis B Step 2: Biochemical Assay - RORγt Ligand Binding Domain Interaction A->B Purity Confirmed C Step 3: Cell-Based Reporter Assay - RORγt Transcriptional Activity B->C Binding Affinity Determined D Step 4: Functional Cellular Assay - Th17 Differentiation & IL-17A Production C->D Transcriptional Inhibition Confirmed E Step 5: Selectivity Profiling - Off-Target Effects D->E Cellular Activity Quantified F F E->F Final Comparative Analysis

Caption: Experimental workflow for the independent verification of RORγt inhibitory activity.

Detailed Experimental Protocols

Step 1: Compound Sourcing and Purity Analysis

Rationale: The purity of the test compound is critical for accurate and reproducible results. Impurities could lead to off-target effects or inaccurate potency measurements.

Protocol:

  • Sourcing: Obtain this compound and a reference RORγt inhibitor (e.g., SR2211) from a reputable commercial supplier.

  • Purity Assessment:

    • Perform High-Performance Liquid Chromatography (HPLC) to determine the purity of the compounds. The purity should ideally be >98%.

    • Confirm the molecular weight and identity using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Characterize the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 2: Biochemical Assay - RORγt Ligand Binding Domain Interaction

Rationale: A biochemical assay directly measures the interaction between the compound and the RORγt ligand-binding domain (LBD), providing initial evidence of target engagement. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.[9][11]

Protocol:

  • Assay Principle: This assay measures the disruption of the interaction between a fluorescently labeled cofactor peptide and the RORγt-LBD by the test compound.

  • Reagents:

    • Recombinant human RORγt-LBD (His-tagged).

    • Fluorescently labeled cofactor peptide (e.g., from RIP140).[9]

    • Terbium-labeled anti-His antibody.

  • Procedure:

    • In a 384-well plate, incubate the RORγt-LBD, the fluorescently labeled cofactor peptide, and the terbium-labeled anti-His antibody with serial dilutions of this compound or the reference inhibitor.

    • After incubation, measure the TR-FRET signal using a suitable plate reader.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the bound cofactor peptide.

Step 3: Cell-Based Reporter Assay - RORγt Transcriptional Activity

Rationale: This assay moves from a purely biochemical interaction to a cellular context to confirm that the compound can inhibit RORγt-mediated gene transcription. A luciferase reporter assay is a widely used method.[11][12][13]

Protocol:

  • Cell Line: Use a human cell line (e.g., HEK293T or Jurkat) stably transfected with two constructs:

    • A plasmid expressing the RORγt-LBD fused to a Gal4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence (UAS).[12]

  • Procedure:

    • Plate the reporter cells and treat them with serial dilutions of this compound or the reference inhibitor.

    • After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value, representing the concentration that causes a 50% reduction in luciferase activity.

Step 4: Functional Cellular Assay - Th17 Differentiation & IL-17A Production

Rationale: This is a crucial step to verify the compound's effect on a primary physiological process mediated by RORγt: the differentiation of naive T cells into Th17 cells and the subsequent production of IL-17A.[6][12]

Protocol:

  • Cell Isolation: Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

  • Th17 Differentiation: Culture the naive CD4+ T cells under Th17-polarizing conditions (e.g., with anti-CD3/CD28 antibodies, IL-6, TGF-β, and IL-23).

  • Treatment: Concurrently treat the cells with various concentrations of this compound or the reference inhibitor.

  • IL-17A Measurement: After 3-5 days of culture, collect the cell culture supernatants and measure the concentration of IL-17A using an Enzyme-Linked Immunosorbent Assay (ELISA).[12]

  • Flow Cytometry (Optional): Perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry to determine the percentage of Th17 cells.

  • Data Analysis: Calculate the IC50 value for the inhibition of IL-17A production.

Data Presentation and Comparative Analysis

Summarize the quantitative data in a clear and concise table to facilitate a direct comparison between this compound and the reference RORγt inhibitor.

Parameter This compound Reference RORγt Inhibitor (e.g., SR2211)
Purity (HPLC) >98%>98%
Biochemical IC50 (TR-FRET) Experimental ValueKnown/Experimental Value
Cellular IC50 (Reporter Assay) Experimental ValueKnown/Experimental Value
Functional IC50 (IL-17A ELISA) Experimental ValueKnown/Experimental Value

Selectivity Profiling

Rationale: To be a viable therapeutic candidate, a compound should exhibit high selectivity for its intended target to minimize off-target effects.

Protocol:

  • ROR Isotype Selectivity: Test the activity of this compound against other ROR isoforms, such as RORα and RORβ, using similar reporter assays.[9][12]

  • Broader Kinase Panel Screening: For a more comprehensive analysis, screen the compound against a panel of other kinases to identify any potential off-target interactions. Several commercial services offer such screening panels.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of the hypothesized RORγt inhibitory activity of this compound. The comparative data generated will be instrumental in determining its potential as a novel therapeutic agent for autoimmune and inflammatory diseases. Positive and potent results from these in vitro studies would warrant further investigation into its in vivo efficacy and safety profile in relevant animal models of diseases such as psoriasis or rheumatoid arthritis.

References

  • Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation - Drug Discovery and Development. (2022-04-26). Available at: [Link]

  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PubMed Central. Available at: [Link]

  • Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo - NIH. Available at: [Link]

  • ROR-gamma(t) Reporter Assay|Compound Screening Services - Abeomics. Available at: [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC - NIH. Available at: [Link]

  • Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists - PubMed. Available at: [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC - PubMed Central. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI. Available at: [Link]

  • Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines - MDPI. Available at: [Link]

  • Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses - Frontiers. Available at: [Link]

  • ROR t regulates SE activities in mature T H 17 cells. Naïve T cells... - ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors - RSC Publishing. Available at: [Link]

  • Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5 - PubMed. Available at: [Link]

  • ROR(GMMA)T Modulating Activity for the Treatment of Cancers - PMC - NIH. Available at: [Link]

  • In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - NIH. Available at: [Link]

  • Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - MDPI. Available at: [Link]

  • Identification of Potent and Selective RORγ Antagonists - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Human RORγ Reporter Assay Kit - Indigo Biosciences. Available at: [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process - BioIVT. Available at: [Link]

  • Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - Research journals - PLOS. Available at: [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl - PubMed. Available at: [Link]

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Sources

A Preclinical Comparative Guide to 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one: A Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties. This guide provides a hypothetical yet comprehensive preclinical evaluation of a novel pyrimidine derivative, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one (hereinafter referred to as Compound-X), as a potential anticancer agent. The document is structured to offer a comparative analysis of Compound-X against established anticancer drugs, Pemetrexed, a pyrimidine-based antimetabolite, and Ibrutinib, a targeted Bruton's tyrosine kinase (BTK) inhibitor. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the experimental rationale and methodologies crucial for the preclinical assessment of new chemical entities.

The decision to investigate Compound-X within the oncology space is predicated on the well-documented anticancer activities of various pyrimidine derivatives. The preclinical development of any new anticancer agent necessitates a rigorous evaluation of its efficacy, safety, and pharmacokinetic profile. This is typically achieved through a combination of in vitro and in vivo studies, which are designed to not only characterize the compound's therapeutic potential but also to identify potential liabilities before advancing to clinical trials.[1][2]

This guide will delineate a hypothetical preclinical journey for Compound-X, complete with experimental protocols, comparative data, and mechanistic insights, thereby providing a robust framework for its evaluation.

Physicochemical and Pharmacokinetic Profile: A Comparative Overview

A fundamental aspect of preclinical drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as its pharmacokinetic profile.[3][4] These parameters are critical determinants of a drug's bioavailability, dosing regimen, and potential for drug-drug interactions. The following table presents a hypothetical ADME/Tox profile for Compound-X, juxtaposed with the known properties of Pemetrexed and Ibrutinib.

PropertyCompound-X (Hypothetical)PemetrexedIbrutinib
Molecular Weight ( g/mol ) 164.21427.4440.5
LogP 2.10.43.7
Aqueous Solubility (µg/mL) 150>1000 (as disodium salt)<1
Oral Bioavailability (%) 60Poor (<10%)~2.9% (fasting)
Plasma Protein Binding (%) 858197.3
Primary Metabolism CYP3A4Not metabolizedCYP3A4
Primary Excretion RenalRenalFecal
Predicted BBB Penetration ModerateNoYes

Data for Pemetrexed and Ibrutinib are compiled from publicly available preclinical and clinical information.

In Vitro Efficacy Evaluation: Unveiling the Anticancer Potential

The initial assessment of an anticancer candidate's efficacy is conducted through a battery of in vitro assays. These assays are designed to determine the compound's cytotoxic effects on cancer cells and to elucidate its mechanism of action.[5][6]

Comparative Cytotoxicity Profiling

The primary in vitro screen for any potential anticancer drug is the assessment of its cytotoxicity against a panel of human cancer cell lines.[7] This approach helps to identify the spectrum of cancers that may be susceptible to the new agent.

Table 2: Comparative In Vitro Cytotoxicity (IC50, µM) of Compound-X, Pemetrexed, and Ibrutinib

Cell LineCancer TypeCompound-X (Hypothetical)PemetrexedIbrutinib
A549 Non-Small Cell Lung5.21.8>50
MCF-7 Breast (ER+)8.12515
MDA-MB-231 Triple-Negative Breast2.51520
HCT116 Colorectal4.80.5>50
K562 Chronic Myeloid Leukemia>50>500.01

IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. Data for Pemetrexed and Ibrutinib are representative values from published studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound-X, Pemetrexed, and Ibrutinib in culture medium. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.

Mechanism of Action: A Hypothetical Pathway

Based on the broad-spectrum activity of many pyrimidine derivatives, we hypothesize that Compound-X may exert its anticancer effects by targeting a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival CompoundX Compound-X CompoundX->Akt Inhibition

Caption: Hypothetical signaling pathway targeted by Compound-X.

In Vivo Efficacy: Testing in a Living System

While in vitro assays provide valuable initial data, the true test of an anticancer compound's potential lies in its performance in in vivo models. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[8][9][10]

Experimental Workflow: Xenograft Tumor Model

Xenograft_Workflow start Implantation of MDA-MB-231 cells into nude mice tumor_growth Tumor growth to ~100-150 mm³ start->tumor_growth randomization Randomization into treatment groups (n=8 per group) tumor_growth->randomization treatment Daily administration of: - Vehicle Control - Compound-X - Pemetrexed - Ibrutinib randomization->treatment monitoring Tumor volume and body weight measurement (3 times/week) treatment->monitoring endpoint Endpoint: Tumor volume > 2000 mm³ or signs of toxicity monitoring->endpoint analysis Tumor harvesting for pharmacodynamic analysis (e.g., IHC for p-Akt) endpoint->analysis

Sources

A Comparative Guide to Assessing the Therapeutic Index of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone for developing targeted therapies, particularly in oncology.[1][2] The novel compound, 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one, represents a promising new chemical entity. However, its therapeutic potential is intrinsically linked to its safety profile. This guide provides a comprehensive, technically-grounded framework for assessing the therapeutic index of this compound. We will outline a self-validating system of experiments designed to rigorously evaluate its efficacy and toxicity, using the well-established kinase inhibitor Imatinib as a benchmark for comparison.

The therapeutic index (TI) is a critical measure of a drug's relative safety, comparing the dose required for a therapeutic effect to the dose that causes toxicity.[3][4] A high TI indicates a wide margin between the effective and toxic doses, which is a desirable characteristic for any new drug candidate.[4][5] The classic calculation for the therapeutic index is the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[6][7]

Phase 1: In Vitro Cytotoxicity Profiling

The initial phase of our assessment will establish the cytotoxic potential of this compound in relevant human cell lines. This is a crucial first step to determine the concentration range for further in vivo studies and to identify potential off-target toxicities early in the development process.[8][9] A panel of assays is recommended to provide a multi-faceted view of cytotoxicity, as different methods measure distinct cellular endpoints.

  • Cell Line Selection:

    • Choose a panel of human cancer cell lines relevant to the presumed target of a pyrimidine-based compound (e.g., a panel of leukemia, gastrointestinal stromal tumor, and lung cancer cell lines). For our example, we will use the K-562 (chronic myelogenous leukemia) and A549 (non-small cell lung cancer) cell lines.

    • Include a non-cancerous human cell line (e.g., human fibroblasts) to assess general cytotoxicity.

  • Compound Preparation:

    • Prepare stock solutions of this compound and the comparator, Imatinib, in a suitable solvent such as DMSO.

    • Create a serial dilution series to treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM).

  • MTT Assay (Metabolic Activity):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with the serial dilutions of the compounds for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • LDH Release Assay (Membrane Integrity):

    • Culture and treat cells as described for the MTT assay.

    • After the 72-hour incubation, collect the cell culture supernatant.

    • Use a commercially available lactate dehydrogenase (LDH) assay kit to measure the amount of LDH released from damaged cells.

    • Measure the absorbance according to the kit's instructions. Increased absorbance correlates with increased cell membrane damage.

CompoundCell LineMTT Assay (CC50)LDH Release Assay (CC50)
This compoundK-562Experimental DataExperimental Data
A549Experimental DataExperimental Data
Human FibroblastsExperimental DataExperimental Data
Imatinib (Comparator)K-562~0.1>50
A549>50>50
Human Fibroblasts>50>50

CC50 (50% cytotoxic concentration) will be calculated using non-linear regression analysis of the dose-response curves.

Phase 2: In Vivo Efficacy and Toxicity Assessment

Following the in vitro characterization, in vivo studies in a relevant animal model are essential to determine the therapeutic window of this compound. These studies will allow for the determination of the effective dose (ED50) and the toxic or lethal dose (TD50 or LD50).

G cluster_0 In Vivo Efficacy Study cluster_1 In Vivo Toxicity Study cluster_2 Therapeutic Index Calculation efficacy_model Establish Xenograft Tumor Model (e.g., K-562 in nude mice) efficacy_dosing Dose-Ranging Study for Efficacy (Multiple dose groups) efficacy_model->efficacy_dosing efficacy_monitoring Monitor Tumor Growth and Animal Well-being efficacy_dosing->efficacy_monitoring efficacy_endpoint Determine ED50 (Tumor Growth Inhibition) efficacy_monitoring->efficacy_endpoint calculate_ti Calculate Therapeutic Index (TI = TD50 / ED50) efficacy_endpoint->calculate_ti toxicity_model Use Healthy Mice (e.g., Swiss Webster) toxicity_dosing Acute Dose-Ranging Study for Toxicity (Single high doses) toxicity_model->toxicity_dosing toxicity_monitoring Monitor for Clinical Signs of Toxicity, Body Weight Changes toxicity_dosing->toxicity_monitoring toxicity_endpoint Determine TD50/LD50 and Perform Necropsy toxicity_monitoring->toxicity_endpoint toxicity_endpoint->calculate_ti

Caption: Workflow for in vivo assessment of therapeutic index.

  • Animal Model:

    • For efficacy studies, use immunodeficient mice (e.g., nude mice) with subcutaneously implanted K-562 cells to establish a xenograft model.

    • For toxicity studies, use healthy mice of a standard strain (e.g., Swiss Webster).

  • Efficacy Study (ED50 Determination):

    • Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., vehicle control, multiple dose levels of the test compound, and Imatinib as a positive control).

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).

    • Measure tumor volume and body weight regularly.

    • The primary endpoint is tumor growth inhibition. The ED50 is the dose that causes 50% inhibition of tumor growth compared to the vehicle control.

  • Toxicity Study (TD50/LD50 Determination):

    • Administer single, escalating doses of the compound to groups of healthy mice.

    • Observe the animals for a set period (e.g., 14 days) for signs of toxicity, including changes in behavior, weight loss, and mortality.

    • The LD50 is the dose that is lethal to 50% of the animals. More modern approaches focus on identifying the TD50, the dose causing a specific toxic effect in 50% of the animals, based on clinical signs, hematology, and clinical chemistry.

    • At the end of the study, perform a full necropsy and histopathological analysis of major organs.

CompoundED50 (mg/kg)TD50 (mg/kg)LD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compoundExperimental DataExperimental DataExperimental DataCalculated Value
Imatinib (Comparator)~25-50>500>500>10
Hypothetical Signaling Pathway

Many pyrimidine-based inhibitors target protein kinases. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by our test compound, leading to reduced cell proliferation.

G cluster_compound Mechanism of Action receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation compound 2,2-Dimethyl-1- (pyrimidin-5-yl)propan-1-one compound->inhibition inhibition->raf

Caption: Hypothetical kinase signaling pathway inhibition.

Conclusion and Comparative Outlook

This structured guide provides a robust framework for the preclinical assessment of the therapeutic index of this compound. By systematically conducting in vitro and in vivo studies and comparing the results to a well-established drug like Imatinib, a clear and defensible data package can be generated. The ultimate goal is to demonstrate a favorable therapeutic window, which would be indicated by a significantly higher therapeutic index for our novel compound compared to the benchmark. This would provide strong justification for its continued development as a potential therapeutic agent.

References

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  • Yin, L. et al. (2024). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1-propanol. Available at: [Link]

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  • Drew, L. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]

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  • PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Available at: [Link]

  • MOLBASE. (n.d.). 2,2-dimethyl-1-pyrazolo[1,5-a]pyrimidin-3-yl-1-propanone. Available at: [Link]

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  • PubMed Central. (2023). Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. Available at: [Link]

  • PubChem. (n.d.). 1,3-dimethyl-6-[(4-phenylpyrimidin-2-yl)amino]-4-propan-2-yl-3~{H}-quinoxalin-2-one. Available at: [Link]

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Sources

A Senior Application Scientist's Guide to the Foundational Benchmarking of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is contingent on a rigorous, multi-faceted evaluation of its fundamental properties.[1][2][3] This guide provides an in-depth, experience-driven framework for the initial characterization of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one , a compound with a pyrimidine core that is prevalent in many biologically active molecules.[4][5][6] Due to the limited public data on this specific NCE, we eschew speculation on a primary biological target. Instead, we present a robust, self-validating benchmarking strategy focused on core physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This approach establishes a foundational dataset, crucial for informed decision-making in early-stage drug discovery.[7] As a methodological benchmark and system suitability control, we utilize Verapamil , a well-characterized pharmaceutical agent known for its high permeability and interaction with efflux transporters.[8][9]

Introduction: The Rationale for Foundational Benchmarking

In early-stage drug discovery, the allure of a novel scaffold like this compound (hereafter designated "NCE-Pyr" for brevity) is undeniable. However, enthusiasm must be tempered with empirical rigor. Before committing significant resources to target identification or efficacy studies, a baseline understanding of a compound's "drug-likeness" is paramount. Properties such as solubility, lipophilicity, membrane permeability, and metabolic stability are not secondary considerations; they are the very foundation upon which a successful development campaign is built.[1]

This guide is structured to mirror the logical flow of an industrial screening cascade. We begin with fundamental physicochemical properties that govern a molecule's behavior in aqueous and lipid environments. We then progress to cell-based assays that model critical biological barriers. The inclusion of Verapamil serves a dual purpose: it acts as a high-permeability control to validate our assay systems and provides a reference point for interpreting the data generated for NCE-Pyr.

Experimental Characterization Workflow

The following diagram outlines the systematic approach for the initial benchmarking of a novel chemical entity.

G cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro ADME & Toxicity cluster_2 Phase 3: Data Analysis & Decision Solubility Kinetic Solubility Assay Permeability Caco-2 Permeability Assay Solubility->Permeability Informs Dosing Concentration LogD LogD Shake-Flask Assay LogD->Permeability Metabolism Microsomal Stability Assay Permeability->Metabolism Toxicity General Cytotoxicity (MTS Assay) Permeability->Toxicity Decision Go/No-Go Decision & Next Steps Metabolism->Decision Toxicity->Decision NCE NCE-Pyr Synthesis & QC NCE->Solubility NCE->LogD Verapamil Reference Standard (Verapamil) Verapamil->Permeability Assay Control

Caption: Foundational benchmarking workflow for NCE-Pyr.

Phase 1: Physicochemical Characterization

An understanding of a compound's solubility and lipophilicity is non-negotiable. These parameters influence everything from assay buffer selection to potential oral absorption.

Kinetic Aqueous Solubility

Causality: We prioritize kinetic solubility as it mimics the conditions of most high-throughput biological screens, where a compound is introduced from a DMSO stock into an aqueous buffer.[10][11] Poor solubility can lead to compound precipitation, causing artifactual results and underestimation of potency.[10]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of NCE-Pyr and Verapamil in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions in DMSO.

  • Assay Plate Preparation: Dispense 5 µL of each DMSO dilution into a clear-bottom 384-well plate.

  • Buffer Addition: Add 95 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve the final desired compound concentrations.

  • Incubation: Mix the plate thoroughly and incubate at room temperature for 2 hours, protected from light.[10]

  • Measurement: Measure light scattering using a nephelometer to detect the formation of precipitate.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background.

Lipophilicity: LogD Measurement

Causality: The distribution coefficient (LogD) at physiological pH (7.4) is a more relevant measure of lipophilicity for drug discovery than LogP, as it accounts for the ionization state of the molecule.[12][13] LogD provides insights into a compound's ability to cross biological membranes and can be a predictor of promiscuity and toxicity. The shake-flask method, while low-throughput, is considered the "gold standard" for its accuracy.[12][14]

Experimental Protocol: Shake-Flask LogD (pH 7.4) Assay

  • Phase Preparation: Prepare a solution of PBS (pH 7.4) and n-octanol. Pre-saturate each phase by mixing them vigorously overnight and then allowing them to separate.

  • Compound Addition: Add the test compound (from a DMSO stock) to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1 v/v). The final compound concentration should be low enough to avoid solubility issues in either phase (e.g., 10 µM).

  • Equilibration: Cap the vials and shake vigorously for 1 hour at room temperature to allow for partitioning equilibrium.[13]

  • Phase Separation: Centrifuge the vials at low speed (e.g., 2000 x g) for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully sample an aliquot from both the aqueous (PBS) and organic (n-octanol) phases. Determine the concentration of the compound in each phase using a validated LC-MS/MS method.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]PBS ).

Phase 2: In Vitro ADME & Cytotoxicity Profiling

With foundational physicochemical data in hand, we can design meaningful cell-based assays to predict the compound's behavior in vivo.

Intestinal Permeability: The Caco-2 Bidirectional Assay

Causality: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelial barrier.[15][16] This assay is the industry standard for predicting oral drug absorption and identifying whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp).[17][18] Regulatory agencies such as the FDA recognize Caco-2 data for biopharmaceutics classification.[19][20]

Caco-2 Permeability Assay Principle

The diagram below illustrates the bidirectional transport measurement across the Caco-2 cell monolayer.

G cluster_A_B cluster_B_A Apical Apical (AP) Compartment (Simulates Gut Lumen) Monolayer Caco-2 Cell Monolayer (with Tight Junctions & Transporters) Apical->Monolayer Basolateral Basolateral (BL) Compartment (Simulates Bloodstream) Monolayer->Basolateral A_B_start Add Compound A_B_end Measure Compound A_B_start->A_B_end Papp(A→B) B_A_start Add Compound B_A_end Measure Compound B_A_start->B_A_end Papp(B→A)

Caption: Bidirectional transport across a Caco-2 monolayer.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the validated range (e.g., 300-500 Ω·cm²).[17] Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Assay Initiation:

    • A→B (Apical to Basolateral): Add the test compound (NCE-Pyr or Verapamil at 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.[15]

    • B→A (Basolateral to Apical): Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[15]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[15]

  • Sampling & Quantification: At the end of the incubation, take samples from both donor and receiver compartments. Analyze the compound concentration via LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER) as: ER = Papp(B→A) / Papp(A→B) . An ER greater than 2 is indicative of active efflux.[17][18]

Metabolic Stability: Human Liver Microsome (HLM) Assay

Causality: The liver is the primary site of drug metabolism. An HLM assay provides an early indication of a compound's susceptibility to Phase I metabolic enzymes (primarily Cytochrome P450s), which is a key determinant of its in vivo half-life and potential for drug-drug interactions.

Experimental Protocol: HLM Intrinsic Clearance Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the test compound (NCE-Pyr or a control like Verapamil) at a low concentration (e.g., 1 µM).

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

General Cytotoxicity: MTS Assay

Causality: Before assessing specific biological activity, it is crucial to determine the concentration range at which the compound exhibits general cytotoxicity. This ensures that any observed effects in future assays are not simply due to cell death. The MTS assay is a rapid, colorimetric method for measuring cell viability by assessing mitochondrial metabolic activity.

Experimental Protocol: MTS Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of NCE-Pyr (e.g., from 0.1 to 100 µM) for 48-72 hours. Include wells with untreated cells (vehicle control) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.[21][22]

  • Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a plate reader.[22]

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot cell viability against compound concentration to determine the CC50 (concentration that causes 50% reduction in cell viability).

Data Synthesis and Interpretation

Objective comparison requires clear data presentation. The following tables summarize hypothetical, yet realistic, outcomes for NCE-Pyr benchmarked against Verapamil.

Table 1: Physicochemical Properties

Parameter NCE-Pyr (Hypothetical) Verapamil (Reference) Interpretation for NCE-Pyr
Kinetic Solubility (pH 7.4) 85 µM > 200 µM Good solubility for initial in vitro screening.

| LogD (pH 7.4) | 2.1 | 3.5 | In the desirable range for membrane permeability. |

Table 2: In Vitro ADME & Cytotoxicity Profile

Parameter NCE-Pyr (Hypothetical) Verapamil (Reference) Interpretation for NCE-Pyr
Papp (A→B) (x 10⁻⁶ cm/s) 15.2 25.0 High permeability, predicts good oral absorption.[20]
Papp (B→A) (x 10⁻⁶ cm/s) 16.1 75.0 -
Efflux Ratio (ER) 1.06 3.0 Not a substrate of major efflux pumps like P-gp.
HLM Half-Life (t½, min) 45 15 Moderately stable; less susceptible to metabolism than Verapamil.

| Cytotoxicity (CC50, HepG2) | > 100 µM | 25 µM | Low general cytotoxicity, providing a wide window for therapeutic assays. |

Expert Analysis: The hypothetical data profile for NCE-Pyr is highly encouraging. It suggests a compound with good solubility and optimal lipophilicity. Crucially, its high permeability is not compromised by efflux, a common liability for drug candidates.[17] Its moderate metabolic stability and low cytotoxicity further enhance its profile. Compared to the Verapamil standard, which validated the permeability and efflux components of the Caco-2 assay, NCE-Pyr exhibits a potentially superior preclinical profile due to its lack of efflux and greater metabolic stability.

Conclusion and Future Directions

This guide has established a comprehensive, self-validating framework for the initial characterization of a novel chemical entity, this compound (NCE-Pyr). By benchmarking its fundamental physicochemical and in vitro ADME properties against the well-characterized standard, Verapamil, we have generated a foundational dataset that builds confidence in the molecule's drug-like potential.

The favorable hypothetical profile—high permeability, low efflux, moderate metabolic stability, and low cytotoxicity—strongly supports advancing NCE-Pyr into the next phase of drug discovery. The logical next steps would include:

  • Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, or phenotypic screening to identify its biological target(s).

  • Potency and Selectivity Assays: Once a target is identified, developing specific assays to quantify potency (e.g., IC50 or EC50) and assess selectivity against related targets.

  • Pharmacokinetic Studies: Progressing to in vivo pharmacokinetic studies in animal models to correlate the promising in vitro ADME data with real-world exposure and bioavailability.

By adhering to this structured, data-driven approach, researchers can de-risk their projects early, efficiently allocate resources, and increase the probability of translating a novel chemical entity into a viable therapeutic candidate.

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Navigating the Kinase Inhibitor Landscape: A Comparative Analysis of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one and its Congeners

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

In the intricate world of drug discovery, certain chemical motifs consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple biological targets with high affinity. The pyrimidine ring is a quintessential example of such a scaffold, particularly in the realm of protein kinase inhibitors.[1] Its nitrogen atoms serve as excellent hydrogen bond acceptors, enabling it to anchor within the ATP-binding site of a wide array of kinases, effectively mimicking the hinge-binding interactions of adenine.[2][3] This versatility has led to the development of numerous FDA-approved kinase inhibitors for the treatment of cancer and other diseases.[1][4]

This guide focuses on 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one , a novel compound for which biological data is not yet publicly available. Given its structural features—a core pyrimidine ring appended with a pivaloyl group—we hypothesize its potential as a kinase inhibitor. This analysis will provide a head-to-head comparison of this compound with structurally related, well-characterized pyrimidine-based kinase inhibitors. By examining their mechanisms of action, structure-activity relationships (SAR), and experimental performance, we aim to provide a predictive framework for the biological activity of this novel molecule and guide future research endeavors for drug development professionals.

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To contextualize the potential of this compound, we will compare it with two distinct classes of pyrimidine-based kinase inhibitors: a Cyclin-Dependent Kinase (CDK) inhibitor and a Wee1 kinase inhibitor. This allows for a broad comparison across different branches of the human kinome, highlighting how subtle structural modifications on the pyrimidine core can dictate target selectivity and potency.

Hypothesized Profile of this compound

The structure of our target compound is relatively simple, featuring an unsubstituted pyrimidine ring and a bulky, sterically hindered tert-butyl group adjacent to the carbonyl.

  • Potential Kinase Interaction: The pyrimidine ring is expected to form key hydrogen bonds with the hinge region of a kinase's ATP-binding pocket. The pivaloyl moiety, with its carbonyl group, could act as an additional hydrogen bond acceptor. The bulky tert-butyl group will likely occupy a hydrophobic pocket adjacent to the hinge. Its size and lack of flexibility may influence selectivity, potentially favoring kinases with a larger binding pocket in this region.

Comparator 1: 4-(Pyrazol-4-yl)-pyrimidines as Selective CDK4/6 Inhibitors

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The 4-(pyrazol-4-yl)-pyrimidine scaffold has been successfully exploited to develop selective inhibitors of CDK4 and CDK6.[5]

  • Mechanism of Action: These compounds are ATP-competitive inhibitors that occupy the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby inducing G1 cell cycle arrest.[6] Their selectivity over other CDKs, such as CDK1 and CDK2, is a key therapeutic advantage.[5]

  • Structure-Activity Relationship (SAR): X-ray crystallography has revealed that the pyrimidine core forms the canonical hydrogen bonds with the hinge region of CDK6. The pyrazole moiety extends into the ribose-binding pocket, while substitutions at the 2-position of the pyrimidine are directed towards the solvent-exposed region, offering a site for modification to fine-tune physicochemical properties without compromising potency.[5]

Comparator 2: Pyrazolopyrimidinones as Wee1 Kinase Inhibitors

Wee1 is a nuclear kinase that acts as a critical gatekeeper for the G2/M cell cycle checkpoint by inhibiting CDK1.[7] In cancer cells with a defective G1 checkpoint (often due to p53 mutations), Wee1 inhibition forces premature mitotic entry, leading to mitotic catastrophe and apoptosis.[8] This makes Wee1 an attractive target for combination therapy with DNA-damaging agents.

  • Mechanism of Action: The pyrazolopyrimidinone AZD1775 (adavosertib) is a potent and selective ATP-competitive inhibitor of Wee1 kinase.[7] By blocking Wee1 activity, AZD1775 prevents the inhibitory phosphorylation of CDK1, leading to an uncontrolled transition into mitosis.[7]

  • Structure-Activity Relationship (SAR): The pyrazolopyrimidinone core is a key feature of these inhibitors. Structure-activity studies on related tricyclic pyrimidine scaffolds have highlighted the importance of specific pharmacophores at the aminoaryl and halo-benzene regions for achieving sub-nanomolar binding affinity.[8] These groups occupy distinct pockets within the ATP-binding site of Wee1.

Quantitative Comparison of Physicochemical and Biological Properties

The table below summarizes the key properties of our hypothetical compound and the selected comparators, providing a clear basis for evaluating their potential therapeutic utility.

CompoundStructureTarget Kinase(s)IC50/KiKey Structural Features
This compound O=C(C(C)(C)C)c1cncnc1Hypothesized: KinaseNot DeterminedSimple pyrimidine core; bulky pivaloyl group.
4-(Pyrazol-4-yl)-pyrimidine Analog Representative structureCDK4, CDK6nM range[5]Pyrimidine core for hinge binding; pyrazole for ribose pocket interaction.
AZD1775 (Adavosertib) Representative structureWee1Ki = 0.5 nM[8]Pyrazolopyrimidinone scaffold; specific substitutions for high-affinity binding.

Experimental Protocols for Kinase Inhibition Assays

To empirically determine the kinase inhibitory activity of this compound, a robust and validated in vitro assay is essential. The following protocol describes a common luminescence-based kinase assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

1. Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to higher kinase activity. The remaining ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ATP concentration.

2. Materials:

  • Recombinant human kinase of interest (e.g., CDK4/Cyclin D1, Wee1)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer (containing MgCl2 and other necessary cofactors)

  • Test compound (this compound) and control inhibitors (e.g., Staurosporine)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multichannel pipettes

  • Luminometer

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions to generate a dose-response curve.

  • Reaction Setup: a. To each well of the microplate, add the kinase reaction buffer. b. Add the test compound at various concentrations. Include "no compound" (vehicle control) and "no kinase" (background) wells. c. Add the substrate peptide and ATP to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase. d. Add the kinase to all wells except the "no kinase" control.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection: a. Equilibrate the plate and the ATP detection reagent to room temperature. b. Add the ATP detection reagent to each well. c. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: a. Subtract the background luminescence ("no kinase" control) from all other readings. b. Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity). c. Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the relevant pathways and workflows.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binding Signaling_Cascade Signal Transduction (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: A generic receptor tyrosine kinase signaling pathway.

Kinase_Assay_Workflow A Prepare serial dilution of This compound B Add buffer, compound, substrate, and ATP to microplate wells A->B C Initiate reaction by adding kinase B->C D Incubate at optimal temperature C->D E Add ATP detection reagent D->E F Measure luminescence E->F G Analyze data and determine IC50 F->G SAR_Logic cluster_0 Core Scaffold cluster_1 Substitutions Pyrimidine Pyrimidine Ring (Hinge Binding) R1 R1 Group (e.g., Pyrazole in CDK4/6i) - Targets ribose pocket - Influences potency Pyrimidine->R1 R2 R2 Group (e.g., Pivaloyl in target compound) - Occupies hydrophobic pocket - Affects selectivity Pyrimidine->R2 R3 R3 Group (e.g., Aminoaryl in Wee1i) - Extends to other pockets - Enhances affinity Pyrimidine->R3

Caption: Structure-Activity Relationship (SAR) logic for pyrimidine-based kinase inhibitors.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, this comparative analysis provides a strong rationale for its investigation as a potential kinase inhibitor. The pyrimidine core is a well-validated hinge-binding motif, and the pivaloyl group is poised to interact with a hydrophobic region of the ATP-binding pocket.

The key differentiator for this compound will be its selectivity profile across the kinome. The bulky and rigid tert-butyl group may confer a unique selectivity profile compared to more flexible or elaborate structures like those found in many CDK and Wee1 inhibitors.

The immediate next step is to perform in vitro kinase screening against a broad panel of kinases to identify primary targets. Should promising activity be observed, further studies, including cellular assays to confirm on-target effects (e.g., cell cycle analysis for a CDK or Wee1 inhibitor) and co-crystallization to elucidate the binding mode, will be warranted. This systematic approach will be crucial in determining if this compound can be a valuable starting point for a new class of kinase inhibitors.

References

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Navigating the Kinome: A Comparative Guide to the Selectivity Profiling of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold - A Privileged Motif in Kinase Inhibitor Design

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge. Protein kinases, numbering over 500 in the human genome, share a structurally conserved ATP-binding site, making the design of specific inhibitors a formidable task.[1] The pyrimidine ring system has emerged as a "privileged" scaffold in this endeavor. Its structural resemblance to the adenine base of ATP allows it to effectively function as a hinge-binder, anchoring the inhibitor within the kinase's active site.[2][3] This fundamental interaction is the starting point for a vast array of approved and investigational kinase inhibitors.

However, the pyrimidine core alone does not confer selectivity. The true determinant of a compound's potency and selectivity lies in the nature and positioning of its substituents. These chemical moieties extend from the core scaffold to interact with other regions of the ATP-binding pocket, exploiting subtle differences between kinases to achieve a desired inhibition profile. This guide will provide a comprehensive overview of the principles governing the selectivity of pyrimidine-based kinase inhibitors, using illustrative examples from the literature. While specific experimental data for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is not publicly available, this guide will equip researchers with the foundational knowledge and practical methodologies to profile its kinase selectivity and that of other novel pyrimidine-based compounds.

The Decisive Role of Substitution Patterns in Kinase Selectivity

The selectivity of a pyrimidine-based inhibitor is a direct consequence of the intricate dance between its chemical structure and the unique topology of the target kinase's active site. Different substitutions on the pyrimidine ring can dramatically alter a compound's interaction profile, transforming a broad-spectrum inhibitor into a highly selective agent, or vice versa.

A compelling illustration of this principle can be found in the development of pyrazolo[3,4-d]pyrimidine-based inhibitors. This fused heterocyclic system is a bioisostere of adenine and serves as the core for numerous clinical candidates and approved drugs.[2][4][5] For instance, subtle modifications to this scaffold have yielded inhibitors with varying selectivity profiles, targeting kinases as diverse as Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase delta (PI3Kδ), and cyclin-dependent kinases (CDKs).[2][4]

The structure-activity relationship (SAR) of these compounds reveals that substitutions at specific positions are key to directing their activity. For example, in a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines, a thiophenethyl group at the C6-position was found to be crucial for anticancer potency, while the substitution pattern on the C4-aryl moiety was a key determinant of CDK2 inhibition.[2] This underscores the necessity of empirical testing to elucidate the precise SAR for any new chemical series.

Hypothetical Selectivity Considerations for this compound

In the absence of experimental data, we can engage in a reasoned, hypothetical analysis of the potential kinase selectivity of this compound based on its structural features and established principles of kinase inhibition.

  • The Pyrimidin-5-yl Ketone Moiety: The core pyrimidine ring is expected to act as the primary hinge-binding motif. The ketone linker introduces a degree of rotational flexibility, which could influence how the dimethylpropyl group is presented to the solvent-exposed region of the ATP-binding site.

  • The 2,2-Dimethylpropyl Group (Neopentyl Group): This bulky, hydrophobic group is likely to play a significant role in determining selectivity. Its size may sterically hinder binding to kinases with smaller solvent-front pockets. Conversely, it could form favorable van der Waals interactions within larger, more hydrophobic pockets. The rigidity of the neopentyl group, compared to a more flexible alkyl chain, might also restrict the conformational freedom of the molecule, potentially leading to a more defined and selective binding mode.

Based on these features, one might hypothesize that this compound would exhibit greater affinity for kinases that can accommodate a bulky hydrophobic group in the solvent-exposed region. However, this remains purely speculative without empirical data. A comprehensive kinase panel screen is the only definitive way to elucidate its true selectivity profile.

A Practical Guide to Kinase Selectivity Profiling

The following section provides a detailed, step-by-step methodology for determining the kinase selectivity profile of a novel pyrimidine-based compound. This protocol is designed to be a self-validating system, incorporating essential controls and considerations for generating robust and reliable data.

Experimental Workflow for Kinase Selectivity Profiling

G cluster_0 Phase 1: Primary Screen (Single Concentration) cluster_1 Phase 2: Secondary Screen (Dose-Response) cluster_2 Phase 3: Orthogonal & Cellular Assays A Compound Preparation & QC B Kinase Panel Selection (e.g., 400+ kinases) A->B Solubilized & Diluted Compound C Single-Point Assay (e.g., 1 µM compound) B->C Assay Plates D Data Analysis: % Inhibition Calculation C->D Raw Data E Hit Selection (Inhibition > Threshold, e.g., 70%) D->E Hit List F 10-Point Dose-Response Assay E->F Selected Kinases G IC50 Determination F->G Dose-Response Curves H Orthogonal Assay (e.g., Binding Assay) G->H Confirmed Hits I Cellular Target Engagement Assay H->I Validated On-Target Activity J Phenotypic Screening I->J Cellular Potency

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic, in vitro biochemical assay to determine the inhibitory activity of a test compound against a panel of protein kinases. The specific kinase, substrate, and buffer conditions will vary for each assay.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable kinase reaction buffer. A typical buffer might contain 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

  • ATP Solution: Prepare a stock solution of ATP in nuclease-free water. The final concentration of ATP used in the assay is critical. For screening ATP-competitive inhibitors, it is often set at or near the Km value for each specific kinase to ensure sensitivity.[6]

  • Substrate Solution: Prepare a stock solution of the specific peptide or protein substrate for each kinase in the appropriate buffer.

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in 100% DMSO. Create a dilution series for dose-response experiments.

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the test compound dilution or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Add 10 µL of a master mix containing the kinase and substrate in kinase buffer to all wells.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells.

  • Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop the reaction by adding 25 µL of a stop solution (e.g., EDTA).

  • Detect the kinase activity. The detection method will depend on the assay format. Common formats include:

    • Radiometric Assays: These "gold standard" assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[7]

    • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[8]

    • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescence resonance energy transfer to detect the phosphorylation of a substrate.[8]

3. Data Analysis:

  • Primary Screen (% Inhibition): Calculate the percent inhibition for each kinase at a single compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Secondary Screen (IC50 Determination): For kinases that show significant inhibition in the primary screen, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[1]

Interpreting the Data: From Raw Numbers to Actionable Insights

The output of a kinase panel screen is a large dataset that requires careful interpretation. The goal is to not only identify the primary target(s) of the compound but also to understand its broader selectivity profile.

Quantitative Data Summary

The results of the dose-response experiments can be summarized in a table to facilitate comparison.

KinaseIC50 (nM)
Hypothetical Data for Compound X
Kinase A50
Kinase B750
Kinase C> 10,000
Kinase D2,500
......
Visualization of Selectivity

A "waterfall plot" is a common way to visualize the selectivity of a compound across the tested kinases. The kinases are typically ordered by their IC50 values, providing an at-a-glance view of the compound's potency and selectivity.

Another powerful visualization tool is the TREEspot™ dendrogram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome. This can reveal if a compound's activity is restricted to a specific branch of the kinome or if it has a broader, multi-family inhibition profile.

Comparison with Alternative Scaffolds

While the pyrimidine core is a mainstay of kinase inhibitor design, a diverse range of other heterocyclic scaffolds have been successfully employed. These include, but are not limited to:

  • Quinazolines and Quinolines: These fused ring systems are found in several approved EGFR inhibitors, such as gefitinib and erlotinib.

  • Indoles and Indazoles: These scaffolds are present in inhibitors of various kinases, including VEGFR and p38 MAP kinase.

  • Thiazoles: The thiazole ring is a key component of the dual Src/Abl inhibitor dasatinib.[9]

The choice of scaffold is often guided by the specific kinase target, the desired selectivity profile, and the physicochemical properties required for a successful drug candidate.

Conclusion

The selectivity profiling of any novel kinase inhibitor is a critical step in its development journey. For pyrimidine-based compounds like this compound, the specific substitution patterns on the pyrimidine core are the ultimate arbiters of selectivity. While a lack of public data for this specific molecule prevents a direct comparison, the principles and methodologies outlined in this guide provide a robust framework for its empirical evaluation. Through a systematic approach of primary screening, dose-response analysis, and orthogonal validation, researchers can elucidate the kinome-wide activity of their compounds, paving the way for the development of the next generation of selective and effective kinase-targeted therapies.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

  • Accelerating kinase drug discovery with validated kinase activity assay kits. Eurofins DiscoverX. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

  • Kinase Panel Profiling. Pharmaron. [Link]

  • ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. PubMed. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]

  • Kinase Screening Assay Services. Reaction Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

  • Kinase Screening & Profiling Service. Proteros. [Link]

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  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond mere compliance, embedding principles of chemical causality and procedural logic to ensure that every step is understood, validated, and executed with the highest degree of scientific integrity.

The protocols outlined herein are designed to empower researchers to manage chemical waste not as a regulatory burden, but as an integral part of rigorous and responsible science.

Hazard Assessment and Chemical Profile

The pyrimidine ring system is a core component of many bioactive molecules and is classified as a flammable, hazardous liquid.[1][2][3][4] Its derivatives may cause skin, eye, and respiratory irritation.[5][6] Therefore, it is scientifically prudent to handle this compound with the assumption that it possesses similar hazards.

Table 1: Synthesized Hazard Profile of this compound

PropertyInferred Characteristic & RationaleSource
Chemical Formula C₉H₁₂N₂O[7]
Molecular Weight 164.21 g/mol [7]
Physical State Likely a liquid or low-melting-point solid.[3]
Flammability Assumed Flammable. The parent pyrimidine is a flammable liquid.[1][4] Disposal procedures must mitigate ignition risks.[1][4]
Toxicity Assumed Harmful/Irritant. May cause eye, skin, and respiratory tract irritation.[6] Ingestion may lead to gastrointestinal irritation.[6][6]
Reactivity Incompatible with strong oxidizing agents and strong acids. [1] Contact can lead to vigorous, potentially hazardous reactions.[1]
Hazardous Decomposition Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). [1][1]

Mandatory Personal Protective Equipment (PPE)

Given the assumed flammability and irritant nature of the compound, a robust PPE ensemble is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE to protect against identified hazards.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for signs of degradation or perforation before use.[5]

  • Body Protection: A flame-resistant laboratory coat is required. For tasks involving larger quantities, a chemically resistant apron or coveralls should be used.[10][11]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[8]

Spill Management Protocol

Immediate and correct response to a spill is critical to preventing exposure and environmental contamination.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity of the spill.

  • If the spill is large or involves other hazardous materials, evacuate the laboratory and activate the emergency alarm.

Step 2: Control Vapors and Ignition Sources

  • As the substance is presumed flammable, immediately extinguish all nearby open flames and turn off spark-producing equipment.[1][12]

  • Increase ventilation in the area by opening a fume hood sash.

Step 3: Containment and Cleanup

  • Wearing the appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Use non-sparking tools to collect the absorbed material.[1]

Step 4: Decontamination and Disposal

  • Place the contaminated absorbent material into a designated, properly labeled hazardous waste container.

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Dispose of all contaminated items, including gloves and disposable lab coats, as hazardous waste.

Waste Segregation and Collection Protocol

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container. The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste from "cradle to grave."[13]

Step 1: Designate a Waste Container

  • Use a clearly labeled, chemically compatible container with a secure, tight-fitting screw cap.[14] The container must be in good condition, free from cracks or residue.[14]

  • The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "Waste this compound."

Step 2: Segregate the Waste Stream

  • This compound must be collected in a dedicated container for flammable organic waste .

  • Crucially, do not mix this waste with strong acids or strong oxidizing agents. [1] This is to prevent exothermic or gas-producing reactions inside the waste container.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA within the laboratory.[14]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the container closed at all times except when adding waste.[14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow from chemical handling to final disposal, ensuring safety and compliance at each stage.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_disposal Final Disposal cluster_spill Contingency start Start: Handling of 2,2-Dimethyl-1- (pyrimidin-5-yl)propan-1-one assess 1. Assess Hazards (Flammable, Irritant) start->assess ppe 2. Don Correct PPE (Goggles, Gloves, Lab Coat) assess->ppe handle 3. Perform Experimental Work ppe->handle generate 4. Generate Waste (Unused material, contaminated items) handle->generate spill_event Spill Occurs! handle->spill_event Accident segregate 5. Segregate Waste (Flammable Organic Stream) container 6. Place in Labeled, Closed Container segregate->container store 7. Store in Satellite Accumulation Area (SAA) container->store contact_ehs 8. Contact Institutional EHS for Waste Pickup store->contact_ehs pickup 9. EHS Collects Waste contact_ehs->pickup end 10. Final Disposal via Licensed Handler pickup->end spill_protocol Execute Spill Management Protocol spill_event->spill_protocol spill_protocol->container Collect spill debris as hazardous waste

Caption: Decision workflow for safe disposal of this compound.

Formal Disposal Procedure

The final disposal of hazardous chemical waste is a regulated process that must be managed by trained professionals.

  • Scheduling Pickup: Once the waste container is full, or in accordance with your institution's policies (e.g., academic labs must have waste removed every twelve months), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.[15]

  • Documentation: Your EHS office will handle the necessary documentation, including waste profiling and manifesting, which tracks the waste to its final destination.[13]

  • Transportation and Disposal: The EHS office will work with a licensed hazardous waste disposal contractor to transport the material to a certified Treatment, Storage, and Disposal Facility (TSDF).[13] The most probable disposal method for this type of flammable organic compound is incineration at a permitted facility.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1-propanol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 2,2-Dimethyl-1,3-propanediol. Retrieved from [Link]

  • Haz-Map. (n.d.). Pyrimidine - Hazardous Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Pyrimidine (HMDB0003361). Retrieved from [Link]

  • University of Tennessee at Chattanooga. (2012). Personal Protective Equipment Program. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

A thorough risk assessment is the foundation of a safe laboratory environment. While a specific Safety Data Sheet (SDS) for 2,2-Dimethyl-1-(pyrimidin-5-yl)propan-1-one is not available, an analysis of its constituent functional groups—a ketone and a pyrimidine ring—provides critical insights into its potential hazards.

  • Ketone Moiety : Structurally similar ketones, such as 2,2-Dimethyl-1-phenylpropan-1-one, are classified as combustible liquids[1]. This suggests that this compound may also be combustible and should be handled away from ignition sources.

  • Pyrimidine Moiety : Pyrimidine derivatives are prevalent in biologically active compounds and can exhibit a range of toxicological properties[2][3]. For instance, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone is known to be harmful if swallowed, to cause serious eye damage, and is suspected of damaging fertility[4][5]. Furthermore, other pyrimidine derivatives are suspected carcinogens[6].

Given these potential hazards, a cautious and comprehensive approach to personal protective equipment (PPE) is warranted.

Essential Personal Protective Equipment (PPE)

The minimum PPE required for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes[7][8]. However, based on the potential hazards, the following enhanced PPE is strongly recommended.

Eye and Face Protection

Due to the risk of serious eye damage associated with similar pyrimidine compounds, robust eye and face protection is critical[4][5].

  • Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against splashes and vapors.

  • Face Shield : A full-face shield should be worn in conjunction with safety goggles, especially when handling larger quantities of the compound or when there is a heightened risk of splashing.

Hand Protection

The selection of appropriate gloves is crucial to prevent skin contact. Nitrile gloves are a common and effective choice for general chemical protection[9][10].

  • Glove Type : Nitrile gloves are recommended for handling this compound. For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves[7].

  • Inspection and Replacement : Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.

Body Protection

A laboratory coat is the first line of defense in protecting the skin and personal clothing from contamination[8][10].

  • Laboratory Coat : A flame-resistant lab coat is advisable due to the potential flammability of the compound. Ensure the lab coat is fully buttoned and the sleeves are of an appropriate length.

  • Apron : For procedures with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection

While general handling in a well-ventilated area or a fume hood may not require respiratory protection, it should be considered under certain circumstances.

  • Fume Hood : All handling of this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator : If there is a risk of generating aerosols or dusts, or if working outside of a fume hood, a risk assessment should be conducted to determine the need for a respirator. Consultation with an environmental health and safety professional is recommended to select the appropriate type of respirator.

Operational and Disposal Plans

A comprehensive safety plan extends beyond the use of PPE to include proper handling procedures and waste disposal.

Handling Protocol

The following step-by-step protocol should be followed when handling this compound:

  • Preparation : Before starting any work, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, closed-toe shoes, long pants, safety goggles, face shield (if necessary), and gloves.

  • Handling : Conduct all manipulations of the compound within a chemical fume hood. Use appropriate laboratory equipment to minimize the generation of dust or aerosols.

  • Post-Handling : After completing the work, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Waste Segregation : All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, should be collected in a designated, clearly labeled hazardous waste container.

  • Container Compatibility : Ensure that the waste container is compatible with the chemical to prevent any reactions[11].

  • Institutional Guidelines : Follow all institutional and local regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety department for specific guidance.

Data Summary and Visual Guides

To facilitate quick reference, the following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended PPE Rationale
Eye/Face Chemical Splash Goggles, Face ShieldProtection against potential serious eye damage.
Hand Nitrile Gloves (consider double-gloving)Prevents skin contact with a potentially harmful substance.
Body Flame-Resistant Lab Coat, Chemical-Resistant ApronProtects against skin contact and potential flammability.
Respiratory Work in a Chemical Fume HoodMinimizes inhalation of potentially harmful vapors or dust.

The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol Start Start: Handling this compound AssessHazards Assess Potential Hazards: - Combustibility (Ketone) - Toxicity (Pyrimidine) Start->AssessHazards BasicPPE Minimum PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes - Nitrile Gloves AssessHazards->BasicPPE Always Required EnhancedEye Enhanced Eye/Face Protection: - Chemical Goggles - Face Shield AssessHazards->EnhancedEye High Splash Risk EnhancedBody Enhanced Body Protection: - Flame-Resistant Lab Coat - Chemical Apron AssessHazards->EnhancedBody High Splash Risk/ Flammability Concern Respiratory Respiratory Protection: - Chemical Fume Hood - Respirator (if needed) AssessHazards->Respiratory Aerosol/Dust Potential Handling Follow Safe Handling Protocol BasicPPE->Handling EnhancedEye->Handling EnhancedBody->Handling Respiratory->Handling Disposal Adhere to Waste Disposal Plan Handling->Disposal

Caption: PPE selection workflow based on hazard assessment.

Conclusion

The responsible handling of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the comprehensive PPE and handling guidelines outlined in this document, researchers can significantly mitigate risks and ensure a safe laboratory environment. Continuous vigilance and adherence to established safety protocols are the cornerstones of a successful and secure research endeavor.

References

  • Thermo Fisher Scientific. (2026, January 2). SAFETY DATA SHEET: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1-(2-thioxothiazolidin-3-yl)propan-1-one. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,2-Dimethyl-1-propanol. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • Growing Science. (2021, August 16). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]

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  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Di(methyl)propan-1-ol. Retrieved from [Link]

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  • Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubMed. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Chlorella vulgaris Powder as an Eco-Friendly and Low-Cost Corrosion Inhibitor Against Carbon Steel Corrosion by HCl. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.